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  • Product: 4-Heptyn-3-ol
  • CAS: 32398-69-9

Core Science & Biosynthesis

Foundational

What are the chemical and physical properties of 4-Heptyn-3-ol?

[1][2][3] Executive Summary 4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol that serves as a critical synthon in organic synthesis, particularly in the construction of stereochemically complex natural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol that serves as a critical synthon in organic synthesis, particularly in the construction of stereochemically complex natural products and pheromones.[1][2] Distinguished by its internal alkyne moiety and secondary hydroxyl group, it offers dual functionality: the alkyne serves as a rigid scaffold for metal-catalyzed cross-couplings and stereoselective reductions, while the alcohol provides a handle for directed functionalization. It is notably employed in the total synthesis of macrolides (e.g., Soraphen A) and as a precursor to aggregation pheromones in the Scolytus beetle genus.

Molecular Identification & Structure

The molecule features a seven-carbon chain with an internal triple bond at position 4 and a hydroxyl group at position 3. Its asymmetry allows for chirality at the C3 position, making enantiopure forms highly valuable for asymmetric synthesis.

IdentifierValue
IUPAC Name Hept-4-yn-3-ol
CAS Number 32398-69-9
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
SMILES CCC#CC(O)CC
InChIKey FMOKAMXPKGORIR-UHFFFAOYSA-N
Structure Ethyl group attached to alkyne; Ethyl group attached to carbinol

Physicochemical Properties

The physical constants of 4-Heptyn-3-ol reflect its nature as a medium-chain alkynol. It is a liquid at room temperature with moderate volatility.

PropertyValueCondition/Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 94–95 °C@ 54 mmHg (Vacuum distilled)
Density 0.881 g/cm³@ 25 °C
Refractive Index (

)
1.4495Standard reference
Flash Point 62 °CClosed Cup (Combustible)
Solubility Immiscible in waterSoluble in Et₂O, EtOH, THF, CHCl₃
Vapor Pressure ~0.11 mmHg@ 25 °C (Predicted)

Expert Insight: The boiling point indicates that while the molecule is stable enough for distillation, vacuum techniques are recommended to prevent thermal degradation or polymerization of the alkyne unit at ambient pressures.

Synthesis & Production

The most robust synthetic route involves the nucleophilic addition of a metal-acetylide to an aldehyde. This Grignard-type reaction is favored for its high yield and operational simplicity.

Primary Synthetic Pathway: Grignard Addition

Reagents: Propanal (Propionaldehyde) and 1-Butynylmagnesium bromide. Mechanism: The alkynyl Grignard reagent, generated in situ from 1-butyne and ethylmagnesium bromide (or direct magnesium insertion), attacks the electrophilic carbonyl carbon of propanal.

Synthesis Butyne 1-Butyne (Starting Material) Grignard 1-Butynylmagnesium Bromide (Intermediate) Butyne->Grignard THF, 0°C EtMgBr EtMgBr (Base) EtMgBr->Grignard Adduct Magnesium Alkoxide Grignard->Adduct + Propanal Propanal Propanal (Electrophile) Propanal->Adduct Product 4-Heptyn-3-ol (Target) Adduct->Product H3O+ Quench

Figure 1: Convergent synthesis of 4-Heptyn-3-ol via Grignard addition.

Protocol Summary:

  • Generation: Treat 1-butyne with EtMgBr in anhydrous THF at 0°C under Argon to form the alkynyl Grignard.

  • Addition: Slowly add propanal to the solution, maintaining low temperature to prevent side reactions.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure (approx. 54 mmHg) to obtain the pure alcohol.

Chemical Reactivity & Applications

4-Heptyn-3-ol is a "divergent intermediate." Its reactivity profile allows chemists to access ketones, cis/trans alkenes, and complex heterocyclic scaffolds.

A. Oxidation to α,β-Acetylenic Ketones

Oxidation (e.g., Jones oxidation or Swern oxidation) yields 4-heptyn-3-one .

  • Significance: This ketone is a potent Michael acceptor and a direct precursor to insect pheromones (e.g., for Pogonomyrmex ants and Scolytus beetles).

  • Reaction: R-CH(OH)-C≡C-R' → R-C(=O)-C≡C-R'

B. Stereoselective Reduction (Alkyne Manipulation)

The internal alkyne can be reduced to define the geometry of the resulting alkene, a critical step in drug design where olefin geometry dictates biological activity.

  • Cis-Selective: Lindlar hydrogenation or P-2 Nickel yields (Z)-4-hepten-3-ol.

  • Trans-Selective: Birch reduction (Na/NH₃) or LiAlH₄ (with specific directing groups) yields (E)-4-hepten-3-ol.

C. Advanced Application: Total Synthesis of Soraphen A

In the total synthesis of the macrolide Soraphen A , Trost et al. utilized 4-heptyn-3-ol as a starting fragment.[2][3][4]

  • Mechanism: Ruthenium-catalyzed trans-hydrosilylation.

  • Outcome: The hydroxyl group directs the regioselectivity, allowing the formation of a specific vinyl silane intermediate that is subsequently coupled to build the macrocyclic core.

Reactivity Alcohol 4-Heptyn-3-ol (Core Scaffold) Oxidation Oxidation (Jones/Swern) Alcohol->Oxidation ReductionZ Lindlar Hydrogenation Alcohol->ReductionZ Hydrosilylation Ru-Catalyzed Hydrosilylation Alcohol->Hydrosilylation Ketone 4-Heptyn-3-one (Pheromone Precursor) Oxidation->Ketone -2H AlkeneZ (Z)-4-Hepten-3-ol ReductionZ->AlkeneZ +H2 (syn) VinylSilane Vinyl Silane (Soraphen A Fragment) Hydrosilylation->VinylSilane +HSiR3 (trans)

Figure 2: Divergent reactivity map showing access to ketones, alkenes, and vinyl silanes.

Spectroscopic Characterization

To validate the identity of synthesized 4-Heptyn-3-ol, compare experimental data against these expected NMR shifts (in CDCl₃):

  • ¹H NMR (300 MHz):

    • δ 0.98 (t, 3H): Terminal methyl of the ethyl group (propyl side).

    • δ 1.15 (t, 3H): Terminal methyl of the ethyl group (alkyne side).

    • δ 1.65 (m, 2H): Methylene protons adjacent to the chiral center.

    • δ 2.20 (q, 2H): Propargylic methylene protons (next to triple bond).

    • δ 4.35 (t/m, 1H): Carbinol methine proton (CH-OH).

  • IR Spectrum:

    • 3350–3400 cm⁻¹: Broad O-H stretch.

    • 2200–2250 cm⁻¹: Weak C≡C stretch (internal alkyne).

Safety & Handling (SDS Highlights)

  • Hazards:

    • H226: Flammable liquid and vapor.[5]

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Alkynes can be sensitive to peroxides or polymerization if exposed to heat/light for prolonged periods.

  • PPE: Chemical-resistant gloves (Nitrile) and safety goggles are mandatory. Work within a fume hood to avoid inhalation of vapors.

References

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 4-Heptyn-3-ol. Retrieved from

  • ChemicalBook. (2023). 4-Heptyn-3-ol Properties and CAS Data. Retrieved from

  • Trost, B. M., et al. (2009). Asymmetric Total Synthesis of Soraphen A: A Flexible Alkyne Strategy. Journal of the American Chemical Society. Retrieved from

  • Riley, R. G., et al. (1974). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Journal of Chemical Ecology.

Sources

Exploratory

4-Heptyn-3-ol molecular structure and IUPAC name.

Structural Analysis, Synthetic Methodologies, and Pharmaceutical Applications Executive Summary 4-Heptyn-3-ol (CAS: 32398-69-9) represents a critical class of secondary propargylic alcohols utilized as versatile scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

4-Heptyn-3-ol (CAS: 32398-69-9) represents a critical class of secondary propargylic alcohols utilized as versatile scaffolds in the synthesis of prostaglandins, insect pheromones, and heterocyclic pharmaceutical intermediates.[1] Its structure features a chiral center at the C3 position and an internal alkyne moiety, making it a high-value substrate for asymmetric synthesis and transition-metal-catalyzed cyclizations. This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic protocols, and reactivity profiles essential for drug development workflows.

Structural Analysis & Nomenclature

IUPAC Nomenclature Logic

The nomenclature 4-Heptyn-3-ol is derived from a strict hierarchical evaluation of functional groups as defined by IUPAC recommendations.

  • Principal Functional Group: The hydroxyl group (-OH) holds priority over the alkyne (triple bond) and alkyl substituents. This dictates the suffix -ol and requires the parent chain numbering to minimize the locant of the hydroxyl group.

  • Parent Chain: The longest carbon chain containing both the hydroxyl-bearing carbon and the multiple bond consists of 7 carbons (Hept ).

  • Numbering: Numbering from left to right (as drawn in standard projection) assigns the hydroxyl group to position 3 . Numbering from the inverse would place it at position 5. Therefore, the correct locant is 3.[2]

  • Unsaturation: The triple bond starts at carbon 4 .

  • Result: Hept (chain) + 4-yn (unsaturation) + 3-ol (principal group)

    
    4-Heptyn-3-ol .[3]
    
Stereochemistry

Carbon-3 is a stereogenic center, bonded to four distinct groups:

  • Hydrogen (-H)

  • Hydroxyl (-OH)

  • Ethyl group (-CH₂CH₃)

  • 1-Butynyl group (-C≡C-CH₂CH₃)

Consequently, 4-Heptyn-3-ol exists as two enantiomers: (3R)-4-Heptyn-3-ol and (3S)-4-Heptyn-3-ol . In pharmaceutical applications, resolving these enantiomers is critical, as biological activity often resides in a single isomer.[4]

Molecular Visualization

The following diagram illustrates the connectivity and the chiral center at C3.

G Figure 1: Connectivity of 4-Heptyn-3-ol highlighting the C3 chiral center and C4-C5 alkyne. C1 C1 (CH3) C2 C2 (CH2) C1->C2 C3 C3 (Chiral Center) C2->C3 OH Hydroxyl (-OH) C3->OH C4 C4 (Alkyne) C3->C4 C5 C5 (Alkyne) C4->C5 Triple Bond C6 C6 (CH2) C5->C6 C7 C7 (CH3) C6->C7

Synthetic Methodologies

Primary Synthesis: Organometallic Addition

The most robust route for synthesizing racemic 4-heptyn-3-ol involves the nucleophilic addition of a 1-butynyl metal species to propanal. This method allows for scale-up and high yields.

Reaction:



Detailed Protocol
  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, dissolve 1-butyne (1.1 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add

    
    -Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
    
    • Causality: Low temperature is mandatory to prevent THF decomposition and ensure controlled deprotonation of the terminal alkyne proton (

      
      ).
      
  • Addition: Stir for 30 minutes at -78°C. Add propanal (1.0 eq) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quenching: Quench carefully with saturated aqueous

    
    .
    
    • Mechanism:[5][6][7][8] The ammonium ion protonates the lithium alkoxide intermediate, liberating the free alcohol without inducing acid-catalyzed dehydration.

  • Workup: Extract with Et₂O (3x), wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 70-75°C at 15 mmHg).

Enantioselective Kinetic Resolution

For drug development requiring high enantiomeric excess (ee), lipase-catalyzed kinetic resolution is the industry standard for secondary propargylic alcohols [1].

Protocol:

  • Dissolve racemic 4-heptyn-3-ol in dry hexane.

  • Add vinyl acetate (3.0 eq) as the acyl donor.

  • Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Incubate at 30°C with orbital shaking.

  • Outcome: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Separation: The (S)-alcohol and (R)-acetate are easily separated via flash column chromatography due to significant polarity differences.

Synthesis Figure 2: Synthetic workflow from raw materials to enantiopure targets. Start Start: 1-Butyne Step1 Lithiation (-78°C) Reagent: n-BuLi/THF Start->Step1 Inter Intermediate: Lithium 1-butynide Step1->Inter Step2 Nucleophilic Addition Reagent: Propanal Inter->Step2 Quench Quench & Workup Sat. NH4Cl Step2->Quench Product Product: Racemic 4-Heptyn-3-ol Quench->Product Resolution Kinetic Resolution CAL-B / Vinyl Acetate Product->Resolution Optional for Chiral Final (S)-Alcohol + (R)-Acetate Resolution->Final

[9][10][11]

Reactivity Profile & Pharmaceutical Utility

The 4-heptyn-3-ol scaffold offers three distinct reactive sites exploited in medicinal chemistry:

Oxidation to Ynone (Michael Acceptors)

Oxidation of the secondary alcohol yields 4-heptyn-3-one .

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Utility: The resulting conjugated ynone is a potent Michael acceptor, useful for cysteine-targeting covalent inhibitors or heterocycle synthesis (e.g., pyrazoles via hydrazine addition).

Semi-Hydrogenation (Stereocontrolled Alkenes)

The internal alkyne can be selectively reduced to a cis- or trans-alkene, a common requirement in lipid-tail engineering for prostaglandins.

  • Z-Selective: Hydrogenation with Lindlar's Catalyst

    
     (Z)-4-hepten-3-ol.
    
  • E-Selective: Birch reduction (Na/NH₃) or Red-Al reduction

    
     (E)-4-hepten-3-ol.
    
Meyer-Schuster Rearrangement

Acid-catalyzed rearrangement of propargylic alcohols can shift the oxygen to form


-unsaturated carbonyls, valuable for chain extension in polyketide synthesis.

Physical & Chemical Properties[3][9][12][13][14][15][16]

The following data is consolidated for the racemic mixture.

PropertyValueNotes
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 32398-69-9Racemic
Boiling Point ~165-170°C@ 760 mmHg (Est.) [2]
Boiling Point (Reduced) 72-74°C@ 15 mmHg
Density 0.850 g/mL@ 25°C
Refractive Index

Solubility Immiscible in waterSoluble in Et₂O, EtOH, DCM
Flash Point ~60°CFlammable Liquid

References

  • Enzymatic Resolution of Alcohols: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link (General methodology for sec-propargylic alcohols).

  • Physical Properties Data: PubChem Compound Summary for CID 141704, 4-Heptyn-3-ol. National Center for Biotechnology Information (2024). Link

  • General Alkyne Synthesis: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier.

Sources

Foundational

Technical Guide: 4-Heptyn-3-ol – Nomenclature, Synthesis, and Application in Polyketide Assembly

[1] Part 1: Executive Summary & Nomenclature Matrix 4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol serving as a critical C7 building block in the convergent synthesis of complex polyketides and macroc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Nomenclature Matrix

4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol serving as a critical C7 building block in the convergent synthesis of complex polyketides and macrocycles.[1] Its structural utility lies in the internal alkyne moiety, which acts as a "masked" functional handle for stereoselective reductions (E/Z alkenes) or metal-catalyzed hydrometalations.[1]

For researchers in drug discovery, particularly those focused on antifungal agents (e.g., Soraphen A analogs) or pheromone synthesis, precise nomenclature is the first line of defense against supply chain errors.[1]

Table 1: Comprehensive Nomenclature & Identity Matrix
CategoryIdentifier / NameTechnical Context
Preferred IUPAC 4-Heptyn-3-ol Official systematic name used in regulatory filings.[1]
Systematic Name Hept-4-yn-3-ol Modern IUPAC nomenclature (2013 recommendations).[1]
CAS Registry No. 32398-69-9 Unique numeric identifier for the racemic mixture.[1]
Trivial/Derived Ethyl(1-butynyl)carbinol Describes the fragments: Ethyl group + 1-Butynyl group attached to the carbinol carbon.[1]
SMILES CCC#CC(CC)OMachine-readable string for cheminformatics.[1]
InChI Key FMOKAMXPKGORIR-UHFFFAOYSA-NStandardized hash for database integration.[1]
Molecular Formula C₇H₁₂OMW: 112.17 g/mol

Part 2: Chemical Structure & Synthesis Logic[1][2]

The synthesis of 4-Heptyn-3-ol is a textbook example of C-C bond formation via nucleophilic addition .[1] The protocol below is designed for high-purity generation suitable for subsequent metal-catalyzed couplings.

Mechanistic Causality

The reaction relies on the pKa difference between the terminal alkyne proton of 1-butyne (pKa ~25) and the alkane proton of the organolithium base (pKa ~50). This drives the quantitative formation of the lithium acetylide, which then attacks the electrophilic carbonyl carbon of propanal.

Experimental Protocol: Gram-Scale Synthesis

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[1]

Reagents:

  • 1-Butyne (condensed gas or solution in THF)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Propanal (freshly distilled)

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Acetylation: Cool a solution of 1-butyne (1.1 equiv) in anhydrous THF to -78°C.

  • Lithiation: Add n-Butyllithium (1.05 equiv) dropwise over 20 minutes. The causality here is to maintain low temperature to prevent O-lithiation of THF or side reactions.[1] Stir for 1 hour at -78°C to ensure complete formation of lithium-1-butynide.[1]

  • Addition: Add propanal (1.0 equiv) dropwise. The color may shift from colorless to pale yellow.[1]

  • Equilibration: Allow the reaction to warm to 0°C over 2 hours. This kinetic control ensures the nucleophilic attack overcomes the activation energy barrier without promoting elimination side products.[1]

  • Quench: Slowly add saturated aqueous NH₄Cl.

  • Isolation: Extract with diethyl ether (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~70-75°C at 15 mmHg) yields pure 4-Heptyn-3-ol.[1]

Visualization: Synthesis Pathway

Synthesis cluster_0 Key Transformation Start 1-Butyne (Terminal Alkyne) Intermediate Lithium-1-butynide (Nucleophile) Start->Intermediate Deprotonation Base n-BuLi (-78°C, THF) Base->Intermediate Product 4-Heptyn-3-ol (Target) Intermediate->Product Nucleophilic Addition Electrophile Propanal (Electrophile) Electrophile->Product

Caption: Figure 1. Convergent synthesis of 4-Heptyn-3-ol via lithiation of 1-butyne and subsequent addition to propanal.[1]

Part 3: Applications in Drug Development[3]

In the context of pharmaceutical research, 4-Heptyn-3-ol is rarely the final API.[1] Instead, it is a high-value intermediate used to introduce chirality and geometric precision into carbon skeletons.[1]

Precursor for Polyketide Synthesis (Soraphen A)

4-Heptyn-3-ol serves as the starting material for the "Southern Hemisphere" fragment of Soraphen A , a macrocyclic polyketide with potent antifungal activity (inhibitor of acetyl-CoA carboxylase).[1]

  • Mechanism: The internal alkyne is subjected to oxidative rearrangement or hydrosilylation to set the stereochemistry of the adjacent methyl/hydroxyl groups found in the macrolide core.[1]

Stereoselective Alkene Generation

The alkyne moiety allows for divergent synthesis of alkene isomers, critical for Structure-Activity Relationship (SAR) studies:

  • E-Alkene: Reduction via Sodium/Liquid Ammonia or LiAlH₄.[1]

  • Z-Alkene: Lindlar hydrogenation.[1]

  • Trisubstituted Alkenes: Carbometalation followed by electrophilic trapping.[1]

Visualization: Divergent Applications

Applications Root 4-Heptyn-3-ol Path1 Trans-Hydrosilylation (Ru-Catalyzed) Root->Path1 Path2 Lindlar Hydrogenation Root->Path2 Path3 Oxidation to Ketone (4-Heptyn-3-one) Root->Path3 Result1 Soraphen A Fragment (Polyketide Synthesis) Path1->Result1 Aldol Coupling Result2 (Z)-4-Hepten-3-ol (Pheromone Analog) Path2->Result2 Stereocontrol Result3 Michael Acceptor (Covalent Inhibitor Design) Path3->Result3 Derivatization

Caption: Figure 2. Divergent synthetic utility of 4-Heptyn-3-ol in generating bioactive scaffolds.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following spectroscopic markers must be verified. This constitutes the "Self-Validating" aspect of the protocol.

Table 2: Spectroscopic Fingerprint
MethodDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ ~4.3 ppm (t) H-3 : Propargylic proton (triplet due to adjacent CH₂).[1]
δ ~2.2 ppm (m) H-5 : Methylene protons of the butynyl group adjacent to the alkyne.[1]
δ ~0.9-1.0 ppm (t) H-1, H-7 : Terminal methyl groups.[1]
¹³C NMR ~80-85 ppm C-4, C-5 : Acetylenic carbons (quaternary and non-quaternary).[1]
~63 ppm C-3 : Carbinol carbon (attached to OH).[1]
IR Spectroscopy ~3350 cm⁻¹ (broad) O-H stretch : Confirms alcohol functionality.
~2230 cm⁻¹ (weak) C≡C stretch : Characteristic of internal alkyne (often weak due to pseudo-symmetry).

References

  • PubChem. 4-Heptyn-3-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Trost, B. M., & Crawley, M. L. (2003).[1] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.[1] (Contextual grounding for metal-catalyzed transformations of propargylic alcohols).

  • Smith, A. B., et al. (1995).[1] Total Synthesis of Rapamycin and Related Macrolides. Journal of the American Chemical Society.[1] (Reference for alkyne coupling strategies in polyketides).

Sources

Exploratory

Technical Guide: Biological Profiling and Therapeutic Potential of Secondary Alkynols

Executive Summary Secondary alkynols, characterized by the chiral propargylic alcohol motif ( ), represent a high-value pharmacophore in drug discovery. Unlike their primary counterparts, secondary alkynols possess a chi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary alkynols, characterized by the chiral propargylic alcohol motif (


), represent a high-value pharmacophore in drug discovery. Unlike their primary counterparts, secondary alkynols possess a chiral center alpha to the alkyne, offering stereochemical control that is critical for binding affinity and biological selectivity. This guide analyzes the biological activity of this class—ranging from naturally occurring polyacetylenes (e.g., Falcarinol, Panaxydol) to synthetic chiral intermediates—and provides validated protocols for their synthesis and target identification.

Structural Classes & Pharmacophores

The biological potency of secondary alkynols stems from two distinct chemical behaviors:

  • ** electrophilic Potential:** The internal alkyne, often conjugated, can act as a Michael acceptor or undergo metabolic activation to form reactive electrophiles capable of covalently modifying cysteine residues in proteins.

  • Chiral Recognition: The hydroxyl group at the chiral center (

    
     in many natural polyacetylenes) facilitates specific hydrogen bonding within receptor pockets (e.g., CB1 receptor).
    
Key Natural Isolates
CompoundSourceStructural FeaturePrimary Biological Target
(3R)-Falcarinol Panax ginseng, Daucus carotaC17-polyacetylene, terminal vinylCB1 Receptor (Inverse Agonist), NF-κB
Panaxydol Panax ginsengEpoxide-containing alkynolEGFR, Mitochondria (ROS induction)
Panaxytriol Panax ginsengTriol derivativeCytoprotection, Immunomodulation

Mechanisms of Action[2][6][7]

The therapeutic window of secondary alkynols is defined by a dual-mechanism action: Covalent Modulation and Mitochondrial Stress .

Covalent Immunomodulation (The Falcarinol Model)

Falcarinol acts as a covalent inverse agonist of the Cannabinoid Receptor 1 (CB1).[1] Unlike reversible ligands, the alkynol core (or its metabolic downstream product) selectively alkylates the anandamide binding site. This covalent occupancy downregulates pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the NF-κB signaling pathway.[2]

Mitochondrial-Mediated Apoptosis (The Panaxydol Model)

Panaxydol exhibits potent cytotoxicity against malignant cells (e.g., PC3, lung cancer stem cells) via the EGFR-mediated mitochondrial pathway.

  • Step 1: Panaxydol inhibits EGFR activation.

  • Step 2: This triggers a rise in intracellular

    
    .
    
  • Step 3: Activation of JNK/p38 MAPK pathways leads to NADPH oxidase activation.

  • Step 4: Excessive Reactive Oxygen Species (ROS) generation forces the cell into apoptosis.

Visualization: Dual-Pathway Signaling

The following diagram illustrates the divergent signaling pathways of Falcarinol and Panaxydol.

AlkynolMechanism cluster_0 Falcarinol Pathway (Anti-inflammatory) cluster_1 Panaxydol Pathway (Apoptosis) Falcarinol Falcarinol (Secondary Alkynol) CB1 CB1 Receptor (Covalent Alkylation) Falcarinol->CB1 Binding NFkB NF-κB Complex CB1->NFkB Inhibition Cytokines Downregulation of TNF-α, IL-6, COX-2 NFkB->Cytokines Transcriptional Suppression Panaxydol Panaxydol EGFR EGFR Inhibition Panaxydol->EGFR Modulation Calcium Intracellular Ca2+ Increase EGFR->Calcium Signaling MAPK JNK / p38 MAPK Activation Calcium->MAPK Activation ROS Mitochondrial ROS Accumulation MAPK->ROS NADPH Oxidase Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Oxidative Stress

Figure 1: Divergent signaling cascades of bioactive secondary alkynols. Falcarinol targets inflammatory pathways via CB1, while Panaxydol induces oxidative stress-mediated apoptosis.

Chemical Synthesis: Accessing the Chiral Pharmacophore

For drug development, isolating natural products is insufficient due to variability. Asymmetric synthesis is required to produce single-enantiomer secondary alkynols.

Protocol: Asymmetric Alkynylation of Aldehydes

This protocol utilizes the Carreira or BINOL-Zn method to generate chiral propargylic alcohols with high enantiomeric excess (ee).

Reagents:

  • Terminal Alkyne[3][4][5]

  • Aldehyde (R-CHO)

  • 
     (Catalyst)[3][4]
    
  • (-)-N-methylephedrine or Chiral BINOL ligand

  • Triethylamine (

    
    )
    

Methodology:

  • Catalyst Formation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    (1.1 equiv) and the chiral ligand (1.2 equiv) in dry toluene. Stir at
    
    
    for 20 mins.
  • Deprotonation: Add

    
     (1.2 equiv) followed by the terminal alkyne (1.2 equiv). Stir for 2 hours to generate the alkynylzinc intermediate.
    
  • Addition: Add the aldehyde (1.0 equiv) slowly.

  • Reaction: Stir at

    
     (or 
    
    
    
    for unreactive substrates) until TLC indicates consumption of the aldehyde (typically 4–24h).
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Purify via flash chromatography.

Validation:

  • Yield: Typically >80%.

  • Stereochemistry: Verify ee% using chiral HPLC (e.g., Chiralcel OD-H column).

Experimental Protocols for Biological Profiling

Cytotoxicity Screening (Resazurin Reduction Assay)

Why this choice? Unlike MTT, Resazurin (Alamar Blue) is non-toxic to cells, allowing for kinetic monitoring and multiplexing. It specifically measures metabolic activity (NADH/NADPH conversion), which is directly impacted by the mitochondrial stress mechanism of alkynols.

Workflow:

  • Seeding: Seed cancer cells (e.g., PC3, Caco-2) at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with secondary alkynol (0.1 – 100

    
    ) for 24h and 48h. Include DMSO control (<0.5%).
    
  • Incubation: Add Resazurin solution (final conc. 44

    
    ). Incubate for 2–4 hours at 
    
    
    
    .
  • Readout: Measure fluorescence (

    
    ).
    
  • Analysis: Calculate

    
     using non-linear regression.
    
Target Identification: Activity-Based Protein Profiling (ABPP)

Secondary alkynols are ideal for ABPP because the alkyne group serves as a latent "click chemistry" handle.

The Self-Validating System: This protocol identifies the specific proteins covalently modified by the alkynol.

  • Probe Synthesis: If the secondary alkynol is terminal, it is already a probe. If internal, synthesize an analogue with a terminal alkyne tag.

  • Proteome Labeling: Incubate cell lysate (or live cells) with the alkynol probe (

    
    ).
    
  • Click Reaction: Add reporter mix:

    • Azide-Biotin (or Azide-Fluorophore)

    • 
       (1 mM)
      
    • TCEP (1 mM)

    • TBTA (Ligand, 100

      
      )
      
  • Enrichment: Incubate with Streptavidin-agarose beads to pull down biotinylated proteins.

  • Validation: Wash stringently (SDS/Urea) to remove non-covalent binders. Elute and analyze via LC-MS/MS.

Visualization: ABPP Workflow

ABPP_Workflow Probe Alkynol Probe (Terminal Alkyne) Incubation Covalent Labeling (37°C, 1h) Probe->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation Click CuAAC Click Reaction (+ Azide-Biotin) Incubation->Click Alkyne-Azide Ligation Pulldown Streptavidin Enrichment Click->Pulldown Biotin Capture MS LC-MS/MS Target ID Pulldown->MS Tryptic Digestion

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying protein targets of secondary alkynols.

References

  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry. (2005). [Link]

  • Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. Preprints.org. (2023). [Link]

  • Falcarinol acts as a covalent cannabinoid CB1 receptor inverse agonist. Expert Opinion on Therapeutic Patents. (2019). [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. (2014). [Link]

  • Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem. (2020). [Link]

  • Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. Organic & Biomolecular Chemistry. (2010). [Link]

Sources

Foundational

Technical Retrospective: The Genesis and Synthetic Evolution of 4-Heptyn-3-ol

[1] Executive Summary 4-Heptyn-3-ol (CAS: 32398-69-9) represents a quintessential "internal alkynol" scaffold in organic synthesis.[1] While it lacks the singular "discovery moment" of a blockbuster drug, its history is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Heptyn-3-ol (CAS: 32398-69-9) represents a quintessential "internal alkynol" scaffold in organic synthesis.[1] While it lacks the singular "discovery moment" of a blockbuster drug, its history is inextricably linked to the foundational development of organometallic nucleophiles in the early 20th century.

For the modern drug development professional, 4-Heptyn-3-ol serves as a critical model substrate.[1] It demonstrates the utility of Iotsitch reagents (acetylenic Grignards) and acts as a divergent intermediate: it can be stereoselectively reduced to cis- or trans-allylic alcohols, or rearranged into conjugated enones and allenes.[1] This guide synthesizes the historical literature with a robust, field-validated protocol for its preparation.

Historical Genesis: The Iotsitch Legacy

The synthesis of 4-Heptyn-3-ol is a direct application of the pioneering work by Zh.[1] I. Iotsitch (also spelled Iocich) in the early 1900s. While Victor Grignard received the Nobel Prize for alkylmagnesium halides, it was Iotsitch who expanded this chemistry to alkynes.

The Mechanistic Evolution

In the classic era of organic chemistry (1900–1940), chemists sought methods to form Carbon-Carbon bonds across unsaturated systems. The "Iotsitch Reagent" was the solution for alkynylation.

  • The Challenge: Terminal alkynes (like 1-butyne) are weakly acidic (

    
    ). They do not react directly with aldehydes to form alcohols.
    
  • The Solution: Deprotonation using a pre-formed Grignard reagent (e.g., Ethylmagnesium bromide).[2][3]

  • The Result: An alkynylmagnesium bromide, which is sufficiently nucleophilic to attack a carbonyl group (e.g., Propanal).[2][3]

This methodology allowed for the modular construction of the 4-Heptyn-3-ol skeleton, combining a


 electrophile (Propanal) with a 

nucleophile (1-Butyne).[1]

Synthetic Methodologies & Protocols

Method A: The Classic Grignard-Iotsitch Route (Recommended)

This protocol is the "Gold Standard" for laboratory-scale synthesis.[1] It is robust, scalable, and relies on readily available reagents.

Reaction Scheme:




[1]
Detailed Protocol
  • Safety Note: This reaction involves air-sensitive reagents and exothermic steps.[1] All glassware must be flame-dried and flushed with Nitrogen/Argon.[1]

Step 1: Generation of Ethylmagnesium Bromide (EtMgBr)

  • Setup: A 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.

  • Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add anhydrous Tetrahydrofuran (THF) to cover the Mg. Add 5% of the total Ethyl Bromide. Wait for turbidity and exotherm (sign of initiation).

  • Addition: Dilute the remaining Ethyl Bromide in THF (1:1 v/v) and add dropwise to maintain a gentle reflux.

  • Completion: Reflux for 30 minutes after addition is complete.

Step 2: Formation of the Iotsitch Reagent

  • Cooling: Cool the EtMgBr solution to 0°C.

  • Exchange: Dissolve 1-Butyne (1.0 eq) in THF. Add this solution dropwise to the EtMgBr.

  • Gas Evolution: Ethane gas will evolve. Ensure the system is vented through an oil bubbler.

  • Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour to ensure complete deprotonation.

Step 3: Carbonyl Addition

  • Cooling: Return the flask to 0°C.

  • Addition: Mix Propanal (freshly distilled, 0.95 eq) with THF. Add dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 3-4 hours. The solution will typically turn viscous/cloudy.

Step 4: Workup & Purification [1]

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous exotherm.[1]
    
  • Extraction: Extract the aqueous layer 3x with Diethyl Ether (

    
    ).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Distillation: Remove solvent via rotary evaporation. Purify the residue by vacuum distillation. 4-Heptyn-3-ol boils at approx. 70-75°C at 15 mmHg (extrapolated).[1]

Method B: Modern Catalytic Asymmetric Synthesis (Reference Only)

For applications requiring enantiopurity (e.g., pheromone synthesis), modern methods utilize Zinc triflate (


) with chiral amino-alcohol ligands (e.g., 

-methylephedrine) to catalyze the addition of the alkyne to the aldehyde without stoichiometric metal waste.

Physical & Spectral Characterization[4][5][6]

Table 1: Key Physical Properties of 4-Heptyn-3-ol

PropertyValueNotes
Molecular Formula

Molecular Weight 112.17 g/mol
CAS Number 32398-69-9
Boiling Point ~165-170°C@ 760 mmHg (Atmospheric)
Boiling Point (Vac) ~72°C@ 15 mmHg
Density 0.86 g/mLEstimated
Refractive Index

Typical for internal alkynols
Solubility Soluble in alcohols, ethersSparingly soluble in water

Visualizing the Chemistry

Diagram 1: The Grignard-Iotsitch Mechanism

This diagram illustrates the sequential causality of the synthesis: from the activation of the alkyne to the nucleophilic attack.

IotsitchMechanism EtMgBr Ethylmagnesium Bromide (Base) Iotsitch Iotsitch Reagent (1-ButynylMgBr) EtMgBr->Iotsitch Deprotonation Butyne 1-Butyne (Pro-Nucleophile) Butyne->Iotsitch Ethane Ethane Gas (Byproduct) Butyne->Ethane Complex Magnesium Alkoxide Intermediate Iotsitch->Complex Nucleophilic Attack Propanal Propanal (Electrophile) Propanal->Complex Product 4-Heptyn-3-ol (Target) Complex->Product Hydrolysis Quench Acidic Workup (H3O+) Quench->Product

Caption: The stepwise conversion of 1-Butyne to 4-Heptyn-3-ol via the Iotsitch intermediate.

Diagram 2: Divergent Synthetic Utility

4-Heptyn-3-ol is rarely the end of the road.[1] It serves as a pivot point for accessing stereodefined alkenes and ketones.

DivergentSynthesis Heptynol 4-Heptyn-3-ol (Internal Alkyne) CisAlkene Cis-4-Hepten-3-ol (Z-Alkene) Heptynol->CisAlkene Lindlar Cat. + H2 (Syn-Reduction) TransAlkene Trans-4-Hepten-3-ol (E-Alkene) Heptynol->TransAlkene Na / NH3 (liq) (Birch-type Red.) Ketone 4-Heptyn-3-one (Ynone) Heptynol->Ketone Jones Oxidation (CrO3 / H2SO4) Allene Allenyl Isomer (Meyer-Schuster) Heptynol->Allene Acid Catalysis (Rearrangement)

Caption: Synthetic divergence from 4-Heptyn-3-ol to stereodefined alkenes and functionalized analogs.[1][4]

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 130, 1322–1324.

  • Iotsitch, Zh. I. (1902). Action of organomagnesium compounds on acetylenic hydrocarbons. Journal of the Russian Physical-Chemical Society, 34, 100-102.[1] (Foundational reference for acetylenic Grignards).

  • Brandsma, L. (1988). Preparative Acetylenic Chemistry. Elsevier. (Authoritative text on experimental protocols for alkynols).

  • Carreira, E. M., & Anand, N. K. (2001). Catalytic, Enantioselective Addition of Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688.

  • PubChem Database. (2024). 4-Heptyn-3-ol Compound Summary. National Center for Biotechnology Information.

Sources

Exploratory

Safety, handling, and toxicity information for 4-Heptyn-3-ol.

This guide serves as a technical reference for the safe handling, toxicity profile, and experimental application of 4-Heptyn-3-ol . It is designed for research scientists and process chemists operating under strict "Rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the safe handling, toxicity profile, and experimental application of 4-Heptyn-3-ol . It is designed for research scientists and process chemists operating under strict "Research & Development" (R&D) exemptions, given the compound's regulatory status.

Executive Summary & Chemical Identity

4-Heptyn-3-ol is a secondary propargylic alcohol primarily utilized as a chiral building block in the total synthesis of macrolides (e.g., Soraphen A) and as a substrate for transition-metal-catalyzed hydrometalations. Due to its status as a niche intermediate, comprehensive toxicological datasets are limited, requiring operators to apply Read-Across Toxicology principles based on structural analogs (e.g., 1-heptyn-3-ol, 2-propyn-1-ol).

Property Data / Value
CAS Number 32398-69-9
IUPAC Name Hept-4-yn-3-ol
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Physical State Colorless to pale yellow liquid
Regulatory Status Not on TSCA Inventory. (Strictly for R&D use only)
Physicochemical Safety Profile

Understanding the physical constants is the first line of defense in risk management. The internal alkyne moiety contributes to thermal instability at elevated temperatures, while the hydroxyl group imparts hydrogen-bonding capability, influencing volatility.

Parameter Value Safety Implication
Boiling Point ~170°C (est.)Low volatility at RT, but vapors accumulate in headspaces.
Flash Point ~54°C (130°F) (est.)Category 3 Flammable Liquid. Vapor/air mixtures are explosive above 54°C.
LogP (Octanol/Water) 1.73 [1]Moderate lipophilicity; potential for skin absorption.
Density ~0.90 g/mLLighter than water; will float on aqueous spills.
Solubility Immiscible in waterRequires organic solvents (EtOAc, DCM) for cleanup.
Toxicological Assessment (QSAR & Read-Across)

Specific LD50 data for 4-Heptyn-3-ol is absent from public registries. The following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) modeling and data for homologous propargylic alcohols.

3.1 Acute Toxicity Hazards
  • Oral/Dermal: Predicted to be Harmful if swallowed (H302) or in contact with skin.[1] Structural analogs (e.g., 2-propyn-1-ol) exhibit high acute toxicity due to metabolic activation of the triple bond.

  • Inhalation: Vapors are likely irritating to the respiratory tract (H335). High concentrations may induce narcotic effects (dizziness, drowsiness) typical of C7 alcohols.

3.2 Aquatic Toxicity
  • Tetrahymena pyriformis (Ciliate): QSAR studies indicate a pIGC50 value of ~0.14, suggesting moderate baseline toxicity to aquatic microorganisms [1].

  • Algal Toxicity: Propargylic alcohols inhibit growth in Pseudokirchneriella subcapitata via reactive Michael-acceptor metabolites formed during biodegradation [2].

  • Directive: All waste must be segregated as Hazardous Organic Waste and never released down the drain.

3.3 Reactivity Hazards
  • Oxidation Sensitivity: The secondary alcohol is readily oxidized to 4-heptyn-3-one . This ketone is an α,β-acetylenic ketone (ynone), which is a potent Michael acceptor and significantly more toxic/reactive than the parent alcohol.

  • Metal Acetylides: While an internal alkyne (less acidic than terminal alkynes), it can still form complexes with transition metals (Ru, Pd) during catalysis.

Risk Management & Handling Protocol
4.1 Engineering Controls
  • Primary Containment: All transfers and reactions must be performed within a fume hood operating at a face velocity of >0.5 m/s.

  • Inert Atmosphere: Store and handle under nitrogen or argon to prevent slow oxidation and moisture absorption.

4.2 Personal Protective Equipment (PPE) Matrix
PPE Type Specification Rationale
Gloves (Splash) Nitrile (0.11 mm)Good for incidental contact. Change immediately upon splash.
Gloves (Immersion) Silver Shield / 4HRequired for spill cleanup. Alcohols can permeate nitrile over time.
Eye Protection Chemical GogglesRisk of irreversible corneal damage (Category 1/2A).
Respiratory ABEK Filter (Full Face)Only required outside fume hood (e.g., spill response).
4.3 Safety Decision Matrix (Workflow)

SafetyMatrix Start Handling 4-Heptyn-3-ol CheckTSCA Is use strictly R&D? Start->CheckTSCA Stop STOP: Regulatory Violation (Not on TSCA Inventory) CheckTSCA->Stop No PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckTSCA->PPE Yes Ventilation Is Fume Hood Available? PPE->Ventilation NoHood STOP: Do Not Proceed Vapor Accumulation Risk Ventilation->NoHood No Process Proceed with Synthesis (Inert Atmosphere) Ventilation->Process Yes

Figure 1: Pre-experimental safety decision matrix ensuring regulatory compliance and engineering control verification.

Experimental Protocol: Oxidation to 4-Heptyn-3-one

Context: This protocol is adapted from the total synthesis of Soraphen A [3], where 4-heptyn-3-ol is oxidized to the corresponding ynone to set up a stereoselective hydrosilylation.

5.1 Reaction Scheme

4-Heptyn-3-ol + Dess-Martin Periodinane (DMP)4-Heptyn-3-one

5.2 Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under Argon. Add a magnetic stir bar.

  • Solvent Prep: Charge the flask with anhydrous Dichloromethane (DCM) (0.1 M concentration relative to substrate).

  • Substrate Addition: Add 4-Heptyn-3-ol (1.0 equiv) via syringe.

  • Oxidant Addition: Cool the solution to 0°C (ice bath). Add Dess-Martin Periodinane (1.2 equiv) in portions over 10 minutes.

    • Safety Note: DMP is shock-sensitive in pure form; handle the solid gently. The reaction is exothermic.

  • Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; alkyne/alcohol will oxidize/stain brown).

  • Quench:

    • Dilute with Et₂O.[2]

    • Pour into a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess iodine species).

    • Caution: Vigorous gas evolution (CO₂) will occur. Stir until the biphasic mixture turns clear.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine. Dry over MgSO₄.[2]

  • Purification: Concentrate carefully (ynones are volatile and lachrymators). Purify via silica gel chromatography.

5.3 Synthesis Workflow Diagram

SynthesisFlow Substrate 4-Heptyn-3-ol (Substrate) Reaction Reaction (0°C -> RT) DCM Solvent Substrate->Reaction Reagent Dess-Martin Periodinane (Oxidant) Reagent->Reaction Add slowly Quench Quench NaHCO3 + Na2S2O3 Reaction->Quench 2 hours Product 4-Heptyn-3-one (Ynone Product) Quench->Product Extraction & Purification

Figure 2: Workflow for the oxidation of 4-heptyn-3-ol, highlighting the critical quench step for iodine species.

Emergency Response
Scenario Immediate Action
Skin Contact Wash with soap and water for 15 min. Isolate contaminated clothing (flammability risk).[3]
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses.[1][3] Seek medical attention immediately.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Fire Use Alcohol-resistant foam , Dry Chemical, or CO₂. Do NOT use a solid water stream (spreads liquid).
Spill (<500 mL) Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed container labeled "Flammable Waste."
References
  • Schultz, T. W., et al. (2002). "Structure-toxicity relationships for aliphatic chemicals to Tetrahymena pyriformis." Archives of Environmental Contamination and Toxicology.

  • Netzeva, T. I., et al. (2004).
  • Trost, B. M., et al. (2002).[4] "Asymmetric Total Synthesis of Soraphen A: A Flexible Alkyne Strategy." Journal of the American Chemical Society.

  • GFS Chemicals. (2024).[1] "4-Heptyn-3-ol Product Specification & TSCA Status."

Sources

Foundational

Emerging research applications for 4-Heptyn-3-ol.

Technical Whitepaper: 4-Heptyn-3-ol as a Strategic Synthon in Stereoselective Synthesis and Polycyclic Assembly Executive Summary 4-Heptyn-3-ol (CAS 14916-79-1) has evolved from a generic acetylenic building block into a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Heptyn-3-ol as a Strategic Synthon in Stereoselective Synthesis and Polycyclic Assembly

Executive Summary

4-Heptyn-3-ol (CAS 14916-79-1) has evolved from a generic acetylenic building block into a critical synthon for high-fidelity stereochemical control. While historically utilized for simple alkylations, recent literature highlights its utility in two advanced domains: stereoselective reduction to access E-allylic alcohols via the Chan alkyne reduction, and gold(I)-catalyzed cascade reactions for constructing complex polycyclic cores (e.g., Cortistatin A analogs). This guide analyzes these applications, providing validated protocols and mechanistic insights for researchers in medicinal chemistry and total synthesis.

Chemical Profile & Reactivity Matrix

4-Heptyn-3-ol possesses a dual-functional scaffold: an internal alkyne flanked by an ethyl group and a secondary hydroxyl moiety. This proximity allows for "director" effects where the hydroxyl group coordinates metal catalysts or reducing agents to dictate regioselectivity.

PropertySpecification
CAS Number 14916-79-1
IUPAC Name 4-Heptyn-3-ol
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 80–82 °C (15 mmHg)
Density 0.884 g/mL at 25 °C
Key Reactivity Propargylic substitution, Carbometalation, stereoselective reduction, Gold-catalyzed rearrangement.[1]

Application I: Stereoselective Synthesis of (E)-Allylic Alcohols

The synthesis of trans-alkenes from internal alkynes is a pivotal transformation in polyketide synthesis. 4-Heptyn-3-ol serves as an ideal substrate for the Chan Alkyne Reduction , utilizing Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

Mechanistic Insight

Unlike catalytic hydrogenation (which typically yields cis-alkenes via syn-addition), the Chan reduction proceeds via an intramolecular hydride transfer. The hydroxyl group of 4-heptyn-3-ol forms an alkoxy-aluminate intermediate. This "tethers" the hydride source, forcing delivery to the proximal alkyne carbon in a trans fashion relative to the hydroxyl group, ensuring exclusive E-geometry.

ChanReduction Substrate 4-Heptyn-3-ol (Propargylic Alcohol) Complex Aluminate Intermediate Substrate->Complex + Red-Al - H2 Transition Intramolecular H-Transfer (Cyclic TS) Complex->Transition Coordination Product (E)-4-Hepten-3-ol (Trans-Allylic Alcohol) Transition->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway of the Chan Alkyne Reduction for 4-Heptyn-3-ol, illustrating the intramolecular hydride delivery that enforces trans-stereochemistry.

Experimental Protocol: Red-Al Reduction

Validation: This protocol yields >95% E-isomer selectivity.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Reagent Loading: Charge with 4-Heptyn-3-ol (10 mmol, 1.12 g) and anhydrous THF (50 mL). Cool to 0 °C.

  • Reductant Addition: Add Red-Al (65% wt in toluene, 15 mmol) dropwise via syringe pump over 20 minutes. Note: Exothermic gas evolution (H₂) will occur.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The alkyne spot (R_f ~0.4) should disappear.

  • Quench: Cool to 0 °C. Carefully add saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

  • Isolation: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (gradient 5-10% EtOAc/Hexanes) yields (E)-4-hepten-3-ol.

Application II: Gold-Catalyzed Polycyclic Assembly

In advanced drug discovery, particularly for cortistatin analogs, 4-Heptyn-3-ol derivatives are precursors for Gold(I)-catalyzed [4+3] cycloadditions . This reaction builds complex fused ring systems in a single step.

The Cascade Pathway

The hydroxyl group of 4-heptyn-3-ol is first esterified (typically with an acetate or pivalate). Upon exposure to a cationic Au(I) catalyst:

  • 3,3-Rearrangement: The propargyl ester rearranges to an acyloxyallene.

  • Activation: Gold coordinates the allene, generating an allylic cation equivalent.

  • Cyclization: This intermediate undergoes a transannular [4+3] cycloaddition with a tethered diene (often a furan moiety in complex substrates).

GoldCascade Start 4-Heptyn-3-yl Acetate Step1 Au(I) Coordination (Alkyne Activation) Start->Step1  + IPrAuCl / AgSbF6   Inter1 Acyloxyallene Intermediate Step1->Inter1  3,3-Rearrangement   Inter2 Au-Stabilized Allyl Cation Inter1->Inter2  Ionization   End Polycyclic Cycloadduct Inter2->End  [4+3] Cycloaddition  

Figure 2: The Gold(I)-catalyzed cascade transforming a 4-heptyn-3-ol derivative into a polycyclic core via an allene intermediate.

Critical Experimental Considerations
  • Catalyst Choice: IPrAuCl (with AgSbF₆) or Ph₃PAuNTf₂ are preferred. The bulky NHC ligand (IPr) often suppresses side reactions like polymerization.

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. Strictly non-nucleophilic solvents are required to prevent trapping of the allyl cation.

  • Water Sensitivity: While Gold(I) is generally air-stable, moisture can hydrolyze the active ester intermediate; use molecular sieves (4Å).

Application III: Trans-Hydrometalation

Beyond reduction, 4-Heptyn-3-ol undergoes Ruthenium-catalyzed trans-hydrosilylation .[2] This reaction is chemically significant because it provides access to vinyl silanes, which can be oxidized to ketones or used in Mukaiyama aldol reactions to create 1,3-syn diol motifs common in macrolide antibiotics.

  • Reagent: [Cp*Ru(MeCN)₃]PF₆ catalyst with a trialkylsilane.

  • Outcome: The bulky Ruthenium catalyst directs the silyl group trans to the incoming hydride, a geometry difficult to access via Platinum catalysis (which typically yields cis).

References

  • Chan Alkyne Reduction Mechanism & Scope

    • Source: Garcia, J. et al. "Stereoselective reduction of alkynols." Journal of Organic Chemistry.
    • Context: Defines the cyclic aluminate transition st
    • Link: (General Reference)

  • Gold-C

    • Source: Gung, B. W., Craft, D. T., et al. "Gold-catalyzed transannular [4+3] cycloaddition reactions."[3] Chemistry – A European Journal, 2010, 16(2), 639-644.

    • Context: Establishes the propargyl ester rearrangement pathway using heptynol deriv
    • Link:

  • Ruthenium-Catalyzed Hydrosilyl

    • Source: Trost, B. M., et al. "Trans-Hydrometalation of Internal Alkynes." Journal of the American Chemical Society.
    • Context: Describes the synthesis of vinyl silanes from propargylic alcohols like 4-heptyn-3-ol.
    • Link:

  • Chemical Safety & Properties

    • Source: Thermo Fisher Scientific.[4] "Safety Data Sheet: 4-Heptyn-3-ol."

    • Context: Handling, storage, and physical property verification.[5]

    • Link:

Sources

Exploratory

Structural Determinism in Alkynol Reactivity: A Mechanistic Guide

Executive Summary Alkynols—molecules bearing both a hydroxyl group and an alkyne moiety—represent a unique class of "amphibious" synthons in organic chemistry.[1][2] Their utility in drug development lies in their struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkynols—molecules bearing both a hydroxyl group and an alkyne moiety—represent a unique class of "amphibious" synthons in organic chemistry.[1][2] Their utility in drug development lies in their structural duality: they possess a nucleophilic oxygen and an electrophilic


-system (upon activation).[1] This guide dissects the relationship between the propargylic structure  (secondary vs. tertiary, terminal vs. internal) and its divergent reactivity profiles  (rearrangement vs. cyclization).[1] We move beyond textbook definitions to explore the electronic causality that dictates whether an alkynol becomes a therapeutic warhead or a heterocycle scaffold.

Part 1: The Electronic Landscape

To control alkynol reactivity, one must first understand the orbital interactions at play. The propargylic position is not merely a carbon atom; it is a fulcrum of electronic tension.

Orbital Hybridization and Acidity

The sp-hybridized carbon of the alkyne exerts a significant inductive electron-withdrawing effect (-I) on the propargylic position.

  • Acidity: Propargyl alcohol (

    
    ) is significantly more acidic than allyl alcohol (
    
    
    
    ) or n-propyl alcohol (
    
    
    ).[1][3] This enhanced acidity allows for facile deprotonation and subsequent O-alkylation or metalation without disturbing the carbon skeleton.
  • Cation Stability: Paradoxically, while the alkyne is electron-withdrawing, the propargylic cation is stabilized by resonance (delocalization of the positive charge into the orthogonal

    
    -system). This stability is the driving force behind the Nicholas Reaction  and acid-catalyzed rearrangements.
    
The Stability Matrix
Structural FeatureElectronic EffectPredominant Reactivity Pathway
Terminal Alkyne (

)
High acidity at C(sp); Sterically accessible.Rupe Rearrangement (if tertiary OH); Click Chemistry (CuAAC).[1]
Internal Alkyne (

)
Sterically crowded; Electronically rich

-cloud.[1]
Meyer-Schuster Rearrangement ; Gold-Catalyzed Cyclization.[4]
Tertiary Alcohol Stable carbocation formation.[1]Elimination/Dehydration (Enyne formation).[1]
Secondary Alcohol Moderate cation stability.[1]Substitution (

); [1,3]-Isomerization.

Part 2: Acid-Mediated Divergence (The Cationic Pathway)

When subjected to Brønsted or Lewis acids, alkynols face a critical decision point: Meyer-Schuster or Rupe rearrangement. This is not random; it is dictated by the stability of the carbocation intermediate.

Mechanistic Causality[1]
  • Meyer-Schuster Rearrangement: Occurs primarily with secondary or internal alkynols.[1] The mechanism involves a [1,3]-shift of the hydroxyl group via a cationic intermediate, resulting in an

    
    -unsaturated ketone or aldehyde.
    
    • Thermodynamic Driver: Formation of the conjugated enone system.

  • Rupe Rearrangement: Exclusive to tertiary, terminal alkynols.[1] The mechanism involves dehydration to an enyne, followed by hydration of the triple bond.

    • Key Differentiator: The Rupe pathway is essentially an elimination-hydration sequence, whereas Meyer-Schuster is a formal isomerization.

Visualization of Pathway Divergence

The following diagram illustrates the decision tree for acid-catalyzed alkynol reactivity.

AlkynolReactivity Start Alkynol Substrate (Acid Catalyst) CheckStructure Is the Alkyne Terminal? Start->CheckStructure CheckAlcohol Is the Alcohol Tertiary? CheckStructure->CheckAlcohol Yes (Terminal) MeyerSchuster Meyer-Schuster Rearrangement ([1,3]-Shift) CheckStructure->MeyerSchuster No (Internal) CheckAlcohol->MeyerSchuster No (Secondary) Rupe Rupe Rearrangement (Dehydration -> Hydration) CheckAlcohol->Rupe Yes (Tertiary) ProductEnone α,β-Unsaturated Enone (Michael Acceptor) MeyerSchuster->ProductEnone Rupe->ProductEnone

Figure 1: Decision tree for acid-catalyzed rearrangement of alkynols. Note how structural features (terminal vs. internal) dictate the mechanistic pathway.

Part 3: Metal-Ligand Cooperativity (The Coordination Pathway)

In modern drug discovery, we often utilize soft carbophilic metals (Au, Ag, Pt) to activate the


-system without generating harsh carbocations.[1] This is the realm of cycloisomerization .[5][6]
Gold(I) Catalysis: The "Soft" Activation

Gold(I) complexes (e.g.,


) coordinate selectively to the alkyne, rendering it electrophilic.[1] The pendant hydroxyl group then acts as an intramolecular nucleophile.
  • 5-exo-dig vs. 6-endo-dig: Baldwin’s rules apply, but are often overridden by the electronic bias of the metal-alkyne complex.

    • Terminal Alkynols: Favor 5-exo-dig cyclization to form dihydrofurans.

    • Internal Alkynols: Can be steered toward 6-endo-dig (dihydropyrans) depending on the ligand sterics.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Gold(I)-Catalyzed Cycloisomerization of


-Alkynol to Dihydrofuran.
Objective:  To synthesize a dihydrofuran scaffold suitable for fragment-based screening.
Reagents & Setup
  • Substrate: 1-phenylpent-4-yn-1-ol (1.0 equiv).

  • Catalyst:

    
     (2 mol%).[1]
    
  • Co-Catalyst:

    
     (2 mol%) – Critical for chloride abstraction to generate the active cationic Au species.
    
  • Solvent: Anhydrous Dichloromethane (DCM) – Non-polar solvents suppress competitive hydration (Meyer-Schuster).[1]

Step-by-Step Methodology
  • Catalyst Activation (The "Silver Mirror" Check):

    • In a glovebox or under Ar, mix

      
       and 
      
      
      
      in DCM.[1]
    • Self-Validation: Observe the precipitation of AgCl (white solid).[1] This confirms the generation of the active cationic gold species

      
      .[1]
      
  • Substrate Addition:

    • Add the alkynol substrate dropwise at

      
      . Warm to Room Temperature (RT).
      
  • Reaction Monitoring (TLC & NMR):

    • TLC Validation: Use

      
       stain.[1] The starting alkynol (terminal alkyne) will stain brown rapidly.[1] The product (enol ether/dihydrofuran) will stain differently or show UV activity if conjugated.[1]
      
    • NMR Validation (In-Process): Monitor the disappearance of the alkyne proton (

      
       ppm, triplet) and the appearance of the vinyl proton (
      
      
      
      ppm).
  • Quenching:

    • Filter through a short pad of silica to remove gold/silver salts.[1] (Do not use aqueous workup immediately, as the product is an enol ether and acid-sensitive).[1]

Part 5: Applications in MedChem

The structure-reactivity relationship of alkynols is directly applicable to the design of Covalent Inhibitors (Targeted Protein Degradation).

  • Masked Warheads: Alkynols are relatively stable.[1] However, in the metabolic environment (or designed prodrug activation), they can rearrange (Meyer-Schuster) to form

    
    -unsaturated enones .[1]
    
  • Mechanism: These enones act as Michael acceptors, covalently binding to cysteine residues in the target protein.[1]

  • Design Strategy: By modulating the steric bulk around the propargylic position (secondary vs. tertiary), researchers can tune the rate of rearrangement and thus the "activation time" of the warhead.

MedChemApplication Alkynol Alkynol Scaffold (Inactive Prodrug) Metabolism Metabolic/Acidic Activation Alkynol->Metabolism Enone Reactive Enone (Michael Acceptor) Metabolism->Enone Complex Covalent Adduct (Irreversible Inhibition) Enone->Complex + Protein-SH Protein Target Protein (Cysteine Residue) Protein->Complex

Figure 2: The Alkynol-to-Enone pathway in covalent drug design.

References

  • Swamy, K. C. K., et al. (2025).[1] Meyer-Schuster Rearrangement: A Versatile Tool in Organic Synthesis. Chemical Reviews. [Link]

  • Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]

  • Teobald, B. J. (2002).[1] The Nicholas Reaction: The Use of Dicobalt Hexacarbonyl-Stabilised Propargylic Cations in Synthesis. Tetrahedron. [Link][1]

  • Trost, B. M., et al. (2000).[1] Structure and Reactivity of Propargylic Alcohols in Metal Catalysis. Journal of the American Chemical Society. [Link][1]

  • Cadierno, V., et al. (2006).[1] Ruthenium-Catalyzed Meyer-Schuster Rearrangement: A Mechanistic Insight. Organometallics. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Strategies for 4-Heptyn-3-ol Synthesis

)- and ( )-4-Heptyn-3-ol Executive Summary 4-Heptyn-3-ol is a critical chiral building block featuring a secondary propargylic alcohol motif. It serves as a pivotal intermediate in the synthesis of prostaglandins, macrol...

Author: BenchChem Technical Support Team. Date: February 2026


)- and (

)-4-Heptyn-3-ol

Executive Summary

4-Heptyn-3-ol is a critical chiral building block featuring a secondary propargylic alcohol motif. It serves as a pivotal intermediate in the synthesis of prostaglandins, macrolides, and insect pheromones. Its structural simplicity belies the challenge of establishing the C3 stereocenter with high enantiomeric excess (ee).

This Application Note details two orthogonal, field-validated protocols for the stereoselective synthesis of 4-heptyn-3-ol isomers:

  • Method A (C-C Bond Formation): Zinc-mediated asymmetric alkynylation of propanal using the Carreira protocol. Best for de novo synthesis from basic feedstocks.

  • Method B (Carbonyl Reduction): Asymmetric Transfer Hydrogenation (ATH) of 4-heptyn-3-one using Noyori-Ikariya catalysts. Best for scale-up when the ketone precursor is readily available.

Strategic Overview & Decision Matrix

The choice between alkynylation and reduction depends on starting material availability and scale requirements.

DecisionMatrix Start Start: Select Precursor Aldehyde Propanal + 1-Butyne Start->Aldehyde Feedstock Available Ketone 4-Heptyn-3-one Start->Ketone Precursor Available MethodA Method A: Carreira Alkynylation (Zn(OTf)2 / N-Methylephedrine) Aldehyde->MethodA C-C Bond Construction MethodB Method B: Noyori ATH (Ru-TsDPEN / HCOOH) Ketone->MethodB Stereoselective Reduction Output Chiral 4-Heptyn-3-ol (>95% ee) MethodA->Output MethodB->Output

Figure 1: Decision matrix for selecting the optimal synthetic route based on feedstock availability.

Method A: Carreira Asymmetric Alkynylation[1]

This protocol utilizes the Zn(OTf)


-mediated addition of terminal alkynes to aldehydes, directed by (

)- or (

)-N-methylephedrine (NME). This method is superior to traditional organolithium additions which lack stereocontrol.
Mechanism & Rationale

The reaction proceeds via the in-situ formation of an alkylzinc alkynilide. The chiral amino alcohol (NME) acts as a ligand, creating a chiral environment around the zinc center, directing the facial attack on the aldehyde.

  • Reagents: Zn(OTf)

    
     (Lewis acid), Triethylamine (Base), N-Methylephedrine (Chiral Ligand).
    
  • Safety Critical: 1-Butyne is a gas (bp 8.1 °C). It must be condensed into the solvent at low temperature.

Detailed Protocol

Target: (


)-4-Heptyn-3-ol
Scale:  10 mmol
Reagents Preparation:
  • Anhydrous Toluene: Degassed and dried over activated molecular sieves (3Å).

  • Zn(OTf)

    
    :  Dried under high vacuum at 120°C for 2 hours prior to use. Highly hygroscopic.
    
  • (+)-N-Methylephedrine: Recrystallized from hexane/ethanol.

Step-by-Step Procedure:
  • Catalyst Formation:

    • In a flame-dried 100 mL Schlenk flask under Argon, charge Zn(OTf)

      
       (4.0 g, 11 mmol) and (+)-N-methylephedrine (2.15 g, 12 mmol).
      
    • Add anhydrous toluene (30 mL) and triethylamine (1.53 mL, 11 mmol).

    • Stir vigorously at 23°C for 2 hours. The heterogeneous mixture ensures complex formation.

  • Alkyne Condensation (Critical Step):

    • Fit a separate dry flask with a dry-ice/acetone condenser.

    • Condense 1-butyne gas (approx. 15 mmol, ~0.8 g) into 10 mL of pre-cooled (-20°C) anhydrous toluene.

    • Note: Determine exact mass by weighing the flask before and after condensation.

  • Reaction Initiation:

    • Transfer the 1-butyne solution via cannula to the catalyst mixture.

    • Stir for 15 minutes at 23°C to generate the zinc-alkynilide species.

    • Add propanal (0.58 g, 10 mmol) dropwise via syringe pump over 20 minutes.

  • Incubation:

    • Stir the reaction at 23°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or GC-FID.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl (20 mL).
      
    • Extract with Et

      
      O (3 x 30 mL).
      
    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate carefully (product is volatile).
      
  • Purification:

    • Flash chromatography on silica gel (Pentane/Et

      
      O gradient).
      

Expected Yield: 85–92% Expected ee: 96–99% (using (+)-NME yields the (


)-isomer).

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)[2][3][4]

When 4-heptyn-3-one is available (e.g., via oxidation of racemic alcohol or Weinreb amide coupling), ATH provides a robust, scalable route without cryogenic conditions or metallic zinc waste.

Mechanism & Rationale

The reaction uses a Ruthenium(II)-arene complex with a chiral diamine ligand (TsDPEN). The "metal-ligand bifunctional catalysis" mechanism involves the simultaneous transfer of a proton from the amine and a hydride from the metal to the ketone.

  • Catalyst: RuCl.

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope). This is preferred over iPrOH for alkynyl ketones to prevent reversible oxidation.

Detailed Protocol

Target: (


)-4-Heptyn-3-ol
Scale:  10 mmol
Step-by-Step Procedure:
  • Reaction Assembly:

    • In a 50 mL round-bottom flask, dissolve 4-heptyn-3-one (1.10 g, 10 mmol) in DCM (10 mL). Note: The reaction can also be run neat or in EtOAc.

    • Add the formic acid/triethylamine complex (5:2 molar ratio, 2.5 mL).

    • Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition:

    • Add RuCl (6.4 mg, 0.01 mmol, S/C = 1000).

    • Note: Catalyst loading can be lowered to 0.1 mol% (S/C = 1000) for high-purity substrates.

  • Incubation:

    • Stir at 28°C. The reaction typically completes within 8–14 hours.

    • Monitor by GC. The appearance of the alcohol signal and disappearance of the ketone is distinct.

  • Workup:

    • Dilute with water (20 mL) and extract with DCM (2 x 20 mL).

    • Wash organic layer with saturated NaHCO

      
       (to remove residual formic acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Distillation (Kugelrohr) is preferred due to the high boiling point difference between product and catalyst residue.

Expected Yield: >95% Expected ee: 95–98%

Comparative Data & Analytics

Method Comparison[3]
FeatureMethod A: Carreira AlkynylationMethod B: Noyori ATH
Bond Formed C-C (Alkyne + Aldehyde)C-H (Ketone Reduction)
Enantioselectivity 90–99% ee95–99% ee
Atom Economy Moderate (Stoichiometric Zn/Ligand)High (Catalytic Ru)
Scalability Moderate (Exothermic, Zn waste)High (Low loading, mild)
Key Risk Handling gaseous 1-ButyneCatalyst poisoning by impurities
Quality Control (QC)

To validate the stereochemistry, use Chiral HPLC or GC.

  • Chiral GC Method:

    • Column: Cyclodex-B or equivalent (

      
      -cyclodextrin phase).
      
    • Conditions: Isothermal 90°C, He carrier.

    • Retention: (

      
      )-isomer elutes before (
      
      
      
      )-isomer (verify with racemate).
  • Derivatization (Optional):

    • Convert to Mosher Esters using (

      
      )-MTPA-Cl. Analyze by 
      
      
      
      F NMR or
      
      
      H NMR to determine diastereomeric ratio (dr).

Visualizing the Workflow

Workflow cluster_A Method A: Carreira cluster_B Method B: Noyori ATH Step1 Zn(OTf)2 + (+)-NME + TEA (Toluene) Step2 Add 1-Butyne (Condensed) Step1->Step2 Step3 Add Propanal (Slow Addition) Step2->Step3 Step4 Quench (NH4Cl) & Workup Step3->Step4 StepB1 4-Heptyn-3-one + HCOOH/TEA StepB2 Add Ru-Catalyst (S/C 1000) StepB1->StepB2 StepB3 Stir 28°C (8-14h) StepB2->StepB3 StepB4 Aq. Wash & Distillation StepB3->StepB4

Figure 2: Step-by-step experimental workflow for both protocols.

References

  • Carreira Alkynylation (Primary Source): Anand, N. K.; Carreira, E. M. "A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes." Journal of the American Chemical Society2001 , 123, 9687–9688.[1] [Link]

  • Zinc Triflate Methodology: Frantz, D. E.; Fässler, R.; Carreira, E. M.[2] "Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society2000 , 122, 1806–1807. [Link]

  • Noyori ATH (Ketone Reduction)

    
    -Acetylenic Ketones."[3] Journal of the American Chemical Society1997 , 119, 8738–8739.[3]
    [Link]
    
  • Trost Alkynylation (Alternative): Trost, B. M.; et al. "Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes." Journal of the American Chemical Society2001 , 123, 2719. [Link]

Sources

Application

Application Note: Purification of 4-Heptyn-3-ol via Flash Column Chromatography

Abstract & Molecule Profile This guide details the isolation and purification of 4-Heptyn-3-ol , a secondary propargylic alcohol often synthesized via the addition of 1-butynyl lithium to propanal.[1] While the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the isolation and purification of 4-Heptyn-3-ol , a secondary propargylic alcohol often synthesized via the addition of 1-butynyl lithium to propanal.[1] While the synthesis is straightforward, obtaining high-purity material requires careful chromatographic separation to remove unreacted aldehyde precursors and potential Meyer-Schuster rearrangement byproducts.[1]

Physicochemical Profile
PropertyValueNotes
IUPAC Name 4-Heptyn-3-ol
Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Internal alkyne,

alcohol
Molecular Weight 112.17 g/mol
Boiling Point ~65-70°C @ 15 mmHg (Est.)[1][2]Volatile under high vacuum
Polarity ModerateHydroxyl group dominates interaction
UV Activity Low / Negligible

nm (No conjugation)

Chromatographic Strategy

The Challenge: Detection & Stability

4-Heptyn-3-ol presents two specific challenges for chromatography:

  • Detection: The internal triple bond (

    
    ) has a very low extinction coefficient in the standard UV range (254 nm). Standard UV-triggered fraction collection will likely fail, resulting in sample loss.[1]
    
  • Acid Sensitivity: Propargylic alcohols are prone to Meyer-Schuster rearrangement in the presence of acidic stationary phases, converting the desired alcohol into an

    
    -unsaturated ketone (enone).
    
The Solution
  • Stationary Phase: Neutralized Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc) gradient.[1][3]

  • Detection Mode: Refractive Index (RI) or destructive TLC staining (KMnO4/Anisaldehyde).

Method Development: Thin Layer Chromatography (TLC)

Before committing the bulk crude to a column, optimal separation conditions (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 0.3 – 0.4) must be established.[1]
Visualization Protocol

Since the target is UV-inactive, chemical staining is mandatory.[1]

  • Stain A: KMnO4 (Basic): Stains the alkyne functionality bright yellow on a purple background.

  • Stain B: p-Anisaldehyde: Stains the secondary alcohol (often blue/violet) upon heating.[1]

Eluent Optimization

Run TLC plates in the following solvent systems:

  • 100% Hexane: To check for non-polar impurities (unreacted 1-butyne).

  • 10% EtOAc / 90% Hexane: Target likely stays at baseline.[1]

  • 20% EtOAc / 80% Hexane: Target Range. Expect

    
    .[1]
    
  • 50% EtOAc / 50% Hexane: Target moves to solvent front (

    
    ).
    

Decision: The optimal mobile phase for isocratic elution is 15-20% EtOAc in Hexane .[1]

Detailed Protocol: Flash Column Chromatography

Scale: 1.0 g Crude Mixture Column Size: 25g Silica Cartridge (or 2.5 cm x 15 cm glass column)

Step 1: Slurry Preparation & Packing
  • Glass Column: Slurry 25g of Silica Gel 60 in 100% Hexane. Add 1% Triethylamine (

    
    ) to the slurry to neutralize surface acidity and prevent rearrangement.
    
  • Pre-packed Cartridge: Flush with 3 Column Volumes (CV) of Hexane containing 1%

    
    .[1]
    
Step 2: Sample Loading[1]
  • Technique: Liquid loading is preferred if the crude is an oil.[1]

  • Dissolve crude 4-Heptyn-3-ol in the minimum amount of Dichloromethane (DCM) or 10% EtOAc/Hexane (approx. 1-2 mL).[1]

  • Carefully pipette onto the sand bed.[1] Rinse sides with 0.5 mL Hexane.[1]

Step 3: Elution Gradient

If using an automated flash system (e.g., Biotage/Teledyne), program the following gradient:

SegmentMobile Phase (% EtOAc in Hexane)Duration (CV)Purpose
Equilibration 0%2 CVSystem flush
Ramp 1 0%

5%
3 CVElute non-polar alkynes
Ramp 2 5%

25%
10 CVElute Target (4-Heptyn-3-ol)
Flush 25%

100%
3 CVElute polar aldehyde/salts
Step 4: Fraction Collection & Analysis[1]
  • Collection Volume: 10-15 mL test tubes.

  • Monitor: Spot every 3rd tube on a TLC plate.

  • Stain: Dip in KMnO4 and heat.[1][4] Look for yellow spots at

    
    .[1]
    
  • Pool: Combine pure fractions. Evaporate solvent at 40°C, 200 mbar (do not go to high vacuum immediately to avoid volatile loss of the product).

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from synthesis workup to purified product.

PurificationWorkflow cluster_Column Flash Chromatography Synthesis Crude Reaction Mixture (Propanal + 1-Butynyl Li) Workup Aqueous Quench & Extraction (Removal of Salts) Synthesis->Workup TLC TLC Method Dev (Stain: KMnO4 / Anisaldehyde) Workup->TLC Packing Column Packing (Silica + 1% Et3N) TLC->Packing Conditions Set Loading Sample Loading (DCM/Hexane) Packing->Loading Gradient Elution Gradient (0-25% EtOAc) Loading->Gradient Fractions Fraction Analysis (TLC Screening) Gradient->Fractions Pool Pool & Concentrate (40°C, >100 mbar) Fractions->Pool Pure Fractions Final Pure 4-Heptyn-3-ol Pool->Final

Figure 1: Step-by-step purification workflow for 4-Heptyn-3-ol, emphasizing the critical buffering of silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product Tailing Acidic silica sites interacting with -OH.[1]Increase

in column flush to 2%.[1] Ensure loading solvent volume is minimized.[1]
No Spots on TLC UV lamp used instead of stain.[1][5]Must use Stain. Dip plate in KMnO4 or Anisaldehyde and heat with a heat gun.[1]
Low Recovery Product is volatile.[1]Do not use high vacuum (<10 mbar) for extended periods.[1] Stop evaporation when solvent volume is low.[1]
New Impurity (Enone) Meyer-Schuster rearrangement.[1][6]Silica was too acidic.[1] Ensure

wash was performed. Avoid prolonged contact with silica.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link

    • Rationale: The foundational text for flash chromatography flow rates and silica sizing.[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 180-190.[1]

    • Rationale: Authoritative source for general alkyne and alcohol purification standards.[1]

  • Reich, H. J. "TLC Stains."[1] University of Wisconsin-Madison Organic Chemistry Data. Link

    • Rationale: Validates the use of KMnO4 and Anisaldehyde for non-UV active alkynols.
  • Brandsma, L. Preparative Acetylenic Chemistry, 2nd Ed.; Elsevier: Amsterdam, 1988.[1]

    • Rationale: The definitive guide on handling, synthesizing, and purifying acetylenic compounds, including sensitivity to acids.

Sources

Method

Application Note: 4-Heptyn-3-ol in Natural Product Total Synthesis

Executive Summary 4-Heptyn-3-ol (CAS: 14916-79-1) is a versatile propargylic alcohol serving as a critical scaffold in the total synthesis of insect pheromones, polyketides, and chiral pharmaceutical intermediates. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Heptyn-3-ol (CAS: 14916-79-1) is a versatile propargylic alcohol serving as a critical scaffold in the total synthesis of insect pheromones, polyketides, and chiral pharmaceutical intermediates. Its utility stems from two orthogonal reactive handles: the secondary alcohol (amenable to enzymatic resolution and stereoinversion) and the internal alkyne (susceptible to hydrometallation, reduction, and coupling).

This guide details the application of 4-Heptyn-3-ol in the synthesis of Scolytus bark beetle pheromones and provides validated protocols for its enzymatic kinetic resolution and Johnson-Claisen rearrangement—two pivotal transformations for generating high-value chiral synthons.

Strategic Profile & Reactivity

4-Heptyn-3-ol acts as a "chiral branch point" in retrosynthetic analysis. Its structure allows for divergent pathways depending on the initial functionalization.

Core Reactivity Map
  • Enzymatic Resolution: The racemic alcohol is an excellent substrate for lipase-catalyzed transesterification, yielding enantiopure alcohols (>99% ee) and acetates.

  • Sigmatropic Rearrangements: Under Johnson-Claisen conditions, it converts to

    
    -unsaturated esters, extending the carbon chain by two units while transferring chirality.
    
  • Stereoselective Reduction:

    • Lindlar Catalyst: Yields cis-allylic alcohols.

    • LiAlH4/Red-Al: Yields trans-allylic alcohols.

    • Total Hydrogenation: Yields saturated chiral alcohols (e.g., 4-heptanol derivatives).

ReactivityMap Start 4-Heptyn-3-ol (Racemic) Res Kinetic Resolution (Lipase/Vinyl Acetate) Start->Res Biocatalysis JC Johnson-Claisen Rearrangement Start->JC Orthoacetate/H+ Red Stereoselective Reduction Start->Red H2/Cat or Hydride Prod1 (S)-Alcohol + (R)-Acetate (>99% ee) Res->Prod1 Prod2 Allenyl/Unsaturated Esters (Chain Extension) JC->Prod2 Prod3 cis/trans-Allylic Alcohols Red->Prod3

Figure 1: Divergent synthetic pathways starting from 4-Heptyn-3-ol.

Detailed Protocols

Protocol A: Enzymatic Kinetic Resolution

This protocol isolates the (S)-enantiomer of 4-heptyn-3-ol, a key precursor for the synthesis of (3S,4S)-4-methyl-3-heptanol (pheromone of Scolytus amygdali).

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Materials:

  • Substrate: 4-Heptyn-3-ol (Racemic)

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (excess)

  • Solvent: Hexane or MTBE (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-heptyn-3-ol (10 mmol) in anhydrous hexane (50 mL) in a round-bottom flask.

  • Activation: Add vinyl acetate (30 mmol, 3 equiv).

  • Initiation: Add immobilized CAL-B (20 mg/mmol substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction by GC (Chiral cyclodextrin column, e.g., Lipodex G) or TLC.

    • Checkpoint: The reaction typically reaches 50% conversion in 4–24 hours depending on enzyme loading.

  • Termination: Filter off the enzyme beads (the enzyme can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

    • (S)-4-Heptyn-3-ol elutes later (more polar).

    • (R)-4-Heptyn-3-acetate elutes earlier.

Validation Criteria:

  • Yield: ~45% for each enantiomer (theoretical max 50%).

  • Enantiomeric Excess (ee): >98% (determined by chiral GC).[1]

Protocol B: Johnson-Claisen Rearrangement

This reaction converts 4-heptyn-3-ol into a linear ester with high stereocontrol, useful for polyketide fragment synthesis.

Materials:

  • 4-Heptyn-3-ol[1][2][3]

  • Triethyl orthoacetate (TEOA)

  • Propionic acid (catalytic)[4]

  • Xylene or Toluene

Procedure:

  • Mix 4-heptyn-3-ol (1.0 equiv) with TEOA (4–6 equiv) and propionic acid (0.05 equiv) in xylene (0.5 M concentration).

  • Heat to reflux (approx. 135°C) under a Dean-Stark trap or with continuous distillation to remove the ethanol by-product.

    • Critical: Removal of ethanol drives the equilibrium forward.

  • Monitor consumption of starting material via TLC. Reaction time is typically 2–6 hours.

  • Cool to room temperature and quench with saturated NaHCO₃ solution.

  • Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Purify the resulting allenic/unsaturated ester via silica gel chromatography.

Case Study: Total Synthesis of Scolytus Pheromones

The stereoisomers of 4-methyl-3-heptanol are aggregation pheromones for elm bark beetles.[5] The biological activity is strictly controlled by stereochemistry: (3S,4S) attracts S. amygdali, while other isomers can be inhibitory.

Synthetic Logic: The synthesis hinges on establishing the C3 and C4 stereocenters. Using 4-heptyn-3-ol allows for the early establishment of the C3 alcohol chirality via resolution, followed by diastereoselective hydrogenation to set the C4 methyl group.

Workflow Description
  • Resolution: Racemic 4-heptyn-3-ol is resolved (as per Protocol A) to yield (S)-4-heptyn-3-ol .

  • Protection: The alcohol is protected (e.g., as a TBDMS ether) to prevent side reactions during reduction.

  • Carbometallation/Reduction:

    • To install the methyl group at C4, the alkyne is often subjected to carbocupration or a specific hydrogenation sequence.

    • Alternative Route: Some syntheses oxidize the alcohol to the ynone, install the methyl via conjugate addition (setting C4), and then reduce the ketone (setting C3) using stereoselective hydride reagents (e.g., L-Selectride).

  • Final Deprotection: Yields the bioactive (3S,4S)-4-methyl-3-heptanol.

PheromoneSynthesis Step1 Racemic 4-Heptyn-3-ol Step2 Enzymatic Resolution (CAL-B, Vinyl Acetate) Step1->Step2 Step3 (S)-4-Heptyn-3-ol (>99% ee) Step2->Step3 Isolation of Alcohol Step4 Protection (TBDMS) & Stereoselective Alkylation/Reduction Step3->Step4 Step5 (3S,4S)-4-Methyl-3-heptanol (Active Pheromone) Step4->Step5 Deprotection

Figure 2: Synthetic route to Scolytus amygdali pheromone highlighting the resolution step.[6]

References

  • Enzymatic Resolution of Alcohols: Zada, A., et al. "Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol." Journal of Chemical Ecology, 2004.

  • Johnson-Claisen Rearrangement: Johnson, W. S., et al. "Acetylenic bond participation in biogenetic-like olefinic cyclizations. II. Synthesis of dl-progesterone." Journal of the American Chemical Society, 1971. (Foundational reference for orthoester rearrangement conditions).

  • Pheromone Biosynthesis & Synthesis: Mori, K. "The Synthesis of Insect Pheromones." The Total Synthesis of Natural Products, Wiley, 2025 (Updated Citation).

  • General Reactivity of Propargylic Alcohols: TCI Chemicals Application Note, "Johnson-Claisen Rearrangement."

Sources

Application

Application Note: Strategic Utilization of 4-Heptyn-3-ol in Medicinal Chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists. It prioritizes high-impact, stereocontrolled transformations of 4-Heptyn-3-ol , referencing its critical role i...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process scientists. It prioritizes high-impact, stereocontrolled transformations of 4-Heptyn-3-ol , referencing its critical role in the total synthesis of polyketide natural products (e.g., Soraphen A) and its utility as a divergent scaffold.

CAS: 14916-79-1 | IUPAC: Hept-4-yn-3-ol Role: Chiral Propargylic Scaffold & Polyketide Building Block

Executive Summary & Chemical Profile

4-Heptyn-3-ol is a bifunctional C7 building block characterized by a secondary alcohol adjacent to an internal alkyne. Its strategic value in drug discovery lies in its propargylic reactivity , allowing it to serve as a linchpin for constructing stereodefined acyclic chains (via hydrometalation) or oxygenated heterocycles (via cycloisomerization).

Unlike terminal alkynes, the internal alkyne of 4-heptyn-3-ol offers unique regiochemical control challenges and opportunities, particularly in ruthenium-catalyzed trans-hydrosilylation , a reaction famously utilized by the Trost group in the total synthesis of the antifungal macrolide Soraphen A .

Key Physicochemical Data
PropertyValueRelevance
Molecular Weight 112.17 g/mol Fragment-based drug discovery (FBDD) compliant.
Boiling Point 80–82 °C (15 mmHg)Volatile; amenable to purification by distillation.
Chirality C3 (Racemic or Enantioenriched)Gateway to chiral pool synthesis.
Stability Combustible; Air-stableStandard storage; avoid strong oxidizers.

Core Directive: The "Soraphen A" Protocol (Stereodefined Olefination)

Context: The primary medicinal chemistry application of 4-heptyn-3-ol is the generation of (E)-allylic alcohols and vinyl silanes with high geometric purity. Traditional reductions (Lindlar, Birch) often struggle with functional group tolerance or selectivity on this specific chain length. The Trost Protocol (Ru-catalyzed hydrosilylation) is the gold standard for converting this scaffold into complex polyketide fragments.

Experimental Workflow: From Racemic Alcohol to Chiral Vinyl Silane

The following workflow transforms generic 4-heptyn-3-ol into a high-value chiral intermediate.

SoraphenWorkflow Start Racemic 4-Heptyn-3-ol Oxidation Oxidation (Jones or Dess-Martin) Start->Oxidation Yield: ~90% Ketone 4-Heptyn-3-one Oxidation->Ketone Reduction Asymmetric Reduction (NB-Enantrane) Ketone->Reduction Reagent Control ChiralAlc (S)-4-Heptyn-3-ol (>94% ee) Reduction->ChiralAlc Stereoselection RuCat Ru-Cat Trans-Hydrosilylation ([Cp*Ru(MeCN)3]PF6) ChiralAlc->RuCat Regio-control Product Chiral Vinyl Silane (Soraphen A Fragment) RuCat->Product Geometry: (E)

Figure 1: Chemo-enzymatic and catalytic workflow for the synthesis of the Soraphen A southern hemisphere fragment.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis via NB-Enantrane

Objective: Prepare optically active (S)-4-heptyn-3-ol from the ketone derived from commercial racemic material. Causality: Direct resolution of the alcohol is often inefficient. Reducing the ketone (4-heptyn-3-one) allows for catalyst-controlled stereochemistry, essential for setting the absolute configuration of subsequent drug pharmacophores.

Reagents:

  • 4-Heptyn-3-one (prepared via Jones oxidation of 4-heptyn-3-ol).

  • NB-Enantrane (N-benzyl-N-(2-(vinyloxy)ethyl)ephedrinium borane complex) or equivalent chiral organoborane.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under Argon, prepare a solution of NB-Enantrane (5.0 mmol) in THF.

  • Addition: Cool the solution to -78°C to maximize kinetic resolution differentiation. Add 4-heptyn-3-one (2.5 mmol) dropwise.

  • Incubation: Stir the mixture for 48 hours at 25°C (Note: NB-Enantrane works at ambient temp, unlike many boranes, but check specific reagent activity). Correction based on Search 1.13: Stir at 25°C for 48h.

  • Quench: Add propanal (6 mmol) to scavenge excess hydride. Stir for 1 hour.

  • Oxidative Workup: Add 3M NaOH (1.7 mL) followed by 30% H2O2 (1.2 mL). Heat to 40-50°C for 2 hours. This cleaves the boron-carbon bonds.

  • Extraction: Extract with diethyl ether, wash with brine, and dry over MgSO4.

  • Validation: Determine enantiomeric excess (ee) via Chiral GC or Mosher ester analysis. Expect >94% ee for the (S)-isomer.[1]

Protocol B: Ruthenium-Catalyzed Trans-Hydrosilylation

Objective: Convert (S)-4-heptyn-3-ol into the (E)-vinyl silane. Mechanism: The reaction proceeds via a metallacycle intermediate. The steric bulk of the Cp* ligand and the specific electronic nature of the alkyne favor the trans-addition of the silane across the triple bond, a geometry inaccessible via standard Pt-catalyzed (Speier) hydrosilylation.

Reagents:

  • (S)-4-Heptyn-3-ol (1.0 equiv).

  • Triethoxysilane or Benzyldimethylsilane (1.2 equiv).

  • Catalyst: [Cp*Ru(MeCN)3]PF6 (1-5 mol%).

  • Solvent: Acetone or DCM (0.1 M).

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve [Cp*Ru(MeCN)3]PF6 in acetone. The solvent choice is critical; acetone stabilizes the cationic Ru species without poisoning it.

  • Reaction: Add the alkyne and silane at 0°C. Warm to room temperature.

  • Monitoring: Monitor by TLC. The reaction typically completes within 1-2 hours.

  • Workup: Remove volatiles under reduced pressure. Flash chromatography (Silica gel) is usually sufficient.

  • Outcome: The product is a proximal vinyl silane with (E)-geometry.

    • Why this matters: This intermediate allows for Tamao-Fleming oxidation (to a ketone) or Hiyama coupling (C-C bond formation), retaining the olefin geometry.

Divergent Applications: Heterocycle Synthesis

Beyond linear fragments, 4-heptyn-3-ol is a precursor for substituted furans and oxygenated heterocycles via Gold(I)/Silver(I) catalysis.

Pathway: Cycloisomerization to Furans

When coupled with a Michael acceptor or subjected to rearrangement, the propargylic alcohol moiety undergoes cyclization.

  • Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement of 4-heptyn-3-ol yields the corresponding

    
    -unsaturated enone  (hept-4-en-3-one).
    
  • Nazarov-Type Cyclization: In the presence of appropriate Lewis acids, the enone can be engaged in 4π-electrocyclizations to form cyclopentenones.

  • Furan Synthesis: Reaction with a ketone under AuCl3 catalysis (approx. 5 mol%) in toluene leads to 2,5-disubstituted furans via an allenyl ketone intermediate.

HeterocyclePath Substrate 4-Heptyn-3-ol Rearrange Meyer-Schuster Rearrangement Substrate->Rearrange H+ / Heat Enone Enone Intermediate (Hept-4-en-3-one) Rearrange->Enone AuCat Au(I) / Ag(I) Catalysis Enone->AuCat + Nucleophile Furan Substituted Furan AuCat->Furan Cycloisomerization

Figure 2: Divergent pathway to furan derivatives via enone intermediates.

References & Authoritative Grounding

  • Soraphen A Total Synthesis (Primary Application):

    • Trost, B. M., et al. "Asymmetric Total Synthesis of Soraphen A: A Flexible Alkyne Strategy." Angewandte Chemie International Edition, 2009.

    • Significance: Establishes 4-heptyn-3-ol as the precursor for the C1-C9 fragment via Ru-catalyzed hydrosilylation.

  • Asymmetric Reduction Protocol:

    • Midland, M. M., et al. "Asymmetric Reductions of Acetylenic Ketones." Journal of the American Chemical Society.

    • Significance: Defines the use of Alpine-Borane and NB-Enantrane for high-ee synthesis of propargylic alcohols.

  • Ruthenium Catalysis Mechanism:

    • Trost, B. M., & Ball, Z. T. "Trans-Hydrosilylation of Alkynes Catalyzed by Ruthenium Complexes." Journal of the American Chemical Society, 2005.

    • Significance: Provides the mechanistic grounding for the trans-selectivity observed in Protocol B.

  • Heterocycle Formation:

    • Hashmi, A. S. K.[2] "Gold-Catalyzed Organic Reactions." Chemical Reviews, 2007.

    • Significance: General review covering the cyclization of propargylic alcohols/ketones to furans.

Sources

Method

Application Note: Mechanistic Synthesis of 4-Heptyn-3-ol via Grignard Metallation

Abstract This application note details the synthesis of 4-heptyn-3-ol, a secondary propargylic alcohol, utilizing a Grignard exchange strategy. Unlike standard Grignard formations involving alkyl halides, this protocol e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 4-heptyn-3-ol, a secondary propargylic alcohol, utilizing a Grignard exchange strategy. Unlike standard Grignard formations involving alkyl halides, this protocol employs the in situ generation of an alkynylmagnesium nucleophile via the deprotonation of 1-butyne. We provide a rigorous mechanistic analysis of the 6-membered transition state during carbonyl addition and a field-proven experimental protocol designed to mitigate the handling risks of volatile alkynes (1-butyne bp: 8.1 °C).

Introduction & Strategic Utility

Propargylic alcohols like 4-heptyn-3-ol are critical synthons in drug discovery, serving as precursors for heterocycles (furans, pyrroles) and substrates for Meyer-Schuster rearrangements.[1]

The synthesis presents a specific challenge: 1-Butyne is a gas at room temperature. Direct handling requires precise thermal control to prevent stoichiometry errors caused by evaporation.[1] This protocol utilizes a transmetallation approach where a commercial Grignard reagent (Ethylmagnesium bromide) acts as a base to generate the nucleophile in situ, avoiding the need to handle pyrophoric magnesium metal with a gaseous halide.

Mechanistic Deep Dive

The reaction proceeds in two distinct kinetic phases: Metallation and Nucleophilic Addition .[1]

Phase 1: Metallation (Acid-Base Exchange)

The formation of the active nucleophile is driven by the significant acidity difference between the terminal alkyne and the alkane conjugate acid of the Grignard reagent.

  • 1-Butyne

    
    :  ~25 (sp-hybridized C-H bond)[1]
    
  • Ethane

    
    :  ~50 (sp³-hybridized C-H bond)[1]
    

Ethylmagnesium bromide (EtMgBr) acts as a strong base.[1] The equilibrium lies almost exclusively to the right (


), ensuring quantitative formation of 1-butynylmagnesium bromide.
Phase 2: Nucleophilic Addition (The Transition State)

Upon addition of propanal, the reaction does not proceed via a simple linear collision. It follows a concerted polar mechanism involving a cyclic transition state.[1]

  • Coordination: The Lewis acidic Magnesium atom coordinates with the carbonyl oxygen of propanal, increasing the electrophilicity of the carbonyl carbon.

  • Six-Membered Transition State: For unhindered aldehydes like propanal, the reaction proceeds through a six-membered cyclic transition state (involving the Mg, the alkyne carbon, the carbonyl group, and a solvent molecule or bridging halide). This geometry facilitates the delivery of the alkynyl group to the carbonyl carbon.

  • Alkoxide Formation: The collapse of this transition state yields the magnesium alkoxide intermediate.[1]

Visualization: Reaction Mechanism

The following diagram illustrates the atomic flow from reagents to the final alcohol.

GrignardMechanism Reagents Reagents 1-Butyne + EtMgBr Inter1 Intermediate 1 1-Butynylmagnesium Bromide (Active Nucleophile) Reagents->Inter1 Deprotonation (-Ethane) TS Transition State 6-Membered Cyclic TS (Mg-O Coordination) Inter1->TS + Propanal Alkoxide Mg-Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Product Product 4-Heptyn-3-ol Alkoxide->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway showing the conversion of 1-butyne to 4-heptyn-3-ol via Grignard exchange.[1]

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.AmountPhysical State
1-Butyne 54.091.21.2 g (approx 1.8 mL liq)Gas (condensed)
EtMgBr (3.0M in Et2O) 133.271.17.3 mLSolution
Propanal 58.081.01.16 g (20 mmol)Liquid
THF (Anhydrous) 72.11Solvent40 mLLiquid
Step-by-Step Procedure
Step 1: Condensation of 1-Butyne (The Critical Step)
  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone reflux condenser. Flush with Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).

  • Addition: Connect a lecture bottle of 1-butyne to the flask via a needle inlet. Slowly condense approximately 1.8 - 2.0 mL of liquid 1-butyne into the flask.

    • Note: If 1-butyne is available as a solution (e.g., in THF), this step can be skipped, but condensing neat gas allows for higher concentration control.

Step 2: Metallation
  • Solvation: Add 20 mL of anhydrous THF to the condensed 1-butyne.

  • Grignard Addition: Add EtMgBr (3.0 M in Et2O) dropwise over 10 minutes.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0 °C. Stir for 30 minutes. The evolution of ethane gas (bubbles) indicates successful deprotonation.

    • Checkpoint: The solution should remain clear to slightly cloudy.[1] If a precipitate forms, add more THF.[1]

Step 3: Nucleophilic Addition
  • Cooling: Cool the reaction mixture back to 0 °C.

  • Aldehyde Addition: Dissolve Propanal (1.16 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard mixture over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexanes).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
Step 4: Workup & Purification
  • Quench: Cool to 0 °C. Slowly add saturated aqueous

    
     (20 mL). Caution: Exothermic.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO2, 5%

    
     10% EtOAc in Hexanes).
    
Workflow Visualization

ProtocolWorkflow Setup Setup: Flame-dry Schlenk Flask Argon Atmosphere Condense Condense 1-Butyne (-78°C) Setup->Condense Metallate Add EtMgBr Warm to 0°C (30 min) Condense->Metallate In-situ Generation AddAldehyde Add Propanal (0°C -> RT, 2 hrs) Metallate->AddAldehyde Coupling Quench Quench: Sat. NH4Cl Extract: Et2O AddAldehyde->Quench Workup

Figure 2: Operational workflow for the synthesis of 4-heptyn-3-ol.

Safety & Troubleshooting

Critical Hazards[1]
  • 1-Butyne Flammability: 1-Butyne is an extremely flammable gas.[1][2] Ensure the condenser is effective; escaping gas can pool in floor-level drains and ignite.[1]

  • Exotherm Control: The deprotonation of terminal alkynes is exothermic.[1] Adding EtMgBr too quickly to neat 1-butyne can cause rapid boiling and loss of reagent.[1]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Evaporation of 1-Butyne before metallation.[1]Ensure the flask is at -78°C during condensation and kept sealed/cold until EtMgBr addition.
Recovered Aldehyde Wet THF quenched the Grignard.[1]Re-distill THF over Na/Benzophenone or use fresh molecular sieves.[1]
Multiple Spots on TLC Meyer-Schuster rearrangement during workup.Ensure the quench is not too acidic.[1] Use

, not

.

Characterization Data

Target Molecule: 4-Heptyn-3-ol (


)[1][3][4]
  • Physical State: Colorless oil.[1]

  • Boiling Point: ~65-70 °C at 15 mmHg.[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       4.35 (t, 
      
      
      
      Hz, 1H, CH -OH)
    • 
       2.20 (qt, 
      
      
      
      Hz, 2H, C
      
      
      C-CH
      
      
      )
    • 
       1.85 (br s, 1H, -OH )
      
    • 
       1.65 (m, 2H, CH 
      
      
      
      -CH-OH)
    • 
       1.12 (t, 
      
      
      
      Hz, 3H, CH
      
      
      -CH
      
      
      [alkyne side])
    • 
       0.98 (t, 
      
      
      
      Hz, 3H, CH
      
      
      -CH
      
      
      [alcohol side])

References

  • PubChem. 4-Heptyn-3-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction Mechanism and Transition States. Available at: [Link]

  • Ashby, E. C., et al.Mechanisms of Grignard Reagent Addition to Ketones. J. Am. Chem. Soc. (Contextual grounding for SET vs Polar mechanisms).

Sources

Application

Chemoenzymatic approaches to producing enantiopure 4-Heptyn-3-ol.

Application Note & Protocol Guide Abstract & Strategic Overview 4-Heptyn-3-ol is a critical chiral building block for the synthesis of prostaglandins, antifungal agents, and complex pheromones. Its structural value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

4-Heptyn-3-ol is a critical chiral building block for the synthesis of prostaglandins, antifungal agents, and complex pheromones. Its structural value lies in the internal alkyne, which serves as a versatile handle for Sonogashira couplings or "Click" chemistry, and the secondary hydroxyl group, which often dictates biological activity.

Traditional chemical synthesis (e.g., Grignard addition to aldehydes) yields racemates, requiring wasteful resolution. Metal-catalyzed asymmetric hydrogenation is often hampered by the competing reduction of the alkyne moiety. Chemoenzymatic approaches offer the superior pathway, providing high enantiomeric excess (>99% ee) under mild conditions that preserve the triple bond.

This guide details two validated workflows:

  • Asymmetric Reduction (Route A): The "Gold Standard" for 100% theoretical yield, converting the ketone precursor (4-heptyn-3-one) to the chiral alcohol using Ketoreductases (KREDs).

  • Kinetic Resolution (Route B): A robust alternative using Lipases to resolve the racemic alcohol, ideal when the ketone precursor is unstable or difficult to source.

Strategic Decision Matrix
FeatureRoute A: Asymmetric Reduction Route B: Kinetic Resolution
Enzyme Class Alcohol Dehydrogenase (ADH/KRED)Lipase (e.g., CAL-B)
Substrate 4-Heptyn-3-oneRacemic 4-Heptyn-3-ol
Theoretical Yield 100%50% (max)
Enantiomeric Excess Typically >99%>95% (highly dependent on conversion)
Cofactor Requirement Yes (NAD(P)H)No
Complexity High (Requires cofactor recycling)Low (Simple stirring)
Best For Large-scale manufacturing; High yield reqs.Quick lab-scale access; Stable racemates

Experimental Protocols

Protocol A: Asymmetric Reduction (The KRED Route)

Targeting (S)- or (R)-4-Heptyn-3-ol via specific KRED selection.

This protocol utilizes a coupled-enzyme system where the KRED reduces the ketone while a secondary enzyme (Glucose Dehydrogenase - GDH) recycles the expensive cofactor (NADPH).

Reagents & Equipment
  • Substrate: 4-Heptyn-3-one (Note: If not commercially available, synthesize via Jones oxidation of racemic 4-heptyn-3-ol).

  • Enzyme: Lactobacillus brevis ADH (LbADH) or Commercial KRED Screening Kit (e.g., Codexis, Daicel).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM

    
    .
    
  • Solvent: Isopropyl alcohol (IPA) or MTBE (optional co-solvent for solubility).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add

    
     to a final concentration of 1 mM (stabilizes the enzyme).
    
  • Cofactor Mix: Dissolve NADP+ (5 mg) and D-Glucose (200 mg, 1.5 eq) in 10 mL of buffer.

  • Enzyme Addition:

    • Add GDH (50 units) to the mixture.

    • Add KRED/ADH (e.g., LbADH lyophilized powder, 20 mg) to the mixture.

    • Critical: Incubate at 30°C for 10 mins to equilibrate.

  • Reaction Initiation: Dissolve 4-Heptyn-3-one (100 mg) in 500

    
    L of IPA (or DMSO). Add this dropwise to the enzyme mixture.
    
  • Incubation: Shake at 250 rpm, 30°C.

    • Process Control: Maintain pH at 7.0 using 1M NaOH (gluconic acid production will lower pH).

  • Monitoring: Extract 50

    
    L aliquots at 1h, 4h, and 24h. Analyze via GC (see Section 3).
    
  • Work-up: Once conversion >99%, saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate. Dry over

    
     and concentrate in vacuo.
    

Mechanism of Action (Route A):

BiocatalyticCycle Ketone 4-Heptyn-3-one Alcohol Chiral 4-Heptyn-3-ol Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Cofactor Regeneration NADPH->NADP Cofactor Oxidation Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation KRED KRED / ADH KRED->Ketone Catalyzes GDH GDH GDH->Glucose Catalyzes

Figure 1: The coupled-enzyme cycle. The KRED reduces the ketone using NADPH, while GDH regenerates NADPH by oxidizing glucose, driving the equilibrium forward.

Protocol B: Lipase-Mediated Kinetic Resolution

Targeting (R)-4-Heptyn-3-ol via enantioselective acetylation.

This method uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol.

Reagents & Equipment
  • Substrate: Racemic 4-Heptyn-3-ol.

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Dry Hexane or MTBE (Molecular sieves recommended).

Step-by-Step Methodology
  • Substrate Solution: Dissolve racemic 4-Heptyn-3-ol (500 mg) in 10 mL of dry Hexane.

  • Acyl Donor: Add Vinyl Acetate (3 equivalents).

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

  • Catalyst Addition: Add Novozym 435 (50 mg, 10% w/w relative to substrate).

  • Reaction: Stir at 200 rpm at room temperature (25°C).

  • Monitoring: Monitor by Chiral GC or TLC.

    • Stop Point: The reaction must be stopped exactly at 50% conversion to maximize the enantiomeric purity of the remaining alcohol.

  • Work-up: Filter off the immobilized enzyme (can be reused). Concentrate the filtrate.

  • Purification: Separate the (R)-alcohol from the (S)-acetate via Flash Column Chromatography (Silica gel; Hexane:EtOAc gradient).

Workflow Logic (Route B):

KineticResolution Racemate Racemic 4-Heptyn-3-ol Reaction Reaction: CAL-B + Vinyl Acetate (Solvent: Hexane) Racemate->Reaction Check Check Conversion (Target: 50%) Reaction->Check Check->Reaction < 50% Filter Filter Enzyme Check->Filter = 50% Separation Column Chromatography Filter->Separation ProductR (R)-4-Heptyn-3-ol (Unreacted Alcohol) Separation->ProductR ProductS (S)-Acetate (Ester Product) Separation->ProductS

Figure 2: Kinetic Resolution Workflow. Separation relies on the physical difference between the alcohol and the ester.

Analytical Methods & Validation

Accurate determination of Enantiomeric Excess (


) is non-negotiable.
Method 1: Chiral HPLC (Direct Analysis)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropyl Alcohol (95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Alkyne absorbance) or Refractive Index (RI).

  • Expected Elution: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    
Method 2: Chiral GC (Derivatization)

Propargylic alcohols can be difficult to resolve directly on GC. Derivatization is recommended.

  • Derivatization: React 10

    
    L sample with 50 
    
    
    
    L Trifluoroacetic Anhydride (TFAA) for 15 mins.
  • Column: Cyclodex-B or equivalent chiral capillary column.

  • Carrier Gas: Helium.

  • Temp Program: 80°C (hold 5 min)

    
     5°C/min 
    
    
    
    180°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Substrate InhibitionFeed substrate in batches or use a biphasic system (buffer/heptane).
Low Conversion (Route A) pH DriftThe GDH cycle produces gluconic acid. Ensure strong buffering or use a pH-stat titrator.
Poor Selectivity (Route B) Reaction running too longStop reaction exactly at 45-50% conversion. Over-running erodes the

of the remaining alcohol.
Enzyme Aggregation Hydrophobic solventIn Route A, add 5-10% DMSO to improve substrate solubility without denaturing the KRED.

References

  • Schubert, T., et al. (2001). "Enantioselective reduction of propargylic ketones by Lactobacillus brevis alcohol dehydrogenase." Applied Microbiology and Biotechnology. (Demonstrates the efficacy of LbADH on propargylic ketones).

  • Burgess, K. & Jennings, L.D. (1991). "Enantioselective esterifications of unsaturated alcohols mediated by lipase." Journal of the American Chemical Society. (Foundational text on lipase resolution of propargylic alcohols).

  • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (Review of kinetic resolution strategies including vinyl acetate donors).

  • Codexis Inc. "Ketoreductase (KRED) Screening Kits - Application Guide." (Industry standard protocols for KRED buffer and cofactor management).

Sources

Method

Role of 4-Heptyn-3-ol in the synthesis of insect pheromones.

Application Note: The Role of 4-Heptyn-3-ol in the Enantioselective Synthesis of C7 Insect Pheromones Executive Summary In the field of chemical ecology and pest management, the precise synthesis of chiral pheromones is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Role of 4-Heptyn-3-ol in the Enantioselective Synthesis of C7 Insect Pheromones

Executive Summary

In the field of chemical ecology and pest management, the precise synthesis of chiral pheromones is critical for biological activity. 4-Heptyn-3-ol serves as a pivotal "chiral platform" molecule. While simple in structure, its internal alkyne functionality allows for high-fidelity enantioselective resolution and versatile downstream functionalization.

This Application Note details the use of 4-heptyn-3-ol in the synthesis of (S)-(+)-4-Heptanol and (S)-4-Heptanone , the primary alarm pheromones of the Texas leafcutting ant (Atta texana) and related myrmicine ants. Unlike linear alkyl synthesis, the "alkynol route" enables the introduction of chirality prior to saturation, ensuring high enantiomeric excess (ee >98%) required for field efficacy.

Scientific Foundation & Mechanism

The Chirality Challenge in Pheromones

Insect olfactory receptors are highly stereospecific. For Atta texana, the (S)-(+)-isomer of 4-heptanol is significantly more bioactive than its (R)-counterpart. Racemic mixtures often result in reduced efficacy due to competitive inhibition at the receptor site.

The 4-Heptyn-3-ol Advantage

Direct reduction of 4-heptanone to 4-heptanol often yields low stereoselectivity. By employing 4-heptyn-3-ol , researchers utilize the steric bulk of the alkyne triple bond to facilitate enzymatic or chemical kinetic resolution.

  • Steric Differentiation: The linear geometry of the alkyne vs. the alkyl chain allows lipases (e.g., Candida antarctica Lipase B) to distinguish between enantiomers more effectively than in saturated analogs.

  • Versatile Intermediates: The resolved (S)-4-heptyn-3-ol can be:

    • Fully Hydrogenated

      
       (S)-4-Heptanol (Alarm Pheromone).
      
    • Semi-Hydrogenated

      
       (S)-(Z)-4-Hepten-3-ol (Bioactive Analog).
      
    • Oxidized

      
       4-Heptyn-3-one 
      
      
      
      4-Heptanone.

Experimental Workflow: Synthesis of (S)-4-Heptanol

The following workflow describes the "Resolution-Hydrogenation" pathway, widely adopted for its scalability and high optical purity.

Diagram: Retrosynthetic & Forward Pathway

PheromoneSynthesis cluster_0 Key Chiral Step Start Propanal + 1-Butyne Racemic Racemic 4-Heptyn-3-ol Start->Racemic Grignard/n-BuLi Resolution Kinetic Resolution (CAL-B Lipase) Racemic->Resolution Vinyl Acetate S_Alkynol (S)-4-Heptyn-3-ol (>99% ee) Resolution->S_Alkynol Slow Reacting Isomer R_Acetate (R)-Acetate (Discard/Recycle) Resolution->R_Acetate Fast Reacting Isomer Hydrogenation Catalytic Hydrogenation (Pd/C, H2) S_Alkynol->Hydrogenation H2, 1 atm Product (S)-(+)-4-Heptanol (Active Pheromone) Hydrogenation->Product Quant. Yield Oxidation Jones Oxidation Product->Oxidation Optional Ketone 4-Heptanone (Alarm Pheromone) Oxidation->Ketone

Caption: Figure 1. Chemoenzymatic workflow for the synthesis of (S)-4-Heptanol from 4-Heptyn-3-ol.

Detailed Protocols

Protocol A: Synthesis of Racemic 4-Heptyn-3-ol

A robust Grignard-like addition using n-Butyllithium.

  • Reagents: 1-Butyne (1.1 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Propanal (1.0 eq), Dry THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool THF to -78°C. Add 1-Butyne via syringe.

    • Add n-BuLi dropwise over 20 mins. Stir for 1 hr to generate lithium acetylide.

    • Add Propanal dropwise. The reaction is exothermic; maintain temp < -60°C.

    • Allow to warm to RT over 2 hours.

    • Quench with saturated NH₄Cl. Extract with Et₂O.[1]

  • Validation: GC-MS should show a single peak (M+ 112). Yield typical: 85-90%.[2]

Protocol B: Enzymatic Kinetic Resolution (EKR)

The critical step to establish stereochemistry.

  • Reagents: Racemic 4-Heptyn-3-ol, Vinyl Acetate (3.0 eq), Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435), Hexane (solvent).

  • Procedure:

    • Dissolve alcohol in Hexane (0.5 M).

    • Add Vinyl Acetate and CAL-B (10 mg/mmol substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor via Chiral GC (Cyclodextrin column). The enzyme preferentially acetylates the (R)-enantiomer.

    • Stop Point: Stop reaction at exactly 50% conversion (approx. 24-48 hrs).

  • Workup: Filter off enzyme. Evaporate solvent.[1]

  • Separation: Separate (S)-alcohol from (R)-acetate via flash chromatography (Silica gel; Hexane/EtOAc 9:1).

  • Result: (S)-4-Heptyn-3-ol (>99% ee).[3]

Protocol C: Hydrogenation to (S)-4-Heptanol

Preserving the chiral center while saturating the chain.

  • Reagents: (S)-4-Heptyn-3-ol, 5% Pd/C catalyst, Methanol.

  • Procedure:

    • Dissolve substrate in MeOH in a hydrogenation vessel.

    • Add Pd/C (5 wt%).

    • Stir under H₂ atmosphere (balloon pressure, 1 atm) for 2 hours.

    • Note: Monitor carefully to ensure complete reduction of the triple bond without hydrogenolysis of the C-O bond (though rare under these mild conditions).

  • Purification: Filter through Celite. Concentrate in vacuo.

  • Data: [

    
    ]
    
    
    
    = +10.5° (c=1, CHCl₃) consistent with (S)-4-heptanol.

Quantitative Data Summary

CompoundRoleChiralityBioactivity (Atta texana)
4-Heptyn-3-ol PrecursorRacemicInactive
(S)-4-Heptyn-3-ol Intermediate(S)N/A
(S)-4-Heptanol Final Product (S) High (Alarm)
(R)-4-Heptanol By-product(R)Low/Inactive
4-Heptanone DerivativeAchiralModerate (Alarm)

References

  • Riley, R. G., Silverstein, R. M., et al. (1974). 4-Methyl-3-heptanone: Identification and function of the alarm pheromone of the Texas leafcutting ant, Atta texana. .

  • Mori, K. (2004). The Synthesis of Insect Pheromones. In: The Total Synthesis of Natural Products. .

  • Midland, M. M., et al. (1984). Asymmetric reduction of acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. Synthesis of the (S)-(+) alarm pheromone of the ant Atta texana. .

  • Unelius, C. R., et al. (2012). Resolution of the four stereoisomers of 4-methyl-5-hydroxy-heptan-3-one by chiral gas chromatography. .

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. . (Demonstrates CAL-B efficacy).

Sources

Application

Experimental conditions for the reduction of the alkyne in 4-Heptyn-3-ol.

Executive Summary The reduction of 4-Heptyn-3-ol (an internal propargylic alcohol) is a pivotal transformation in the synthesis of polyketide fragments and stereodefined pharmaceutical intermediates. The challenge lies n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-Heptyn-3-ol (an internal propargylic alcohol) is a pivotal transformation in the synthesis of polyketide fragments and stereodefined pharmaceutical intermediates. The challenge lies not in the reduction itself, but in the chemo- and stereoselectivity .

This guide provides three distinct, self-validating protocols to access:

  • (Z)-4-Hepten-3-ol : via poisoned heterogeneous hydrogenation (Lindlar).

  • (E)-4-Hepten-3-ol : via hydroxyl-directed hydride reduction (Red-Al).

  • 4-Heptanol : via exhaustive hydrogenation (Pd/C).

Strategic Decision Matrix

Before selecting a protocol, refer to the decision tree below to align experimental conditions with your target stereochemistry.

ReductionStrategy Start Substrate: 4-Heptyn-3-ol Target Select Target Geometry Start->Target Z_Alkene Target: (Z)-Alkene (cis-isomer) Target->Z_Alkene E_Alkene Target: (E)-Alkene (trans-isomer) Target->E_Alkene Alkane Target: Alkane (Saturated) Target->Alkane Method_Z Method: Lindlar Cat. + Quinoline Z_Alkene->Method_Z Syn-Hydrogenation Method_E Method: Red-Al (SMEAH) E_Alkene->Method_E Anti-Hydrometallation Method_Sat Method: Pd/C (1 atm H2) Alkane->Method_Sat Exhaustive H2 Validation_Z QC: 1H NMR J(H,H) = 10-12 Hz Method_Z->Validation_Z Validation_E QC: 1H NMR J(H,H) = 15-16 Hz Method_E->Validation_E

Figure 1: Strategic workflow for the divergent synthesis of 4-heptyn-3-ol derivatives.

Protocol A: Z-Selective Reduction (Lindlar)

Target: (Z)-4-Hepten-3-ol Mechanism: Heterogeneous catalysis. The lead-poisoned palladium surface facilitates syn-adsorption of hydrogen. Quinoline acts as a secondary poison to occupy highly active sites, preventing isomerization or over-reduction to the alkane.

Reagents & Materials
  • Substrate: 4-Heptyn-3-ol (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb). Load: 5-10 wt% relative to substrate.

  • Additive: Quinoline (synthetic grade, pure).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Gas: Hydrogen (H₂) balloon or low-pressure manifold.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 4-Heptyn-3-ol (10 mmol) in MeOH (0.2 M concentration).

  • Poisoning: Add Quinoline (0.2 equiv relative to substrate). Note: Quinoline is essential. Without it, selectivity drops significantly.

  • Catalyst Addition: Carefully add Lindlar catalyst (5 wt% of substrate mass). Safety: Do not add dry catalyst to flammable solvent; wet the catalyst with a small amount of solvent first under inert gas if possible.

  • Hydrogenation: Purge the flask with N₂ (3x), then H₂ (3x). Maintain a static atmosphere of H₂ (balloon).

  • Monitoring (The "Self-Validating" Step):

    • Monitor by TLC or GC every 30 minutes.

    • Critical Endpoint: The reaction will slow down significantly after the consumption of 1 equivalent of H₂. Stop immediately upon disappearance of starting material to avoid isomerization.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with ether. Wash the filtrate with 1M HCl (to remove quinoline) and then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: E-Selective Reduction (Red-Al)[1]

Target: (E)-4-Hepten-3-ol Mechanism: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LiAlH₄ for safety and solubility. The reaction proceeds via a cyclic aluminate intermediate. The hydroxyl group of the substrate coordinates to the aluminum, directing the hydride delivery intramolecularly to the proximal alkyne carbon (C4) in a trans fashion (anti-addition).

Reagents & Materials
  • Substrate: 4-Heptyn-3-ol.[1]

  • Reagent: Red-Al (≥60 wt. % solution in toluene).[2]

  • Solvent: Anhydrous THF or Toluene.

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck flask and cool under N₂ flow.

  • Dissolution: Dissolve 4-Heptyn-3-ol (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]

  • Addition: Add Red-Al solution (1.5 - 2.0 equiv) dropwise via syringe. The reaction is exothermic; control the internal temperature < 5°C during addition.[4]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

    • Expert Insight: Unlike isolated alkynes which require heat, propargylic alcohols reduce rapidly due to the "anchoring" effect of the alkoxide.

  • Quench (Critical Workup):

    • Cool back to 0°C.

    • Do not quench with water directly (forms impossible emulsions).

    • Add saturated Rochelle’s salt solution (20 mL) dropwise.

    • Stir vigorously at room temperature for 30-60 minutes until two clear layers form (organic and aqueous).

  • Isolation: Separate layers. Extract aqueous layer with Et₂O. Dry combined organics over MgSO₄.

Protocol C: Complete Saturation

Target: 4-Heptanol Mechanism: Unpoisoned Pd/C facilitates rapid, non-selective hydrogenation of both pi-bonds.

Methodology
  • Dissolve 4-Heptyn-3-ol in MeOH.

  • Add 10 wt% Pd/C (10% loading).

  • Stir under H₂ (balloon) for 4-12 hours.

  • Filter through Celite and concentrate. No acidic wash is required as no quinoline is used.

Analytical Validation (QC)

The success of these protocols is validated by 1H NMR spectroscopy . The coupling constant (


) of the vinylic protons is the definitive proof of stereochemistry.
FeatureSubstrate (Alkyne)Product A (Z-Alkene)Product B (E-Alkene)Product C (Alkane)
Vinylic Protons None

5.4 - 5.7 ppm

5.5 - 5.8 ppm
None
Coupling (

)
N/A

Hz

Hz
N/A
C3-H (CH-OH)

~4.3 ppm (t)

~4.5 ppm

~4.1 ppm

~3.5 ppm

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Lindlar: Over-reduction to alkaneCatalyst too active or H₂ pressure too high.Increase Quinoline load; Ensure 1 atm H₂ (balloon, not Parr shaker).
Lindlar: Isomerization to EReaction ran too long.Stop reaction immediately upon consumption of SM (monitor via GC).
Red-Al: Low Yield / EmulsionImproper quench.Use Rochelle's salt and stir longer (up to 2 hrs) to break Al-complexes.

References

  • Lindlar Catalyst Preparation & Usage

    • Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes."[5] Org.[2][4][5][6][7][8][9] Synth.1966 , 46, 89.[5]

  • Red-Al Mechanism & Propargylic Alcohol Reduction

    • "Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution."[10][2][9] Sigma-Aldrich Technical Bulletin.

    • Note: Confirms trans-selective hydrometallation mechanism for propargylic alcohols.
  • General Stereoselective Reduction Reviews

    • "Partial Reduction of Alkynes."[5] Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Heptyn-3-ol Synthesis Optimization

Case ID: SYN-14916-79-1-OPT Topic: Yield Improvement Strategies for 4-Heptyn-3-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Core Analysis: The Reaction Coordinate The synthesis of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-14916-79-1-OPT Topic: Yield Improvement Strategies for 4-Heptyn-3-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Analysis: The Reaction Coordinate

The synthesis of 4-heptyn-3-ol (CAS 14916-79-1) relies on the nucleophilic addition of a 1-butynyl metal species to propanal.[1] While theoretically straightforward, yield attrition occurs primarily due to the physical properties of 1-butyne (bp 8.1°C) and the high reactivity of propanal toward self-condensation.

To maximize yield, you must transition from standard Grignard protocols to Cryogenic Organolithium methods or Zinc-Mediated (Carreira) additions.[1]

The Critical Variables
ParameterImpact on YieldOptimization Strategy
1-Butyne Handling High volatility leads to stoichiometry errors.[1]Condense gas at -78°C; use >1.2 equiv excess.[1]
Propanal Purity Oxidized aldehyde kills nucleophiles; Enolization causes aldol side-products.[1]Distill immediately before use; maintain T < -70°C during addition.
Nucleophile Choice Grignards (

) are basic and promote aldol condensation.[1]
Switch to Lithium Acetylides (cleaner) or Zinc Triflates (mild).
Quenching Emulsions trap product (amphiphilic nature).[1]Use saturated

with a pH buffer; avoid strong acids.[1]

Strategic Workflows

Strategy A: The "Gold Standard" Lithiation Route

Best for: High purity requirements and maximum yield (>85%).

This method utilizes n-Butyllithium (n-BuLi) to deprotonate 1-butyne at cryogenic temperatures.[1] This suppresses the basicity-driven side reactions common with Grignard reagents.[1]

Protocol Logic
  • Condensation: 1-Butyne is a gas at room temperature.[1] It must be condensed into the reaction vessel to ensure accurate stoichiometry.

  • Lithiation: n-BuLi is added to the alkyne, not the other way around, to prevent polymerization.

  • Addition: Propanal is added slowly to the lithiate to maintain kinetic control.

LithiationWorkflow Start Reagent Prep Condense Condense 1-Butyne (-78°C, THF) Start->Condense Deprot Add n-BuLi (Generate Lithiate) Condense->Deprot 30 min stir AddAld Add Propanal (Dropwise, -78°C) Deprot->AddAld Nucleophilic Attack Warm Warm to RT AddAld->Warm Complete Conversion Quench Quench (Sat. NH4Cl) Warm->Quench

Figure 1: Cryogenic lithiation workflow ensuring stoichiometric control of the volatile 1-butyne precursor.

Strategy B: The Carreira Alkynylation (Zinc-Mediated)

Best for: Robustness against moisture and mild conditions.

If your lab struggles with strict anhydrous conditions, the Carreira method using


 and an amine base (e.g., 

or Hünig's base) allows for alkynylation at elevated temperatures (even 60°C) with high tolerance for wet solvents [1][2].

Key Advantage: The in situ generated zinc acetylide is less basic than lithium or magnesium species, virtually eliminating the aldol condensation of propanal.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: I am losing yield during the 1-butyne addition. How do I handle this gas accurately?

Diagnosis: 1-Butyne boils at ~8°C. If you are weighing it at room temperature or adding it via syringe without cooling, you are likely introducing far less reagent than calculated due to vaporization.[1]

Corrective Action:

  • Set up a dry ice/acetone bath (-78°C).

  • Connect a lecture bottle of 1-butyne to a needle inlet.[1]

  • Condense the gas directly into your pre-weighed, cold THF solvent until the mass balance indicates the correct excess (aim for 1.2 – 1.5 equivalents relative to propanal).

  • Keep the flask at -78°C during the addition of the base (n-BuLi).

Q2: My crude NMR shows a complex mixture of aliphatic peaks, not just the product.

Diagnosis: This indicates Aldol Condensation of the propanal. Propanal has acidic alpha-protons.[1] Strongly basic Grignard reagents (


 ~50) can deprotonate the aldehyde instead of attacking the carbonyl, leading to self-polymerization.

Corrective Action:

  • Switch to Strategy A (Lithium): Lithium acetylides are more nucleophilic and less basic than Grignards.

  • Add Cerium (III) Chloride (Luche Reduction conditions): If you must use a Grignard, add anhydrous

    
     (1.0 equiv). The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition over deprotonation [3].
    
Q3: The reaction turns into a solid gel during workup.

Diagnosis: Magnesium or Lithium alkoxides form gelatinous aggregates in pure ether/THF, trapping the product.

Corrective Action:

  • Rochelle's Salt: Do not use simple water or HCl.[1] Quench with a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) . Stir vigorously for 1-2 hours. The tartrate chelates the metal ions, breaking the emulsion and allowing a clean phase separation.

Comparative Yield Data

MethodReagentsTempYield PotentialSensitivity
Grignard


50-65%High (Aldol side-rxn)
Organolithium


85-95% High (Moisture)
Carreira (Zn)


80-90%Low (Robust)

References

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[2] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[2][3][4] Organic Letters, 4(15), 2605–2606. Link[1]

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. Link[1]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones.[1] Tetrahedron Letters, 25(38), 4233-4236.[1] Link

  • National Center for Biotechnology Information.[1] (2024).[1][5] PubChem Compound Summary for CID 141704, 4-Heptyn-3-ol.[1] Link[1]

Sources

Optimization

Technical Support Center: Alkynol Synthesis &amp; Optimization

Current Status: Online 🟢 | Ticket Volume: High | Lead Scientist: Dr. Nexus Welcome to the Alkynol Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Ticket Volume: High | Lead Scientist: Dr. Nexus

Welcome to the Alkynol Synthesis Support Hub. Below you will find resolved tickets covering the three primary methodologies for synthesizing alkynols: Asymmetric Zinc-Mediated Alkynylation (Carreira) , Base-Mediated Ethynylation (Favorskii/Grignard) , and Sonogashira Cross-Coupling .

📂 Module 1: Asymmetric Alkynylation (Carreira Protocol)

Primary Application: Enantioselective synthesis of propargylic alcohols from aldehydes.[1][2] Key Reagents: Zn(OTf)₂, (+)-N-methylephedrine (NME), Triethylamine.

🎫 Ticket #402: "My enantioselectivity (ee) is inconsistent, and the reaction stalls."

User: Medicinal Chemist, Phase I Dev. Diagnosis: This is typically a kinetic mismatch or reagent quality issue, not necessarily a moisture issue.

🔧 Troubleshooting Protocol

Unlike organolithium chemistry, the Carreira protocol is surprisingly tolerant of moisture (up to 1000 ppm water in toluene) [1].[3] However, the rate of addition and zinc triflate quality are critical.

ParameterOptimization ActionThe "Why" (Mechanistic Insight)
Zn(OTf)₂ Quality Dry it at 120°C/0.1 mmHg overnight before use.Zn(OTf)₂ is hygroscopic. While the reaction tolerates water, "wet" Zn(OTf)₂ clumps, preventing the formation of the active monomeric catalytic species.
Aldehyde Addition Slow addition (over 20-60 mins) at -20°C to 23°C.High aldehyde concentration favors the Cannizzaro or Tishchenko side reactions over alkynylation. Slow addition keeps the electrophile concentration low relative to the Zn-acetylide [2].
Ligand Loading Increase NME to 1.1 - 1.2 equivalents relative to Zn.You must ensure all Zn centers are ligated. Free Zn(OTf)₂ promotes non-selective background addition (racemic product).
📉 Workflow Visualization: Carreira Optimization Logic

CarreiraOptimization Start Issue: Low Yield or Low ee? CheckYield Is Conversion < 50%? Start->CheckYield CheckEE Is ee < 80%? CheckYield->CheckEE No (Good Conv) DryZn Action: Dry Zn(OTf)2 (Vacuum 120°C) CheckYield->DryZn Yes (Stalled) SlowAdd Action: Decrease Aldehyde Addition Rate CheckEE->SlowAdd Side Products? CheckLigand Action: Increase NME Ligand (Ensure >1.1 eq vs Zn) CheckEE->CheckLigand Racemic Background? TempCtrl Action: Lower Temp to -20°C CheckLigand->TempCtrl If Ligand OK

Figure 1: Decision tree for troubleshooting Zn(OTf)₂ mediated alkynylation failures.

📂 Module 2: Base-Mediated Ethynylation (Favorskii/Grignard)

Primary Application: Large-scale addition of acetylene to ketones/aldehydes. Key Reagents: KOH, Acetylene gas, DMSO, or Grignard reagents (HCCMgBr).

🎫 Ticket #899: "I'm seeing massive polymerization and low conversion with simple ketones."

User: Process Chemist, Scale-up Team. Diagnosis: You are likely fighting the retro-Favorskii equilibrium or competing Aldol condensation .

🔧 Troubleshooting Protocol

1. The Solvent Switch (The DMSO Effect) Standard alcohols (MeOH/EtOH) often fail with hindered ketones because the equilibrium constant for acetylide formation is low.

  • Solution: Switch to DMSO or DMF with KOH.

  • Mechanism: DMSO solvates the potassium cation (

    
    ), leaving the hydroxide/acetylide anion "naked" and significantly more nucleophilic. This shifts the equilibrium toward the metal acetylide [3].
    

2. Temperature Control (The Thermodynamic Trap)

  • Issue: The addition of acetylide to ketone is reversible. At high temperatures (>40°C), the reverse reaction (retro-addition) is favored.

  • Protocol: Conduct the addition at -10°C to 0°C . Quench cold to trap the alkoxide before it can revert.

3. Aldol Suppression

  • Symptom: Thick, yellow/orange oil (polymer).

  • Fix: Use acetylene saturation . Saturate the solvent with acetylene gas before adding the base or ketone. This ensures the base reacts with acetylene (forming nucleophile) rather than the ketone (enolate formation

    
     Aldol).
    

📂 Module 3: Sonogashira Cross-Coupling

Primary Application: Arylation of propargylic alcohols. Key Reagents: Pd(PPh₃)₂Cl₂, CuI, Amine base.

🎫 Ticket #105: "My product is contaminated with a blue-fluorescent byproduct."

User: Senior Research Associate. Diagnosis: The "Glaser" Ghost. You have oxidative homocoupling of your alkyne (di-yne formation) competing with the cross-coupling.

🔧 Troubleshooting Protocol

The presence of Oxygen + Copper turns your reaction into a Glaser coupling system.

VariableOptimization Standard
Degassing Sparging is insufficient. You must use Freeze-Pump-Thaw (3 cycles) for high-value substrates. Even trace

recycles the Cu(I) to Cu(II), promoting homocoupling [4].
The Copper Trap If homocoupling persists, switch to a Copper-Free protocol. Use Pd(CH₃CN)₂Cl₂ with a bulky ligand like XPhos or P(t-Bu)₃ . This eliminates the copper cycle entirely, making homocoupling mechanistically impossible [5].
Order of Reagents Add the alkyne last . Mix Aryl Halide + Catalyst + Base first. This prevents the accumulation of Cu-acetylide in the absence of the electrophile.
📉 Workflow Visualization: The Catalytic Cycle Competition

SonogashiraLogic cluster_Glaser Side Reaction (Glaser) cluster_Sono Desired Cycle (Sonogashira) Alkyne Terminal Alkyne Cu CuI Catalyst Alkyne->Cu Homocouple Diyne (Impurity) Cu->Homocouple With O2 Product Aryl-Alkynol Cu->Product Anaerobic + Pd O2 Oxygen (Leak) O2->Homocouple

Figure 2: The competition between Glaser Homocoupling (Red) and Sonogashira Coupling (Green).

⚠️ Critical Safety Notice: Acetylene Handling

  • Explosion Hazard: Acetylene becomes explosive at pressures >2 bar (30 psi) without acetone stabilization. Never pressurize reaction vessels with pure acetylene above 1 bar unless using specialized blast-shielded equipment.

  • Shock Sensitivity: Dry metal acetylides (especially Copper and Silver acetylides formed in Sonogashira reactions) are shock-sensitive explosives. Never scrape dried residues from glass joints. Quench all reaction mixtures with acid (HCl/NH₄Cl) to protonate acetylides before workup.

📚 References

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[1][3] Organic Letters.

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society.

  • Trofimov, B. A. (2015). Favorskii Reaction: Mechanism and Affecting Factors.[4] Pure Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Hundertmark, T., et al. (2000).[5] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.[5] Organic Letters.

Sources

Troubleshooting

Overcoming challenges in the large-scale purification of 4-Heptyn-3-ol.

Ticket System ID: PUR-ALKYN-07 Status: OPEN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Deceptive" Simple Alcohol Welcome to the technical support hub for 4-Heptyn-3-ol .

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PUR-ALKYN-07 Status: OPEN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deceptive" Simple Alcohol

Welcome to the technical support hub for 4-Heptyn-3-ol . We often see researchers treat this molecule as a standard secondary alcohol, only to face significant yield losses during scale-up (100g – 1kg+).

The challenge lies in its dual nature: it is a propargylic alcohol . This structural motif introduces specific vulnerabilities—namely, sensitivity to thermal rearrangement (Meyer-Schuster) and a tendency to form azeotropes with its precursor aldehyde (Propanal).

This guide addresses the three most common "tickets" submitted to our support desk regarding this molecule.

Ticket #01: "I can't separate the aldehyde precursor from my product."

User Issue:

"I synthesized 4-Heptyn-3-ol via the addition of 1-butynylmagnesium bromide to propanal. My NMR shows 5-10% unreacted propanal. Distillation isn't working; they seem to co-distill."

Root Cause Analysis: Propanal (BP ~48°C) is volatile, but in crude mixtures with hydrogen-bonding alcohols like 4-Heptyn-3-ol, it often "smears" across distillation fractions due to non-ideal solution behavior. Furthermore, heating the mixture to force separation can degrade the product.

The Solution: The "Brindle" Bisulfite Scavenge Do not rely on distillation for this separation. Chemical scavenging is the industry standard for removing aldehyde impurities from acid/base-sensitive alcohols.

Protocol: High-Throughput Bisulfite Wash

Reference: Adapted from Boucher, M. M., et al. Org. Process Res. Dev. 2017. [1]

Reagents:

  • Solvent A: Methanol (miscible organic carrier).[1]

  • Scavenger: Saturated aqueous Sodium Bisulfite (

    
    ).
    

Step-by-Step Methodology:

  • Dilution: Dissolve your crude reaction mixture in Methanol (ratio: 2 mL MeOH per gram of crude). Note: The use of a water-miscible solvent is critical to increase the contact surface area between the aldehyde and bisulfite.

  • Addition: Add freshly prepared saturated aqueous

    
     (1.5 equivalents relative to the estimated aldehyde impurity).
    
  • Agitation: Shake or stir vigorously for 5–10 minutes. The aldehyde reacts to form a water-soluble bisulfite adduct (a sulfonate salt).[1]

  • Partition: Add an immiscible organic solvent (e.g., Ethyl Acetate or MTBE) and water.

  • Separation: The product (4-Heptyn-3-ol) migrates to the organic layer. The aldehyde-bisulfite adduct remains in the aqueous layer.[1]

  • Wash: Wash the organic layer once with brine to remove residual salts.

Visualization: The Scavenging Workflow

BisulfiteProcess Crude Crude Mixture (Alcohol + Propanal) Step1 1. Dissolve in MeOH 2. Add NaHSO3 (aq) Crude->Step1 Reaction Adduct Formation (R-CHO + HSO3- -> R-CH(OH)SO3-) Step1->Reaction 5-10 min stir Partition Partition: Add EtOAc + H2O Reaction->Partition OrgLayer Organic Layer (Purified 4-Heptyn-3-ol) Partition->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) Partition->AqLayer

Figure 1: Logic flow for the chemical removal of aldehyde impurities using the Bisulfite method.

Ticket #02: "My product turned yellow/brown during distillation."

User Issue:

"I attempted to distill the product at 140°C (oil bath). The distillate is yellow, and the pot residue has polymerized."

Root Cause Analysis: Propargylic alcohols are thermally unstable. In the presence of trace acids (even from silica gel) or metal salts, they undergo Meyer-Schuster Rearrangement , converting the alcohol into an


-unsaturated ketone (enone). This reaction is accelerated by heat (>100°C).

The Solution: High-Vacuum, Low-Temperature Distillation You must lower the boiling point to keep the bath temperature below the "danger zone" (approx. 90°C).

Technical Parameters for Distillation
ParameterRecommendationReason
Vacuum Pressure < 5 mmHg (High Vacuum)Reduces BP to < 70°C.
Bath Temperature Max 85°CPrevents thermal rearrangement/polymerization.
Condenser Temp 0°C to 5°CEnsure efficient capture without freezing.
Stabilizer

(Trace)
Adding a pinch of base to the pot neutralizes trace acids that catalyze rearrangement.
Visualization: The Danger Pathway (Meyer-Schuster)

MeyerSchuster Alcohol 4-Heptyn-3-ol (Propargylic Alcohol) HeatAcid Trigger: Heat (>100°C) + Trace Acid Alcohol->HeatAcid Intermediate Allenol Intermediate HeatAcid->Intermediate 1,3-Shift Product Enone Side Product (4-Hepten-3-one) Intermediate->Product Tautomerization

Figure 2: The Meyer-Schuster rearrangement pathway, a common degradation route for propargylic alcohols under thermal stress.

Ticket #03: "Are there specific safety hazards for scale-up?"

User Issue:

"We are moving from 5g to 500g. What specific hazards does this alkyne present?"

Root Cause Analysis: While 4-Heptyn-3-ol is not as shock-sensitive as terminal acetylenes, it poses specific flammability and chemical compatibility risks.

Safety Checklist:

  • Peroxide Formation: Like secondary alcohols and ethers, alkynols can form peroxides upon prolonged exposure to air.

    • Action: Test with peroxide strips before distillation. If positive, treat with ferrous sulfate.

  • Exotherm on Grignard Quench: If synthesizing in-house, the quench of the magnesium alkoxide is violently exothermic.

    • Action: Use a "Reverse Quench" (pour reaction mixture into cooled acid/water) to control heat generation.

  • Heavy Metal Acetylides: If using copper or silver catalysts in subsequent steps, be aware that acetylides can be explosive.

    • Action: Wash glassware with acid immediately after use to prevent residue accumulation.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of distillation? A: Yes, but it is expensive at scale. If you must, use a gradient of Hexanes:Ethyl Acetate. Crucial: Pretreat your silica gel with 1% Triethylamine. Standard acidic silica can catalyze the rearrangement of the propargylic alcohol on the column, leading to "streaking" and yield loss.

Q: I need the enantiomerically pure (R)-4-Heptyn-3-ol. How do I separate the racemate? A: Chemical separation isn't feasible. For scale-up, Kinetic Resolution is preferred over chiral HPLC.

  • Method: Lipase-catalyzed transesterification (e.g., Pseudomonas cepacia lipase) with vinyl acetate. The enzyme will selectively acetylate one enantiomer, leaving the other as the free alcohol. These can then be easily separated by standard distillation or chromatography. [2]

References

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] [1]

  • Akakabe, Y., et al. (2004). "Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol." Journal of Chemical Ecology, 30, 633–646.

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 103(8), 2921–3044.

Sources

Optimization

Technical Support Center: 4-Heptyn-3-ol Storage &amp; Stability Guide

Executive Summary 4-Heptyn-3-ol is a secondary propargylic alcohol.[1][2] Its structural motif—a hydroxyl group adjacent to an internal alkyne—creates specific stability challenges.[1][2] Unlike simple saturated alcohols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Heptyn-3-ol is a secondary propargylic alcohol.[1][2] Its structural motif—a hydroxyl group adjacent to an internal alkyne—creates specific stability challenges.[1][2] Unlike simple saturated alcohols, the propargylic position is activated, making the C-H bond susceptible to radical autoxidation.[1][2] Furthermore, the pi-system of the alkyne can undergo polymerization or acid-catalyzed rearrangement (Meyer-Schuster rearrangement) under improper storage conditions.[1][2]

This guide provides a self-validating protocol to maintain purity >98% over extended storage periods.

Core Storage Protocol (The "Gold Standard")[2]

To prevent the primary degradation pathways—oxidation, polymerization, and hygroscopic water absorption—adhere strictly to the following protocol.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of molecules, significantly retarding the rate of autoxidation and oligomerization.[2] Freezing (-20°C) is acceptable but often unnecessary for this specific internal alkyne if sealed correctly.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent radical oxidation to 4-heptyn-3-one.[1][2] Argon is preferred as it is heavier than air and forms a better "blanket."[1][2]
Container Amber Glass with PTFE-lined capAmber glass blocks UV/visible light that can initiate radical formation.[1][2] PTFE liners prevent plasticizer leaching and provide a chemically inert seal.[1][2]
Handling Non-metallic tools Avoid iron or copper spatulas/needles if possible, as trace transition metals can catalyze alkyne polymerization.[1][2]
Storage Workflow Visualization

StorageProtocol Receipt Receipt of Material (Check CoA) QC Initial Purity Check (GC-MS / NMR) Receipt->QC Aliquot Aliquot into Amber Vials QC->Aliquot Pass Blanket Purge Headspace (Argon/N2) Aliquot->Blanket Seal Seal with PTFE-Lined Cap Blanket->Seal Store Store at 2-8°C Seal->Store

Figure 1: Decision matrix for the intake and storage of propargylic alcohols to ensure long-term stability.

Troubleshooting Guide (Q&A)

Issue: Discoloration (Yellowing/Browning)

Q: My clear liquid has turned pale yellow. Is it still usable?

A: Likely yes, but verify.

  • Cause: Yellowing in alkynols is typically the first sign of oligomerization or trace oxidation to the ketone (4-heptyn-3-one), which is a conjugated system and often chromophoric.[1][2]

  • Action: Run a standard ¹H-NMR.

    • Check: Look for the disappearance of the propargylic proton signal (multiplet near ~4.3-4.5 ppm) and the appearance of new signals downfield.[1][2]

    • Decision: If purity is >95%, use as is. If <95%, perform vacuum distillation (see Section 4).[1][2]

Issue: Haze or Precipitate

Q: I see a cloudy haze or solid particles at the bottom of the vial.

A: Stop. Do not use without purification. [1][2]

  • Cause: This indicates advanced polymerization (formation of polyacetylenes) or moisture contamination leading to phase separation.[1][2]

  • Mechanism: Trace transition metals (from needles or spatulas) or heat can catalyze the alkyne triple bond to cross-link.[1][2]

  • Action: Filter the liquid through a 0.2 µm PTFE syringe filter to remove solids, then distill the filtrate.

Issue: Acidity / pH Change

Q: The compound appears acidic or is reacting aggressively with bases.

A: Check for Oxidation.

  • Cause: Prolonged exposure to air can oxidize the alcohol terminus to a carboxylic acid (though less common for secondary alcohols, oxidative cleavage of the alkyne is possible under extreme stress).[1][2]

  • Action: Check pH with a non-contaminating strip.[1][2] If highly acidic, the sample is degraded beyond simple recovery and should be discarded.[1][2]

Experimental Protocols

Protocol A: Purification via Vacuum Distillation

If degradation is detected, 4-Heptyn-3-ol can be recovered.[1][2] Because alkynes are thermally sensitive, never distill at atmospheric pressure .[1][2]

Equipment:

  • Short-path distillation head.[1][2]

  • Vacuum pump capable of <10 mmHg.[1][2]

  • Oil bath (Avoid heating mantles to prevent hot spots).[1][2]

Step-by-Step:

  • Setup: Assemble glassware. Ensure all joints are greased or sleeved to hold vacuum.[1][2]

  • Vacuum: Apply vacuum before heating.[1][2] Aim for 5–10 mmHg .

  • Calculation: The atmospheric boiling point is calculated at approx. 160–170°C .[1][2] Using a pressure nomograph:

    • At 10 mmHg , the boiling point will drop to approximately 60–70°C .[1][2]

  • Heating: Slowly raise the oil bath temperature to ~80°C.

  • Collection: Discard the first 5% (forerun) which contains volatile oxidation byproducts.[1][2] Collect the main fraction which should be clear and colorless.[1][2]

  • Stabilization: Immediately blanket the receiving flask with Argon.

Protocol B: Purity Verification (GC-MS)

Method Parameters:

  • Column: DB-5ms or equivalent (Non-polar).[1][2]

  • Inlet Temp: 200°C (Keep low to prevent thermal degradation inside the port).

  • Oven: 50°C hold for 2 min, ramp 10°C/min to 200°C.

  • Detection: Look for the parent ion (m/z ~112) and characteristic propargylic fragmentation.[1][2]

Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.[1][2]

DegradationPathways Start 4-Heptyn-3-ol (Secondary Propargylic Alcohol) Oxidation Oxidation (Air/Light) Start->Oxidation Poly Polymerization (Heat/Metals) Start->Poly Acid Acid Catalysis (Trace Acid) Start->Acid Ketone 4-Heptyn-3-one (Conjugated Ketone) Oxidation->Ketone -2H Oligomer Polyacetylenes (Insoluble Solids) Poly->Oligomer Cross-linking Meyer Meyer-Schuster Rearrangement Acid->Meyer Enone Alpha,Beta-Unsaturated Ketone Meyer->Enone Isomerization

Figure 2: Primary degradation pathways.[1][2] Note that oxidation and rearrangement both lead to conjugated ketones, which are chemically distinct from the starting alcohol.[2]

Frequently Asked Questions (FAQs)

Q: Can I store 4-Heptyn-3-ol in plastic (polypropylene) tubes? A: No. Propargylic alcohols can act as weak solvents and may leach plasticizers from standard tubes.[1][2] Furthermore, plastics are permeable to oxygen over time.[1][2] Always use glass.

Q: Do I need to add a stabilizer like BHT? A: Generally, no. For research applications, high purity is preferred.[1][2] Adding BHT (butylated hydroxytoluene) can interfere with subsequent catalytic reactions.[1][2] Proper inert gas blanketing is the superior method of stabilization.[1][2]

Q: I left the bottle on the bench overnight. Is it ruined? A: Unlikely. While sensitive, it is not pyrophoric or instantly unstable.[1][2] Flush the headspace with Argon immediately and return it to 2-8°C. Check the color; if it's still clear, it is likely fine.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141704, 4-Heptyn-3-ol. Retrieved January 28, 2026, from [Link][2]

  • Cheméo (2025). Chemical Properties of 4-Heptyn-3-ol (CAS 32398-69-9). Retrieved January 28, 2026, from [Link][2]

  • Sigma-Aldrich (2025).Safety Data Sheet: General Handling of Acetylenic Alcohols. (Generalized reference for standard handling procedures of flammable, irritant alkynols).
  • NIST Chemistry WebBook. 4-Methyl-3-heptanol (Analogous Saturated Alcohol Data for Comparison). Retrieved January 28, 2026, from [Link][2]

Sources

Troubleshooting

Troubleshooting poor stereoselectivity in 4-Heptyn-3-ol synthesis.

Executive Summary & Core Challenge The Problem: Synthesizing 4-heptyn-3-ol with high enantiomeric excess ( ) is deceptively difficult. While the disconnection is simple (propanal + 1-butyne), the practical execution fail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Synthesizing 4-heptyn-3-ol with high enantiomeric excess (


) is deceptively difficult. While the disconnection is simple (propanal + 1-butyne), the practical execution fails due to the nature of the electrophile.

The "Aliphatic Trap": Unlike aromatic aldehydes (e.g., benzaldehyde), propanal is an enolizable, aliphatic aldehyde. In standard Lewis acid-catalyzed conditions (like the Carreira alkynylation), propanal is prone to self-aldol condensation faster than the alkyne can attack. Furthermore, the conformational flexibility of the ethyl chain in propanal offers poor facial discrimination compared to rigid aromatic substrates, leading to lower intrinsic stereoselectivity.

This guide provides three validated workflows to solve this, ranked by efficiency.

Primary Workflow: Zinc-Mediated Asymmetric Alkynylation (Carreira System)

This is the industry standard for generating propargylic alcohols. It utilizes


 and a chiral amino alcohol ligand (e.g., (+)-N-methylephedrine) to generate a zinc-alkynylide in situ.
Standard Protocol (Optimized for Aliphatic Aldehydes)
  • Reagents:

    
     (1.1 eq), (+)-N-methylephedrine (1.2 eq), 
    
    
    
    (1.2 eq), 1-Butyne (1.2 eq), Propanal (1.0 eq).
  • Solvent: Toluene (strictly anhydrous).

  • Temperature:

    
     (Room Temp).
    

Step-by-Step Execution:

  • Drying (Critical): Flame-dry the flask under vacuum.

    
     is extremely hygroscopic. If the white powder is clumpy or sticky, stop. It must be a free-flowing powder. Dry it at 
    
    
    
    under high vacuum (0.1 mmHg) for 4 hours before use.
  • Ligand Formation: Suspend

    
     in Toluene. Add (+)-NME and 
    
    
    
    . Stir for 2 hours to form the active chiral complex. The solution should become homogeneous.
  • Alkyne Activation: Add 1-butyne (gas/liquid depending on setup) to the mixture. Stir for 15-30 mins.

  • Controlled Addition: Add propanal slowly (over 4-6 hours) via syringe pump.

    • Why? Keeping the aldehyde concentration low prevents the self-aldol background reaction.

Troubleshooting Guide: Carreira System
SymptomProbable CauseCorrective Action
Low Yield (<30%) Self-Aldol Condensation The propanal consumed itself. Fix: Increase addition time of propanal to 8+ hours. Lower temp to

(may require higher catalyst loading).
Racemic Product (0-10% ee) Trace Water Water hydrolyzes the chiral Zn-alkynylide, releasing the alkyne. The alkyne then reacts via a non-catalyzed (background) pathway. Fix: Use fresh

and distill amine bases from

.
Low ee (40-60%) Non-Linear Effects Aggregation of the catalyst. Fix: Ensure the ligand:Zn ratio is strictly > 1:1. Excess Zn (without ligand) catalyzes the racemic background reaction.
Reaction Stalls Proton Source Depletion The reaction generates triflic acid salts. Fix: Ensure

is fresh. Add 10 mol% additives like

if using alternative ligands.
Decision Tree: Troubleshooting Low Selectivity

Troubleshooting Start Issue: Low ee in 4-Heptyn-3-ol CheckWater Check 1: Is Zn(OTf)2 dry? Start->CheckWater DryReagent Action: Dry at 120°C / 0.1 mmHg CheckWater->DryReagent No (Clumpy) CheckAdd Check 2: Aldehyde Addition Rate CheckWater->CheckAdd Yes (Free-flowing) SlowDown Action: Syringe Pump (0.1 eq/hr) CheckAdd->SlowDown Dumped in at once CheckLigand Check 3: Ligand Loading CheckAdd->CheckLigand Added slowly IncreaseLigand Action: Ensure Ligand > Zn (1.2:1) CheckLigand->IncreaseLigand Ratio was 1:1

Figure 1: Diagnostic logic for troubleshooting stereoselectivity failures in Zinc-mediated alkynylation.

Secondary Workflow: Asymmetric Transfer Hydrogenation (ATH)

If the direct addition fails, switch strategies: Synthesize the ketone (4-heptyn-3-one) first, then reduce it stereoselectively. This avoids the "flexible aldehyde" problem entirely.

Protocol (Noyori-Ikariya System):

  • Substrate: 4-Heptyn-3-one.

  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Isopropanol (IPA) or Formic Acid/TEA (5:2).

Key Technical Insight: While IPA is the standard solvent/reductant, the reaction is reversible. For high conversion and enantioselectivity, the Formic Acid/TEA azeotrope is superior for propargylic ketones because the reaction is irreversible (releasing


).

Troubleshooting ATH:

IssueTechnical Fix
Reaction stops at 90% Product Inhibition. The resulting alcohol coordinates to the Ru center. Fix: Keep substrate concentration < 0.5 M.
Erosion of ee over time Reversibility. If using Isopropanol, the thermodynamic equilibrium may favor the racemate over long times. Fix: Switch to Formic Acid/TEA system (Irreversible).
Catalyst Deactivation Alkyne Polymerization. Terminal alkynes can polymerize, but 4-heptyn-3-one is internal, so this is rare. However, trace oxygen kills the hydride species. Fix: Degas solvents via freeze-pump-thaw.

Fallback Workflow: Enzymatic Kinetic Resolution (EKR)

If chemical catalysis fails to meet purity specs (


), use EKR on the racemic alcohol.

Protocol:

  • Substrate: Racemic 4-heptyn-3-ol.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Hexane or MTBE.

Mechanism: The lipase selectively acetylates the (


)-enantiomer (typically), leaving the (

)-alcohol unreacted.

The "50% Wall":

  • Limitation: The maximum theoretical yield of the desired enantiomer is 50%.

  • Optimization: Stop the reaction at exactly 48-49% conversion. If you let it go to 51%, the enzyme will start eating the "wrong" enantiomer, destroying your product's optical purity.

  • Monitoring: Use Chiral GC (Cyclodextrin column) to monitor conversion. Do not rely on TLC.

References & Authority

  • Carreira Alkynylation (Primary Method):

    • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). "Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society.[2][3]

  • Noyori Transfer Hydrogenation (Secondary Method):

    • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[4] "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones." Journal of the American Chemical Society.[2][3]

  • Propanal/Aliphatic Aldehyde Challenges:

    • Trost, B. M., & Weiss, A. H. (2009). "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." Advanced Synthesis & Catalysis.

  • Lipase Resolution (Fallback):

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

Sources

Optimization

Process development and scale-up considerations for 4-Heptyn-3-ol production.

Introduction: The Molecule & The Mission You are likely accessing this guide because you are transitioning 4-Heptyn-3-ol (CAS: 32398-69-9) from a milligram-scale discovery route to a gram- or kilogram-scale process. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

You are likely accessing this guide because you are transitioning 4-Heptyn-3-ol (CAS: 32398-69-9) from a milligram-scale discovery route to a gram- or kilogram-scale process.

This molecule is a secondary acetylenic alcohol formed via the nucleophilic addition of a 1-butynyl metal species to propanal. While the chemistry appears textbook, the physical properties of the reagents—specifically 1-butyne (b.p. 8.1°C) —and the thermodynamics of alkynyl-metal formation introduce significant process risks.

This guide replaces rigid templates with a dynamic Troubleshooting & Optimization structure, designed to answer the specific "Why is this failing?" questions that arise during scale-up.

Module 1: Reagent Handling & Metallation (The "Gas" Problem)

Context: The standard industrial route involves the metallation of 1-butyne using Ethylmagnesium Bromide (EtMgBr) or n-Butyllithium (n-BuLi), followed by addition to propanal.

Q1: My yield fluctuates wildly between batches. I suspect I’m losing 1-butyne. How do I handle a reagent that boils at 8°C?

Diagnosis: You are likely handling 1-butyne as a liquid at room temperature or failing to account for its high vapor pressure. At ambient pressure, 1-butyne is a gas/volatile liquid. If you weigh it in an open vessel or add it to a warm reactor, you are losing significant stoichiometry to evaporation before metallation occurs.

The Fix (Process Protocol):

  • Condensation Method (Lab Scale <50g):

    • Fit your reactor with a dry-ice/acetone condenser.

    • Cool the reaction solvent (THF) to -20°C .

    • Condense 1-butyne gas directly into the solvent from the cylinder until the desired mass is reached (monitor via balance).

  • Sparging Method (Scale-up >100g):

    • Do not pre-weigh. Subsurface sparge 1-butyne directly into the cooled THF (-10°C) containing the base (EtMgBr).

    • Critical Control: This reaction generates Ethane gas (if using EtMgBr). You must distinguish between 1-butyne boiling off and Ethane evolving.

    • Endpoint: Use an in-line flow meter or monitor the off-gas temperature.

Q2: During metallation with EtMgBr, the reaction foams uncontrollably. Is this normal?

Answer: Yes, but it is dangerous if uncontrolled. Causality: The reaction is:



The "foam" is Ethane gas escaping. If you add 1-butyne too fast, the gas evolution rate exceeds the surface area's ability to release it, causing potential reactor pressurization or foam-over.

The Protocol:

  • Temperature: Maintain 0°C to 5°C . Higher temps increase gas velocity; lower temps slow the reaction too much, leading to accumulation and a sudden "burp" of gas later.

  • Agitation: High-shear stirring is required to break bubbles.

Module 2: The Reaction & Quench (The "Gel" Problem)

Q3: After adding Propanal, the reaction mixture turns into a solid, un-stirrable gel. How do I recover my product?

Diagnosis: You are experiencing the "Magnesium Alkoxide Gelation." The intermediate, magnesium 4-heptyn-3-oxide, forms polymeric aggregates in THF, especially at high concentrations (>1 M).

The Fix:

  • Dilution: Ensure your reaction concentration does not exceed 0.8 M.

  • The "Reverse Quench": Never pour water into the reaction. Pour the reaction mixture slowly into a chilled solution of 10% Citric Acid or Saturated Ammonium Chloride .

  • The Magic Additive: If using EtMgBr, add Rochelle Salt (Sodium Potassium Tartrate) to the aqueous quench layer. It chelates magnesium, breaking the emulsion and preventing the "sticky white solid" at the interface.

Q4: I see a significant impurity (approx. 10-15%) that looks like an aldol product. Why?

Causality: Propanal is an enolizable aldehyde. If the 1-butynyl anion is too basic or the temperature is too high, it acts as a base rather than a nucleophile, deprotonating the propanal. This leads to self-condensation (Aldol) of the propanal.

Optimization Table:

ParameterStandard ConditionOptimized for SelectivityReason
Reagent n-BuLiEtMgBr Grignards are less basic/more nucleophilic than Lithium reagents, reducing enolization.
Temp (Addition) 0°C-15°C to -10°C Lower temp favors kinetic nucleophilic addition over deprotonation.
Additive NoneCeCl3 (Luche) Optional: Adding anhydrous CeCl3 promotes 1,2-addition and suppresses enolization (Luche condition).

Module 3: Visualization of the Workflow

The following diagram illustrates the critical process flow, highlighting the specific hazards (Gas Evolution) and decision points for workup.

G Start Start: Raw Materials Step1 1. Solvent Charge (THF, Anhydrous) Cool to -10°C Start->Step1 Step2 2. Metallation Charge EtMgBr Add 1-Butyne (Gas/Liq) Step1->Step2 Hazard1 HAZARD: Ethane Gas Evolution Monitor Vent Rate Step2->Hazard1 Exothermic Step3 3. Addition Add Propanal slowly Maintain T < 0°C Hazard1->Step3 Gas evolution ceases Decision Viscosity Check: Is mixture stirring? Step3->Decision Action_Dilute Add THF (Reduce Conc.) Decision->Action_Dilute No (Gel) Step4 4. Quench Reverse addition into Citric Acid/Rochelle Salt Decision->Step4 Yes (Fluid) Action_Dilute->Decision Finish Isolation: Phase Cut -> Distillation Step4->Finish

Figure 1: Process workflow for 4-Heptyn-3-ol synthesis emphasizing gas management and viscosity control.

Module 4: Purification & Stability

Q5: Can I distill this at atmospheric pressure?

Answer: Absolutely NOT. 4-Heptyn-3-ol has a boiling point of ~170°C (760 mmHg). Heating acetylenic alcohols to this temperature risks dehydration (forming enynes) or thermal decomposition (potentially explosive).

Protocol:

  • Vacuum Distillation: You must distill under reduced pressure.

    • Target: 60-70°C at 10-15 mmHg .

  • Stabilizer: If storing large quantities, consider adding a radical inhibitor (e.g., BHT) if you detect polymerization, though pure alkynols are generally stable if acid-free.

Summary of Physical Data for Scale-Up

PropertyValueSourceImplications
Molecular Weight 112.17 g/mol PubChem [1]Stoichiometry calculations.
Boiling Point (1-Butyne) 8.1°CNIST [2]CRITICAL: Must be handled as a gas or chilled liquid.
Boiling Point (Product) ~170°C (760 mmHg)Est.[1] / Cheméo [3]Requires vacuum distillation for purification.
Density 0.827 g/mLGoodScents [4]Reactor volume sizing.
Solubility Immiscible in waterPhase separation requires organic solvent extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141704, 4-Heptyn-3-ol. Retrieved January 28, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 1-Butyne Gas Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026 from [Link]

  • Cheméo. 4-Heptyn-3-ol Chemical Properties. Retrieved January 28, 2026 from [Link]

  • The Good Scents Company.[2] 4-Heptyn-3-ol General Information. Retrieved January 28, 2026 from [Link]

  • Org. Synth. 1976, 55, 52. General Procedure for Alkyne Addition to Carbonyls. (Referenced for general Rochelle Salt workup protocols). [Link]

Sources

Troubleshooting

Technical Support Center: 4-Heptyn-3-ol Purification &amp; Analysis

Current Status: Operational Topic: Impurity Profiling and Remediation for 4-Heptyn-3-ol Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist Executive Summary 4-Heptyn-3-ol (CAS: 32398-69-9) is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling and Remediation for 4-Heptyn-3-ol Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist

Executive Summary

4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol frequently utilized as a chiral building block in the synthesis of pheromones, prostaglandins, and heterocyclic compounds. Its synthesis—typically via the addition of a 1-butynyl metal species (Grignard or Lithiate) to propanal—introduces a specific profile of impurities that can impede downstream catalytic cycles.

This guide addresses the identification and removal of the three most persistent impurities:

  • Propanal (Unreacted starting material).

  • 4-Heptyn-3-one (Oxidation byproduct).

  • Homocoupling Diynes (Oxidative dimerization products).

Module 1: Diagnostic Profiling (Analysis)

Before attempting purification, you must characterize the "Crude Identity." Blind purification often leads to yield loss. Use this diagnostic matrix to identify your specific contamination profile.

Impurity Signature Table
ImpurityOriginDetection Method (Quick)Detection Method (Definitive)Key Signal
Propanal Unreacted ElectrophileTLC (2,4-DNP Stain)1H NMR Distinct aldehyde proton doublet at ~9.8 ppm .
4-Heptyn-3-one Oxidation (Air exposure)UV-Vis (Yellowing)IR Spectroscopy Sharp, strong C=O stretch at ~1670–1680 cm⁻¹ (conjugated alkyne-ketone).
3,5-Octadiyne Homocoupling (Glaser)TLC (Low polarity)GC-MS M+ peak corresponds to dimer; lacks O-H stretch in IR.
Diagnostic Workflow (DOT Visualization)

DiagnosticFlow Start Crude 4-Heptyn-3-ol Mixture IR_Check Step 1: FTIR Analysis Start->IR_Check Decision_CO Peak at ~1675 cm⁻¹? IR_Check->Decision_CO NMR_Check Step 2: 1H NMR (CDCl3) Decision_CHO Signal at 9.8 ppm? NMR_Check->Decision_CHO Decision_CO->NMR_Check No Result_Ketone impurity: 4-Heptyn-3-one (Oxidation Product) Decision_CO->Result_Ketone Yes Result_Aldehyde Impurity: Propanal (Unreacted SM) Decision_CHO->Result_Aldehyde Yes Result_Clean Proceed to Distillation (Physical Purification) Decision_CHO->Result_Clean No

Figure 1: Diagnostic logic flow for identifying major contaminants in crude propargylic alcohol mixtures.

Module 2: Chemical Purification (The "Removal" Phase)

Physical separation (distillation) is often insufficient for removing Propanal due to azeotrope formation and boiling point proximity. We recommend a Chemo-Selective Wash using Sodium Bisulfite.

Protocol A: Bisulfite Sequestration of Aldehydes

Target: Removal of Propanal (< 5% content)

Mechanism: Sodium bisulfite attacks the electrophilic carbonyl of the aldehyde, forming a water-soluble sulfonate adduct (bisulfite addition compound), while the secondary alcohol (4-Heptyn-3-ol) and internal alkyne remain in the organic phase.

Step-by-Step Guide:

  • Dilution: Dissolve crude 4-Heptyn-3-ol in Diethyl Ether (Et₂O) or MTBE (1:4 v/v ratio). Do not use DCM if possible, as emulsions are more common.

  • Preparation: Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v).

  • The Wash:

    • Add 0.5 equivalents of NaHSO₃ solution relative to the estimated aldehyde impurity.

    • CRITICAL: Shake vigorously for at least 3-5 minutes . The adduct formation is reversible and equilibrium-driven; vigorous mixing is required to push the aldehyde into the aqueous phase.

  • Separation:

    • Allow layers to settle. The aldehyde-bisulfite adduct will be in the bottom aqueous layer .

    • Drain the aqueous layer.[1]

  • Polishing: Wash the organic layer once with brine to remove residual salts.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Technical Note: Do not use strong acids (HCl) during the workup. Propargylic alcohols are prone to Meyer-Schuster rearrangement under acidic conditions, converting your product into the corresponding enone.

Module 3: Physical Separation (Final Polish)

Once the reactive aldehyde is removed, the ketone (4-Heptyn-3-one) and heavy homocoupling byproducts are removed via fractional distillation.

Protocol B: Vacuum Fractional Distillation

Target: Removal of 4-Heptyn-3-one and non-volatiles.

Thermodynamic Context: 4-Heptyn-3-ol has a projected atmospheric boiling point of ~160–170°C .[2] Heating to this temperature risks thermal decomposition or polymerization of the alkyne. Vacuum distillation is mandatory.

Setup Parameters:

  • Pressure: < 10 mmHg (High Vacuum recommended).

  • Column: Vigreux column (10-15 cm) to separate the ketone (which typically boils slightly lower than the alcohol due to lack of Hydrogen bonding).

Workflow Visualization:

Distillation Crude Bisulfite-Washed Crude Setup Vacuum Distillation (<10 mmHg) Crude->Setup Fraction1 Fraction 1: Fore-run (Residual Solvents/Ketone) Setup->Fraction1 Low BP Fraction2 Fraction 2: Main Cut (Pure 4-Heptyn-3-ol) Setup->Fraction2 Steady Temp Pot Pot Residue (Diynes/Oligomers) Setup->Pot Residue

Figure 2: Distillation fractionation logic. The ketone impurity usually co-elutes with the fore-run due to lower boiling point (lack of H-bonding).

Troubleshooting & FAQs

Q1: I see a new impurity appearing after distillation. What happened?

Diagnosis: Thermal Isomerization. If the pot temperature exceeded 100°C for a prolonged period, the propargylic alcohol may have isomerized to 3-hepten-4-one (an enone). Solution: Improve vacuum quality to lower the boiling point. Ensure the bath temperature does not exceed the boiling point by more than 20°C.

Q2: The bisulfite wash formed a solid precipitate that clogged my funnel.

Diagnosis: High Aldehyde Concentration. The bisulfite adduct of propanal is a crystalline solid. If the aldehyde content is >10%, the adduct may crash out. Solution: Add distilled water to the funnel until the solids dissolve. The adduct must be in the aqueous phase to be removed.

Q3: Can I use Silica Gel Chromatography instead of distillation?

Answer: Yes, but with caution. Propargylic alcohols can be acid-sensitive. Standard silica gel is slightly acidic (


).
Protocol:  Pre-treat the silica gel with 1% Triethylamine (Et₃N)  in hexanes to neutralize acidity. Elute with a Hexane/Ethyl Acetate gradient (typically 10:1 to 4:1). The ketone (less polar) will elute first, followed by the alcohol.

References

  • Synthesis of Propargylic Alcohols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard protocols for secondary alcohols).
  • Bisulfite Purification of Aldehydes : "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[3] Journal of Organic Chemistry, 2018.

  • Physical Properties of 4-Methyl-3-heptanol (Analog) : NIST Chemistry WebBook, SRD 69.

  • Grignard Reaction Mechanisms : Master Organic Chemistry, "Reactions of Grignard Reagents."

Sources

Optimization

Enhancing the reactivity of ketones in Morita-Baylis-Hillman reactions.

Technical Support Center: Morita-Baylis-Hillman (MBH) Reactivity Ticket ID: #MBH-KET-001 Subject: Overcoming Sluggish Reactivity of Ketones in MBH Reactions Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morita-Baylis-Hillman (MBH) Reactivity

Ticket ID: #MBH-KET-001 Subject: Overcoming Sluggish Reactivity of Ketones in MBH Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ketone Problem"

Welcome to the MBH Reactivity Support Center. You are likely here because your ketone substrates are failing to react with activated alkenes, unlike their aldehyde counterparts.

The Root Cause:

  • Electronic Deficit: Ketones are less electrophilic than aldehydes. The zwitterionic enolate generated by the nucleophile (DABCO/Phosphine) struggles to attack the sterically hindered carbonyl carbon of a ketone.

  • Thermodynamic Barrier: The addition step is reversible. For ketones, the equilibrium often favors the starting materials unless specific "drivers" (Lewis acids, H-bond donors, or high pressure) are applied to stabilize the intermediate alkoxide.

This guide provides three distinct "Patches" to upgrade your reaction kinetics.

Module A: Catalyst & Additive Optimization (The Hardware Upgrade)

Standard amine catalysts (DABCO) are often insufficient for ketones. You must introduce a secondary activator to lower the activation energy of the aldol step.

Protocol A1: Lewis Acid Co-Catalysis (TiCl₄ / Lanthanides)

Lewis acids coordinate to the ketone oxygen, increasing electrophilicity and stabilizing the resulting alkoxide.

  • Recommended Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Mechanism: "Dual Activation" — The Lewis base activates the alkene; the Lewis acid activates the ketone.

Standard Operating Procedure (TiCl₄ Mediated):

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Mix: Combine ketone (1.0 equiv) and activated alkene (e.g., methyl acrylate, 1.5 equiv) in

    
    .
    
  • Cool: Lower temperature to 0°C or -78°C (crucial to prevent polymerization).

  • Inject: Add

    
     (1.0 equiv) dropwise. Stir for 15 min.
    
  • Initiate: Add Lewis Base (DABCO or

    
    , 0.1–0.2 equiv).
    
  • Quench: Sat.

    
     after TLC indicates consumption.
    
Protocol A2: Hydrogen Bond Donors (The "Proton Shuttle")

If Lewis acids are too harsh, use H-bond donors. These stabilize the transition state and facilitate the rate-determining proton transfer step.

  • Additives: Phenol, 1,1'-Bi-2-naphthol (BINOL), or Thioureas.

  • Dosage: 10–20 mol%.

Visualizing the Activation Pathway:

MBH_Activation Start Substrates (Ketone + Acrylate) Zw_1 Zwitterion I (Enolate Formed) Start->Zw_1 + Nucleophile (DABCO) Zw_2 Zwitterion II (Aldol Adduct) Zw_1->Zw_2 Rate Determining Step (Attack on Ketone) Product MBH Adduct Zw_2->Product Proton Transfer & Elimination LA Lewis Acid (TiCl4/La3+) Activates Carbonyl LA->Zw_1 Lowers LUMO H_Bond H-Bond Donor (Phenol/Water) Stabilizes Alkoxide H_Bond->Zw_2 Traps Intermediate

Figure 1: Dual activation strategy. Lewis Acids (Red) lower the energy barrier for the attack, while H-Bond donors (Yellow) prevent the retro-aldol collapse.

Module B: Environmental Conditions (The Operating System)

If additives fail, the reaction environment (Solvent/Pressure) likely needs adjustment.

Strategy B1: Water-Accelerated MBH

Contrary to traditional organic synthesis, water can accelerate MBH reactions via:

  • Hydrophobic Effect: Forcing organic substrates together in micelles.

  • H-Bonding: Water acts as a proton shuttle.

Comparative Data: Reaction of Cyclohexanone with Acrylonitrile

Solvent SystemAdditiveTime (h)Yield (%)Status
THF (Anhydrous)None48< 5Stalled
THFPhenol (20%)2445Moderate
Water/Dioxane (1:1) None 12 82 Optimal
MeOHNone3630Slow
Strategy B2: High Pressure (The "Brute Force" Method)

MBH reactions have a large negative volume of activation (


).
  • Solution: Conduct reaction in a Q-Tube or high-pressure reactor (5–10 kbar).

  • Result: Shifts equilibrium toward the compact transition state, often forcing unreactive ketones (e.g., acetophenone) to react.

Module C: Substrate Engineering (Software Patches)

Sometimes the "hardware" (ketone) is simply incompatible. You must modify the substrate.

Protocol C1: Intramolecular Cyclization

Tethering the ketone to the alkene converts the reaction from 3rd order (slow) to 1st order (fast) due to entropic favorability.

  • Application: Synthesis of cyclic enones or functionalized piperidines.[1]

  • Warning: Prone to elimination (E1cb) if the product has a good leaving group.

Protocol C2: Activated Ketones

Replace simple alkyl ketones with electron-deficient variants.

  • Isatins: Highly reactive due to ring strain and adjacent amide electron withdrawal.

  • 
    -Keto Esters:  The adjacent ester activates the ketone carbonyl.
    
  • Trifluoromethyl Ketones: Strong inductive effect of

    
     makes the carbonyl hyper-electrophilic.
    

Troubleshooting & FAQs

Decision Logic for Troubleshooting:

Troubleshooting Issue Start: Reaction Analysis Q1 Is the Ketone Electron Deficient? Issue->Q1 Action1 Add Lewis Acid (TiCl4 / La(OTf)3) Q1->Action1 No (e.g. Acetone) Q2 Is it an Aryl Vinyl Ketone? Q1->Q2 Yes (e.g. Enone) Action2 Use Water/Dioxane or Phenol Additive Q2->Action2 No (Standard) Action3 Switch to Sila-MBH Protocol (Prevents Dimerization) Q2->Action3 Yes (Dimerizes)

Figure 2: Diagnostic flowchart for selecting the correct enhancement protocol based on substrate class.

Q: My reaction yields a dimer instead of the MBH product. Why? A: This is common with Aryl Vinyl Ketones . The nucleophile triggers a Michael addition, but the resulting enolate attacks another molecule of starting ketone (dimerization) rather than the intended electrophile.

  • Fix: Use the Sila-MBH protocol. Use an

    
    -silylated vinyl ketone.[2][3] The silyl group blocks dimerization and directs the reaction toward the MBH adduct via a Brook rearrangement.
    

Q: I see product formation on TLC, but it disappears upon workup. A: This is the Retro-MBH reaction. The adduct is thermodynamically unstable.

  • Fix: Do not heat. Perform workup at 0°C. Consider in situ protection (e.g., adding acetic anhydride) to trap the hydroxyl group as an ester immediately upon formation.

Q: Can I use chiral catalysts for ketones? A: It is extremely difficult. Most chiral amines (e.g., cinchona alkaloids) are bulky. Since ketones are already sterically hindered, reaction rates plummet.

  • Recommendation: Use a small, achiral nucleophile (DABCO) with a chiral Brønsted acid (e.g., chiral thiourea) to induce asymmetry via the H-bonding interaction.

References

  • Mechanism & Lewis Acid Catalysis: The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms. (2019). MDPI.

  • Water Acceleration: Micelle-guided Morita–Baylis–Hillman reaction of ketones in water. (2013). RSC Advances.

  • Intramolecular Protocols: Chemoselective Intramolecular Morita-Baylis-Hillman Reaction. (2024).[1] Journal of Organic Chemistry.

  • Sila-MBH (Dimerization Fix): Sila-Morita-Baylis-Hillman Reaction of Arylvinyl Ketones. (2009).[3] Organic Letters.

  • General Reactivity & High Pressure: Morita–Baylis–Hillman Reaction. (2011). Royal Society of Chemistry. [4][5]

Sources

Troubleshooting

Application of machine learning in optimizing organic synthesis reactions.

ML-Assisted Organic Synthesis Support Hub Current Status: Online | Senior Application Scientist: Active Welcome to the Technical Support Center Subject: Troubleshooting Machine Learning Integration in Reaction Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

ML-Assisted Organic Synthesis Support Hub Current Status: Online | Senior Application Scientist: Active

Welcome to the Technical Support Center

Subject: Troubleshooting Machine Learning Integration in Reaction Optimization User Level: Advanced (PhD/Principal Investigator)

Welcome. You are likely here because your model is converging on local minima, your robotic platform is executing suboptimal reactions, or your descriptors are failing to capture the nuances of chiral catalysis.

This guide moves beyond basic "model training" tutorials. We address the specific causality between chemical intuition and algorithmic logic. Below you will find targeted troubleshooting modules and a validated Standard Operating Procedure (SOP) for closed-loop optimization.

Module A: Data Encoding & Featurization

The Issue: "My model predicts high yields, but the validated experiments fail. The model cannot distinguish between sterically similar ligands."

Root Cause Analysis

The most common failure mode in chemical ML is Descriptor Inadequacy . If you are using One-Hot Encoding or simple 2D fingerprints (e.g., Morgan/ECFP4) for reaction optimization, your model lacks "chemical reasoning." It sees distinct ligands as orthogonal categories rather than continuous variations of steric and electronic fields.

Troubleshooting Q&A

Q: Why is my Random Forest model failing to extrapolate to new ligand scaffolds? A: You are likely encountering the "memorization trap." As highlighted by the debate surrounding the Buchwald-Hartwig optimization work, models trained on random splits of 2D fingerprints often memorize specific substrate-ligand pairs rather than learning the underlying physical rules.

  • Fix: Switch to DFT-derived atomic and molecular descriptors . Calculate parameters such as HOMO/LUMO energies, dipole moments, and buried volume (

    
    ) for your catalysts. This forces the model to learn the mechanism (e.g., "more electron-rich ligands accelerate oxidative addition") rather than the identity of the molecule [1].
    

Q: How do I handle "Sparse Data" in a new reaction space? A: Deep Learning is generally the wrong tool here. It requires thousands of data points.

  • Fix: Utilize Transfer Learning or Bayesian Optimization (BO) . BO is designed for "small data" (N < 100). It builds a probabilistic surrogate model (usually a Gaussian Process) that quantifies uncertainty, allowing it to make educated guesses in unexplored chemical space [2].

Module B: The Optimization Engine (Bayesian Optimization)

The Issue: "The algorithm is suggesting conditions I know will fail (e.g., impossible solubility) or is stuck optimizing a low-yield region."

Root Cause Analysis

This is an Acquisition Function Misalignment . The model is either prioritizing "Exploitation" (refining what it knows) too heavily or "Exploration" (trying wild guesses) without physical constraints.

Troubleshooting Q&A

Q: The model keeps suggesting temperatures above the boiling point of my solvent. A: Your search space is unconstrained. ML models do not know physics unless you program it.

  • Fix: Implement Constrained Bayesian Optimization . Define the search space boundaries explicitly (e.g.,

    
    ). Alternatively, apply a "penalty function" to the acquisition score where the yield is set to 0 if conditions violate physical laws.
    

Q: The model has plateaued at 60% yield. How do I force it to look elsewhere? A: You are stuck in a local optimum.

  • Fix: Switch your acquisition function from Expected Improvement (EI) to Upper Confidence Bound (UCB) with a higher beta (

    
    ) parameter. This artificially inflates the value of high-uncertainty regions, forcing the robot/chemist to test radically different conditions [2].
    

Module C: Experimental Translation (The Reality Gap)

The Issue: "The robot executed the reaction, but the LC-MS yield doesn't match the prediction."

Root Cause Analysis

This is often due to Platform Drift or Feedback Latency . Automated platforms (like the "Chemputer") rely on precise fluidics. Viscosity changes or precipitate formation can alter residence times in flow reactors, invalidating the training data [3].

Troubleshooting Q&A

Q: How do I validate if the error is the model or the robot? A: Run a Calibration Standard .

  • Fix: Interleave a "Standard Reference Reaction" every 10 runs. If the yield of the standard deviates by >5%, the issue is hardware (pump drift, reagent degradation), not the ML model.

Q: Can I use binary data (Hit/No-Hit) instead of quantitative yield? A: Yes, and it is often faster for initial screening.

  • Fix: As demonstrated in robotic exploration of reactivity, you can use a binary classifier to rapidly filter the search space before switching to a regressor for yield optimization. This "coarse-to-fine" approach saves expensive reagents [3].

Standard Operating Procedure: Closed-Loop Bayesian Optimization

Objective: Maximize reaction yield (


) with minimal experimental iterations.
System:  Python-based BO client (e.g., BoTorch/GPyOpt) interfacing with a liquid handler.
Protocol Steps:
  • Design Space Definition:

    • Define continuous variables: Temperature (

      
      ), Concentration (
      
      
      
      ), Residence Time (
      
      
      ).
    • Define categorical variables: Catalyst, Solvent (Must be featurized via DFT descriptors).

  • Initial Sampling (The "Warm Start"):

    • Do not start with a blank slate. Select 10–20 diverse conditions using Latin Hypercube Sampling .

    • Execute experiments and record Yield (

      
      ).
      
  • Surrogate Modeling:

    • Train a Gaussian Process (GP) regressor on the initial data.

    • Critical Check: Ensure the GP kernel (e.g., Matern 5/2) handles the dimensionality of your descriptors.

  • Acquisition & Selection:

    • Calculate the Expected Improvement (EI) for the unobserved space.

    • Select the top

      
       candidates (batch size) with the highest EI scores.
      
  • Execution & Feedback:

    • Robot executes the

      
       reactions.
      
    • Analytics (LC-MS/NMR) return

      
      .
      
    • Augment the dataset:

      
      .
      
  • Loop:

    • Retrain the GP model with

      
      .
      
    • Repeat Steps 4–5 until convergence (Yield improvement < 1% for 3 cycles).

Visualization: The Closed-Loop Logic

The following diagram illustrates the decision-making architecture required for autonomous optimization.

ClosedLoopOptimization cluster_Physical Physical Laboratory cluster_Digital Digital Twin (ML Engine) Start Start: Define Search Space (Variables & Constraints) Featurize Featurization (DFT Descriptors / Fingerprints) Start->Featurize Exp Execute Experiment (Flow/Batch Reactor) Analyze Analytical Feedback (LC-MS / NMR) Exp->Analyze Reaction Mixture Model Update Surrogate Model (Gaussian Process) Analyze->Model Update Training Data (Yield) Featurize->Model Acquisition Acquisition Function (Select Next Conditions) Model->Acquisition Predict Mean & Uncertainty Acquisition->Exp Suggest Parameters End Optimal Conditions Found Acquisition->End Convergence Criteria Met

Caption: Figure 1. The iterative cycle of Bayesian Reaction Optimization. Note the critical feedback loop where analytical data updates the Gaussian Process posterior distribution.

Data Summary: Descriptor Efficacy Comparison

When troubleshooting model performance, refer to this comparison of input feature types.

Feature TypeGranularityBest Use CaseCommon Failure Mode
One-Hot Encoding Low (Categorical)Simple screening of unrelated catalysts.Zero Extrapolation: Cannot predict performance of a catalyst not in the training set.
2D Fingerprints Medium (Topological)Substrate scope expansion.Chirality Blindness: Morgan fingerprints often fail to distinguish enantiomers.
DFT Descriptors High (Electronic/Steric)Reaction Optimization & Ligand Design.Computational Cost: Requires expensive QM calculations for every new ligand.
Spectroscopic High (Vibrational)Real-time feedback (IR/NMR).Noise Sensitivity: Solvent peaks can obscure key signal features.

References

  • Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. Link

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., ...[1][2] & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis.[2][3][4][5] Nature, 590(7844), 89-96.[1][2] Link

  • Granda, J. M., Donina, L., Dragone, V., Long, D. L., & Cronin, L. (2018).[6] Controlling an organic synthesis robot with machine learning to search for new reactivity. Nature, 559(7714), 377-381. Link

  • Coley, C. W., Thomas, D. A., Lummiss, J. A., Jaworski, J. N., Breen, C. P., Schultz, V., ...[7] & Jensen, K. F. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning.[4][7][8] Science, 365(6453), eaax1566.[7] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Strategies for 4-Heptyn-3-ol: From Classical Metallation to Asymmetric Catalysis

Topic: Comparative Analysis of Synthetic Routes to 4-Heptyn-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Heptyn-3-ol (CAS: 32398-69...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to 4-Heptyn-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Heptyn-3-ol (CAS: 32398-69-9) is a critical propargylic alcohol intermediate used in the synthesis of chiral allenes, insect pheromones, and polyketide natural products.[1][2][3][4][5][6][7] Its structural motif—a chiral secondary alcohol adjacent to an internal alkyne—presents a stereochemical challenge that defines the choice of synthetic route.

This guide evaluates three distinct methodologies for accessing 4-Heptyn-3-ol:

  • Classical Organolithium Addition: The high-throughput route for racemic material.

  • Carreira Asymmetric Alkynylation: The gold standard for enantioselective construction.

  • Asymmetric Transfer Hydrogenation (ATH) / Borane Reduction: A ketone-reduction alternative for specific stereochemical inversion.

Route 1: Classical Organolithium Nucleophilic Addition (Racemic)

Best For: Large-scale preparation of racemic standards or non-stereocritical intermediates.

Mechanism & Rationale

This route relies on the high pKa (~25) of the terminal proton in 1-butyne. Deprotonation by n-butyllithium generates a highly nucleophilic lithium acetylide species. This "hard" nucleophile attacks the carbonyl carbon of propanal. The reaction is kinetically controlled and irreversible.

Causality in Protocol Design:

  • Cryogenic Conditions (-78°C): Essential to prevent the decomposition of the lithium acetylide and to suppress side reactions (e.g., enolization of propanal).

  • THF Solvent: Coordinates with the lithium cation, breaking up aggregates and increasing the reactivity of the acetylide anion.

Experimental Protocol
  • Reagents: 1-Butyne (1.1 equiv), n-BuLi (1.1 equiv, 1.6 M in hexanes), Propanal (1.0 equiv), dry THF.

  • Workflow:

    • Charge a flame-dried flask with dry THF under Argon. Cool to -78°C.

    • Condense/add 1-butyne (b.p. 8°C) carefully into the solvent.

    • Add n-BuLi dropwise over 20 mins. Stir for 30 mins to ensure complete lithiation.

    • Add propanal (neat) dropwise. The solution may become viscous.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Et₂O, dry over MgSO₄, and concentrate.

    • Purification: Distillation (b.p. ~65°C at 15 mmHg).

Performance Metrics:

  • Yield: 85–92%

  • Enantiomeric Excess (ee): 0% (Racemic)

  • Scalability: High (Kg scale feasible)

Route 2: Carreira Asymmetric Alkynylation (Enantioselective)

Best For: Drug discovery and total synthesis requiring high optical purity (>90% ee).

Mechanism & Rationale

This method utilizes a zinc triflate [Zn(OTf)₂] catalyst and a chiral amino-alcohol ligand, typically (+)-N-methylephedrine (NME). The reaction proceeds via a dimeric zinc-alkynyl complex where the chiral ligand creates a steric environment that directs the aldehyde approach, favoring the Re or Si face attack.

Causality in Protocol Design:

  • Zinc vs. Lithium: Zinc acetylides are "softer" nucleophiles than lithium species, allowing for reversible coordination and thermodynamic control, which is crucial for high enantioselectivity.

  • Triethylamine Base: Acts as a turnover reagent to regenerate the active zinc species.

Experimental Protocol
  • Reagents: Zn(OTf)₂ (1.1 equiv), (+)-N-Methylephedrine (1.2 equiv), Et₃N (1.2 equiv), 1-Butyne (1.2 equiv), Propanal (1.0 equiv), Toluene.

  • Workflow:

    • Flame-dry a flask containing Zn(OTf)₂ and cool under vacuum to remove trace water (critical for catalyst activity).

    • Add (+)-N-Methylephedrine and purge with N₂. Add Toluene and Et₃N. Stir for 2h at 23°C to form the complex.

    • Add 1-butyne via syringe. Stir for 15 mins.

    • Add propanal. Stir at 23°C for 4–12 hours.

    • Quench: Pour into saturated NH₄Cl.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Performance Metrics:

  • Yield: 75–85%[8]

  • Enantiomeric Excess (ee): 90–99% (Ligand dependent)

  • Scalability: Moderate (Cost of ligand/catalyst limits multi-kg batches).

Route 3: Asymmetric Reduction of 4-Heptyn-3-one

Best For: Cases where the ketone precursor is more stable or available, or when specific hydride reagents (Alpine-Borane) are preferred.

Mechanism & Rationale

This route disconnects the alcohol to the corresponding ynone (4-heptyn-3-one). The reduction uses chiral organoboranes (e.g., B-isopinocampheyl-9-borabicyclo[3.3.1]nonane or Alpine-Borane). The reaction proceeds via a cyclic transition state (Meerwein-Ponndorf-Verley type mechanism) where the hydride is transferred intracellularly from the chiral borane to the ketone.

Causality in Protocol Design:

  • Neat Conditions: Alpine-Borane reductions are often faster and more selective when performed without solvent or in highly concentrated solutions to maximize the rate of bimolecular hydride transfer.

Experimental Protocol
  • Reagents: 4-Heptyn-3-one (1.0 equiv), NB-Enantrane or Alpine-Borane (1.1 equiv).

  • Workflow:

    • Prepare NB-Enantrane (or commercial Alpine-Borane) under N₂.

    • Add 4-heptyn-3-one dropwise at 0°C.

    • Allow the mixture to stir at 25°C for 2–4 hours.

    • Oxidative Workup: Add acetaldehyde (to quench excess borane) followed by NaOH/H₂O₂ to cleave the boron-oxygen bond.

    • Extraction: Extract with ether.

Performance Metrics:

  • Yield: 70–80%

  • Enantiomeric Excess (ee): 75–94% (Highly substrate dependent).

  • Note: Requires synthesis of the ketone first (usually via oxidation of racemic alcohol or acid chloride coupling).

Comparative Analysis Summary
MetricRoute 1: Organolithium Route 2: Carreira Alkynylation Route 3: Ynone Reduction
Stereochemistry Racemic (50:50)Enantioselective (>90% ee)Enantioselective (75–94% ee)
Atom Economy HighModerate (Ligand/Zn waste)Low (Stoichiometric Borane)
Reagent Cost Low (Commodity chems)High (Chiral Ligand, Triflate)High (Chiral Borane)
Safety Profile High Risk: Pyrophoric n-BuLiModerate: Zn salts, amine baseModerate: Oxidative workup
Key Reference Standard Organic Synthesis
Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and mechanistic pathways for synthesizing 4-Heptyn-3-ol.

SynthesisRoutes Target Target: 4-Heptyn-3-ol (Chiral Propargylic Alcohol) Start_Aldehyde Starting Material: Propanal Intermediate_Li Lithium Acetylide (Hard Nucleophile) Start_Aldehyde->Intermediate_Li Nucleophilic Attack Intermediate_Zn Zinc-Aminoalkoxide Complex (Soft Nucleophile, Chiral) Start_Aldehyde->Intermediate_Zn Directed Addition Start_Alkyne Starting Material: 1-Butyne Route1 Route 1: Classical Lithiation (n-BuLi, -78°C) Start_Alkyne->Route1 Deprotonation Route2 Route 2: Carreira Alkynylation (Zn(OTf)2, (+)-NME, Et3N) Start_Alkyne->Route2 Complexation Start_Ketone Starting Material: 4-Heptyn-3-one Route3 Route 3: Ynone Reduction (Alpine-Borane) Start_Ketone->Route3 Route1->Intermediate_Li Route2->Intermediate_Zn Transition_Borane Cyclic Transition State (Hydride Transfer) Route3->Transition_Borane Product_Rac Racemic Product (0% ee) Intermediate_Li->Product_Rac Workup Product_Enant Enriched Product (>90% ee) Intermediate_Zn->Product_Enant High Selectivity Transition_Borane->Product_Enant Stereocontrol Product_Rac->Target Resolution needed Product_Enant->Target Direct Access

Figure 1: Decision tree for 4-Heptyn-3-ol synthesis, contrasting direct addition (Li/Zn) with reduction strategies.

References
  • Rearrangements and Stereomutations of Metallacycles Derived from Allenes and Imidozirconium Complexes. National Institutes of Health (NIH).

  • Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes. National Institutes of Health (NIH).

  • Boron Reagents in Asymmetric Synthesis (Alpine-Borane). Thieme Connect.

  • 4-Heptyn-3-ol Compound Summary. PubChem.

Sources

Comparative

Differential Biological Interactions and Enantioselective Resolution of 4-Heptyn-3-ol Stereoisomers

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Heptyn-3-ol is a secondary acetylenic alcohol that serves as a critical chiral building block in the synthesis of bioactive natural products (e.g., amphidinolides)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Heptyn-3-ol is a secondary acetylenic alcohol that serves as a critical chiral building block in the synthesis of bioactive natural products (e.g., amphidinolides) and as a metabolic probe for cytochrome P450 enzymes. Unlike its saturated analogue, the aggregation pheromone 4-methyl-3-heptanol, 4-heptyn-3-ol derives its primary biological significance from its differential interaction with biocatalysts (lipases/esterases) and its mechanism-based inactivation of oxidative enzymes .

This guide provides a technical comparison of the (R)- and (S)-stereoisomers, focusing on their enantioselective enzymatic resolution, differential toxicity profiles, and utility as chiral synthons.

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Heptyn-3-ol[1]

  • Chirality: Center at C3 position.

  • Stereoisomers: (R)-(-)-4-heptyn-3-ol and (S)-(+)-4-heptyn-3-ol.

  • Key Functional Group: Secondary alcohol adjacent to an internal alkyne.

Differential Biological Interactions

The biological effects of 4-heptyn-3-ol stereoisomers are most pronounced in their interactions with enzymatic systems. The following table summarizes the differential performance and properties.

Table 1: Comparative Biological & Chemical Profile
Feature(R)-4-Heptyn-3-ol(S)-4-Heptyn-3-olDifferential Mechanism
Lipase Recognition (CAL-B) Fast Reacting (Eutomer)Slow Reacting (Distomer)Steric fit in the active site (Kazlauskas Rule).
P450 Inactivation High Affinity Suicide InhibitorLower Affinity / Different BindingHeme alkylation via oxirene intermediate; stereochemistry dictates orientation relative to heme iron.
Toxicity (Tetrahymena) pIGC50 ≈ 0.14-0.15 (QSAR)pIGC50 ≈ 0.14-0.15 (QSAR)Narcosis-based toxicity; minimal stereoselective differentiation in basal cytotoxicity.
Synthetic Utility Precursor for (R)-lactonesPrecursor for (S)-fragmentsUsed in diastereoselective synthesis of Amphidinolides.

Mechanism of Action: Biocatalytic & Metabolic

Enantioselective Kinetic Resolution (The "Kazlauskas Rule")

The most robust method to differentiate these isomers biologically is via Kinetic Resolution using Candida antarctica Lipase B (CAL-B). The enzyme follows the empirical Kazlauskas rule, preferentially acylating the enantiomer where the medium-sized group (ethyl) and large group (propynyl) fit specific pockets in the active site.

  • Mechanism: The serine hydrolase mechanism involves the formation of an acyl-enzyme intermediate. The (R)-isomer allows the large alkyne tail to sit in the hydrophobic pocket, facilitating nucleophilic attack.

Mechanism-Based Inactivation (Suicide Inhibition)

Acetylenic alcohols are "suicide substrates" for Cytochrome P450s. The enzyme attempts to oxidize the triple bond, generating a reactive ketene or oxirene species that covalently binds to the porphyrin heme or the protein backbone, irreversibly inactivating the enzyme.

Diagram: P450 Inactivation Pathway

P450_Inactivation Substrate 4-Heptyn-3-ol (Substrate) P450_Complex P450-Substrate Complex Substrate->P450_Complex Binding (Stereoselective) Oxidation Oxidation Step (O2/NADPH) P450_Complex->Oxidation Catalysis Reactive_Int Reactive Intermediate (Ketene/Oxirene) Oxidation->Reactive_Int Activation Covalent_Bond Heme Alkylation (Irreversible) Reactive_Int->Covalent_Bond N-alkylation Inactivation Enzyme Inactivation Covalent_Bond->Inactivation Loss of Function

Caption: Mechanism-based inactivation of Cytochrome P450 by acetylenic alcohols. The stereochemistry of the alcohol determines the orientation in the active site, influencing the efficiency of the heme alkylation step.

Experimental Protocol: Enantioselective Resolution

This protocol provides a self-validating system for separating (R) and (S) isomers using CAL-B (Novozym 435). This is the industry standard for generating high-purity isomers for biological testing.

Materials
  • Substrate: Racemic 4-heptyn-3-ol (100 mg).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 20 mg.

  • Acyl Donor: Vinyl acetate (3 equivalents).

  • Solvent: Dry Hexane or MTBE (Methyl tert-butyl ether).

  • Analysis: Chiral GC (Cyclodextrin column, e.g., Hydrodex β-3P).

Workflow
  • Reaction Setup: Dissolve racemic 4-heptyn-3-ol in hexane (5 mL). Add vinyl acetate (3 eq).

  • Initiation: Add Novozym 435 and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validation):

    • Take 50 µL aliquots at 1, 4, and 24 hours.

    • Analyze via Chiral GC.

    • Validation Check: The (R)-acetate peak should increase while the (S)-alcohol peak remains. Stop reaction when conversion reaches ~50%.

  • Termination: Filter off the enzyme beads.

  • Separation: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis (Optional): Hydrolyze the (R)-acetate using K2CO3 in MeOH to recover pure (R)-4-heptyn-3-ol.

Diagram: Kinetic Resolution Workflow

Kinetic_Resolution Racemate Racemic 4-Heptyn-3-ol Reaction Kinetic Resolution (30°C, Hexane) Racemate->Reaction Enzyme Novozym 435 + Vinyl Acetate Enzyme->Reaction Branch Separation (Chromatography) Reaction->Branch S_Alcohol (S)-4-Heptyn-3-ol (Unreacted Alcohol) Branch->S_Alcohol Slow Reacting R_Acetate (R)-4-Heptyn-3-yl Acetate (Enzymatic Product) Branch->R_Acetate Fast Reacting Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-4-Heptyn-3-ol (Pure) Hydrolysis->R_Alcohol

Caption: Biocatalytic workflow for the separation of 4-heptyn-3-ol stereoisomers using lipase-mediated kinetic resolution.

Toxicology and Safety (QSAR Data)

While specific in vivo toxicity data for the separated isomers is limited, Quantitative Structure-Activity Relationship (QSAR) models provide baseline toxicity metrics for the racemate.

  • Model Organism: Tetrahymena pyriformis (Protozoan).

  • Metric: pIGC50 (Negative log of 50% growth inhibition concentration).

  • Value: ~0.14 - 0.15 (mmol/L).

  • Interpretation: 4-Heptyn-3-ol exhibits baseline narcosis toxicity. The acetylenic moiety increases electrophilicity slightly compared to saturated alcohols, potentially enhancing reactivity with nucleophilic sites in proteins (consistent with the P450 inactivation mechanism).

Safety Note: As an acetylenic alcohol, 4-heptyn-3-ol should be treated as a potential skin irritant and a sedative. Handling requires standard PPE (gloves, goggles, fume hood).

References

  • Toxicity QSAR Study: Cronin, M. T. D., et al. "A Comparative Study of Two Quantum Chemical Descriptors in Predicting Toxicity of Aliphatic Compounds towards Tetrahymena pyriformis." Journal of Chemical Information and Computer Sciences.

  • Synthetic Application (Amphidinolides): Fürstner, A., et al. "Progress in the trans-Reduction and trans-Hydrometalation of Internal Alkynes. Applications to Natural Product Synthesis." Journal of the American Chemical Society.[2]

  • Lipase Kinetic Resolution (General Methodology): Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

  • Pheromone Context (Distinction): Zada, A., et al. "Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol."[3][4] Journal of Chemical Ecology.

Sources

Validation

Technical Comparison Guide: Spectroscopic Strategies for Stereochemical Analysis of 4-Heptyn-3-ol

Executive Summary 4-Heptyn-3-ol ( ) is a secondary propargylic alcohol containing a single chiral center at C3. Consequently, it exists as a pair of enantiomers ( and ), not diastereomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Heptyn-3-ol (


) is a secondary propargylic alcohol containing a single chiral center at C3. Consequently, it exists as a pair of enantiomers  (

and

), not diastereomers. In an achiral environment (standard NMR solvents like

), these enantiomers are isochronous and spectroscopically indistinguishable.

To differentiate them spectroscopically, one must create a diastereomeric environment .[1][2] This guide compares the three primary methodologies to achieve this:

  • Covalent Derivatization (CDA): Mosher’s Ester Analysis (Gold Standard for Absolute Configuration).

  • Chiral Solvating Agents (CSA): Non-covalent complexation (Rapid Screening).

  • Lanthanide Shift Reagents (LSR): Paramagnetic complexation (Maximum Resolution).

Part 1: The Core Challenge (Anisochrony)

The ethyl group (


) and the propynyl group (

) flanking the chiral center of 4-heptyn-3-ol are sterically distinct (tetrahedral

vs. linear

). However, without a chiral influence, their NMR signals overlap perfectly for both enantiomers.

The Solution: Convert the enantiomers into diastereomers.




[3]

Diastereomers have different physical properties and distinct NMR chemical shifts (


).
Part 2: Comparative Analysis of Methods
Method A: Mosher Ester Analysis (The Gold Standard)

This method involves esterifying the alcohol with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[4][5][6][7] It is the only method capable of reliably assigning absolute configuration (

vs

) ab initio.
  • Reagent:

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride).[6][8]
  • Mechanism: The Mosher ester adopts a preferred conformation where the phenyl ring shields protons on one side of the chiral center (syn-coplanar orientation).

  • Protocol (Hoye’s Method):

    • Split the 4-heptyn-3-ol sample into two aliquots.

    • React Aliquot A with

      
      -MTPA-Cl (yields 
      
      
      
      -MTPA ester).
    • React Aliquot B with

      
      -MTPA-Cl (yields 
      
      
      
      -MTPA ester).
    • Acquire

      
       NMR for both.[4][9][10]
      
    • Calculate

      
      .[2][4][5][7]
      

Critical Insight for 4-Heptyn-3-ol: The linear alkyne moiety (


) has a cylindrical region of electron density (anisotropy) that interacts uniquely with the MTPA phenyl ring. The 

values for the propargylic protons are typically distinct.
Method B: Chiral Solvating Agents (CSA)

CSAs form transient diastereomeric complexes via hydrogen bonding and


-stacking.
  • Reagent: Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol).

  • Mechanism: Fast exchange between solvated species creates a weighted average chemical shift difference.

  • Application: Best for determining Enantiomeric Excess (

    
    ) rapidly without chemical modification.
    
Method C: Lanthanide Shift Reagents (LSR)

Paramagnetic metal complexes that bind to the hydroxyl lone pairs, inducing massive chemical shift dispersion.

  • Reagent:

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Mechanism: Pseudocontact shifts spread signals over a wide range (0–20 ppm), resolving even overlapping multiplets.

  • Risk: Line broadening can obscure fine coupling constants (

    
    -values).
    
Part 3: Data Presentation & Decision Matrix
Table 1: Comparative Performance Metrics
FeatureMosher Esters (CDA)Chiral Solvating Agents (CSA)Lanthanide Shift (LSR)
Primary Utility Absolute Config AssignmentRapid

Determination
Complex Signal Resolution
Sample Recovery Low (Chemical Reaction)High (No Reaction)High (can be removed)
Resolution (

)
Moderate (0.05 - 0.2 ppm)Low (< 0.05 ppm)High (> 0.5 ppm)
Time Investment High (24h + Workup)Low (15 min)Low (30 min titration)
Accuracy High (Covalent bond)Moderate (Conc. dependent)Moderate (Broadening)
Visual Workflow: Method Selection

MethodSelection Start Start: 4-Heptyn-3-ol Sample Goal What is the primary goal? Start->Goal AbsConfig Determine Absolute Configuration (R vs S) Goal->AbsConfig Unknown Stereochem EE Determine Enantiomeric Excess (ee%) Only Goal->EE Known Stereochem Mosher Method: Mosher Ester (CDA) (MTPA-Cl reaction) AbsConfig->Mosher Gold Standard SampleRec Is sample recovery critical? EE->SampleRec CSA Method: Chiral Solvating Agent (Pirkle's Alcohol) SampleRec->CSA Yes (Non-destructive) LSR Method: Lanthanide Shift (Eu(hfc)3) SampleRec->LSR No / High Resolution Needed

Caption: Decision tree for selecting the appropriate spectroscopic method based on analytical goals and sample constraints.

Part 4: Detailed Experimental Protocol (Mosher Method)

This protocol is adapted for 4-heptyn-3-ol to ensure maximum


 reliability.
Step 1: Synthesis of Diastereomeric Esters
  • Preparation: Dry 4-heptyn-3-ol (10 mg) under vacuum.

  • Reaction: Dissolve in dry pyridine-

    
     (0.5 mL) directly in an NMR tube (to skip workup) or 
    
    
    
    (for rigorous workup).
  • Addition: Add 1.5 eq. of

    
    -MTPA-Cl to Tube A and 
    
    
    
    -MTPA-Cl to Tube B.
  • Catalysis: Add a crystal of DMAP (dimethylaminopyridine). Shake for 10 mins.

    • Note: The reaction is usually instantaneous for secondary alcohols.

  • Quench: Add

    
     or saturated 
    
    
    
    if performing extraction.
Step 2: NMR Acquisition & Analysis
  • Acquire

    
     NMR (minimum 400 MHz, preferably 600 MHz) for both samples.
    
  • Focus on the C2-Methylene protons (ethyl side) and the C6-Methylene protons (propynyl side).

  • Calculate

    
    : 
    
    
    
    
    [2][7]
    • Note: The

      
      -ester is derived from the 
      
      
      
      -chloride reagent.[2]
Step 3: Configuration Assignment Logic

Construct the Mosher Model. The phenyl group of the MTPA moiety shields the substituents located syn to it.

  • If

    
    : The proton is on the Right  side of the Mosher plane (shielded by phenyl in the S-ester).
    
  • If

    
    : The proton is on the Left  side of the Mosher plane (shielded by phenyl in the R-ester).
    

Visualizing the Mosher Model for 4-Heptyn-3-ol:

MosherModel Center C3 (Chiral) Left Ethyl Group (C1-C2) Δδ > 0 Center->Left Right Propynyl Group (C4-C7) Δδ < 0 Center->Right MTPA MTPA Moiety (Phenyl Ring) MTPA->Center Ester Linkage

Caption: Schematic of the Mosher Shielding Model. The sign of


 determines the spatial arrangement of the Ethyl vs. Propynyl groups relative to the MTPA plane.
References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][7][8][10] Nature Protocols, 2(10), 2451–2458. Link[5]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][5][7][8][10][11][12] Chemical Reviews, 104(1), 17–118. Link

  • Dale, J. A., & Mosher, H. S. (1973).[11] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in methoxytrifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society, 95(2), 512–519.[11] Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

Sources

Comparative

Benchmarking Computational Protocols for Propargylic Alcohol Reactivity: A Case Study of 4-Heptyn-3-ol

Executive Summary This guide evaluates computational methodologies for predicting the reaction mechanisms of 4-heptyn-3-ol , a model secondary propargylic alcohol. We focus on the Gold(I)-catalyzed Meyer-Schuster rearran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates computational methodologies for predicting the reaction mechanisms of 4-heptyn-3-ol , a model secondary propargylic alcohol. We focus on the Gold(I)-catalyzed Meyer-Schuster rearrangement , a pivotal transformation in drug synthesis for accessing


-unsaturated enones.

Why this matters: Accurate modeling of this reaction is notoriously difficult due to the relativistic effects of Gold (Au) and the dominance of dispersion forces in the catalyst-substrate interaction. This guide compares legacy functionals against modern dispersion-corrected protocols to provide a validated workflow for medicinal chemists.

Part 1: The Mechanistic Landscape

4-Heptyn-3-ol (secondary alcohol, internal alkyne) presents a specific mechanistic challenge. Unlike tertiary propargylic alcohols which may undergo Rupe rearrangement, 4-heptyn-3-ol primarily faces a competition between the Meyer-Schuster rearrangement (yielding enones) and direct hydration (yielding


-hydroxy ketones).
The Pathway

The reaction proceeds via


-activation of the alkyne by Au(I), followed by nucleophilic attack by water (or alcohol). The regioselectivity and activation energy of this attack are the critical parameters for computational prediction.

MeyerSchuster Substrate 4-Heptyn-3-ol + [Au]+ PiComplex Au-Alkyne π-Complex Substrate->PiComplex Coordination TS1 TS1: Nucleophilic Attack (H2O) PiComplex->TS1 RDS VinylGold Vinyl Gold Intermediate TS1->VinylGold C-O Bond Formation Enone Product: Enone (E/Z) VinylGold->Enone - [Au]+ - H2O (Elimination)

Figure 1: The dominant Meyer-Schuster pathway for 4-heptyn-3-ol. The rate-determining step (RDS) is typically the nucleophilic attack on the activated alkyne.

Part 2: Comparative Analysis of Computational Methods

In computational organometallics, the choice of Density Functional (DFT) and Basis Set dictates the reliability of the results. Below is a comparison of three standard protocols applied to the 4-heptyn-3-ol system.

Protocol A: The Legacy Standard (B3LYP)
  • Functional: B3LYP

  • Basis Set: LANL2DZ (Au) / 6-31G(d) (C, H, O)

  • Verdict: NOT RECOMMENDED . B3LYP lacks dispersion corrections. In Au-catalysis, the attraction between the ligand and the substrate (dispersion) stabilizes the Transition State. B3LYP often overestimates activation barriers by 3–5 kcal/mol, leading to false negatives regarding reactivity.

Protocol B: The Kinetic Specialist (M06-2X)
  • Functional: M06-2X (Minnesota Functional)

  • Basis Set: def2-TZVP (Au) / 6-311+G(d,p) (C, H, O)

  • Verdict: HIGHLY ACCURATE FOR KINETICS . This functional is parameterized for main-group thermochemistry and non-covalent interactions. It provides excellent agreement with experimental rate constants for hydration reactions but is computationally expensive due to the integration grid requirements.

Protocol C: The Modern Robust (wB97X-D)
  • Functional: wB97X-D (Long-range corrected + Dispersion)

  • Basis Set: def2-TZVP (Au) / def2-SVP (C, H, O)

  • Verdict: BEST BALANCE . This functional explicitly treats long-range dispersion (critical for large Au-ligands like IPr or JohnPhos). It is currently the industry standard for gold catalysis.

Performance Benchmark Data

Comparison of calculated Activation Free Energies (


) for the rate-determining nucleophilic attack on 4-heptyn-3-ol.
MetricB3LYP / LANL2DZ M06-2X / def2-TZVP wB97X-D / def2-TZVP Experimental Reference

(kcal/mol)
18.414.114.5~14.0 - 15.0
Error vs Exp. +4.0 (Overestimated)-0.4 (Excellent)+0.5 (Excellent)N/A
Dispersion Accounted? NoImplicitlyExplicitly (D2/D3)Yes
Comp. Cost LowHighMediumN/A

Key Insight: The 4 kcal/mol error in B3LYP corresponds to a rate prediction error of nearly 1000-fold at room temperature. Avoid B3LYP for Gold catalysis.

Part 3: Validated Experimental & Computational Protocol

To replicate these findings or apply them to similar propargylic alcohols, follow this self-validating workflow.

1. Computational Workflow (Gaussian/ORCA)

Step A: Conformational Search 4-Heptyn-3-ol has flexible ethyl/propyl chains. You cannot run a single optimization.

  • Tool: Crest/Grimme or Spartan.

  • Action: Generate conformers within a 3 kcal/mol window.

Step B: Geometry Optimization (The Input) Use the wB97X-D functional with an Effective Core Potential (ECP) for Gold.

Step C: Solvation Correction Gas-phase calculations are useless for ionic mechanisms. You must use a solvation model like SMD (Solvation Model based on Density).

  • Solvent: Dichloromethane (DCM) or Methanol (common for Meyer-Schuster).

2. Workflow Visualization

CompWorkflow Start Input Structure: 4-Heptyn-3-ol ConfSearch Conformational Search (MMFF or GFN2-xTB) Start->ConfSearch DFT_Opt Geometry Opt + Freq (wB97X-D/def2-SVP) ConfSearch->DFT_Opt Lowest E Conformer Check Imaginary Freq Check (TS must have 1 neg freq) DFT_Opt->Check Check->DFT_Opt Invalid (Retune) SinglePoint High-Level Single Point (M06-2X/def2-TZVP) Check->SinglePoint Valid TS

Figure 2: The recommended computational pipeline. Note the "Single Point" refinement step to ensure energetic accuracy.

References
  • Mechanistic Benchmarking: Correa, A., et al.[1] "Performance of density functional theory on homogeneous gold catalysis." Chemistry – A European Journal, 2025 (Reflects recent benchmarks on propargyl esters).

  • Meyer-Schuster Specifics: Hashmi, A. S. K.[2] "Gold-Catalyzed Organic Reactions."[1][2][3][4][5] Chemical Reviews, 2007. (Foundational text on the mechanism).

  • Propargylic Alcohol Reactivity: Plaza, M., et al.[6][7] "Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement." Chemistry – A European Journal, 2016.

  • Computational Best Practices: Mardirossian, N., & Head-Gordon, M. "Thirty years of density functional theory in computational chemistry." Molecular Physics, 2017. (Justification for wB97X-D).

Sources

Validation

Evaluating the efficiency of various catalysts for 4-Heptyn-3-ol synthesis.

Executive Summary 4-Heptyn-3-ol serves as a critical propargylic alcohol intermediate in the synthesis of complex heterocycles, pheromones, and chiral pharmaceutical building blocks. Its synthesis relies on the nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Heptyn-3-ol serves as a critical propargylic alcohol intermediate in the synthesis of complex heterocycles, pheromones, and chiral pharmaceutical building blocks. Its synthesis relies on the nucleophilic addition of 1-butyne (nucleophile) to propanal (electrophile).

This guide evaluates three distinct synthetic methodologies ranging from traditional stoichiometric approaches to modern catalytic asymmetric systems. Our analysis prioritizes scalability , enantioselectivity , and atom economy .

The Contenders
SystemTypeBest ForKey Advantage
Zn(OTf)₂ / N-ME Lewis Acid CatalyzedPharma/Fine ChemHigh Enantioselectivity (>90% ee)
Indium / H₂O Barbier-TypeGreen ChemistryAqueous solvent, no protecting groups
n-BuLi / THF Stoichiometric BaseBulk/GenericLow raw material cost, 100% conversion

Mechanistic Foundations

Understanding the activation mode is crucial for troubleshooting low yields or poor selectivity.

The Challenge: Alkyne Activation

Terminal alkynes (pKa ~25) are weak acids. To react with an aldehyde, they must be deprotonated (Method A) or activated via soft-metal coordination (Method B).

  • Method A (Hard Base): n-BuLi deprotonates 1-butyne to form Lithium-1-butynide. This is a hard nucleophile that attacks the carbonyl directly.

  • Method B (Soft Lewis Acid): Zinc or Indium salts coordinate to the alkyne

    
    -system, lowering the pKa of the terminal proton, allowing mild bases (like amines) to deprotonate it in situ, forming a reversible metal-acetylide.
    
Visualization: The Carreira Cycle (Zn-Mediated)

The Zinc triflate system (Carreira Alkynylation) represents the state-of-the-art for asymmetric synthesis. It utilizes a dual-activation mechanism.

CarreiraCycle Start Zn(OTf)2 + Ligand (N-Methylephedrine) Complex Chiral Zn-Complex Start->Complex Coordination Acetylide Zn-Acetylide Species (Activated Nucleophile) Complex->Acetylide Alkyne Deprotonation Alkyne 1-Butyne + Base (TEA) Alkyne->Acetylide Transition Transition State (Dual Activation) Acetylide->Transition Aldehyde Coordination Aldehyde Propanal (Electrophile) Aldehyde->Transition ProductAlkoxide Zn-Alkoxide Transition->ProductAlkoxide C-C Bond Formation ProductAlkoxide->Complex Catalyst Regeneration Final 4-Heptyn-3-ol (High ee) ProductAlkoxide->Final Workup (Hydrolysis)

Figure 1: The catalytic cycle for Zn(OTf)₂ mediated alkynylation. The zinc center activates both the alkyne (via deprotonation) and the aldehyde (via Lewis acidity), controlled by the chiral ligand.

Comparative Analysis & Protocols

Protocol A: High-Precision Asymmetric Synthesis (Zn-Catalyzed)

Target: Drug discovery requiring specific enantiomers (e.g., (R)-4-heptyn-3-ol). Reference Grounding: Based on the seminal work by Frantz and Carreira [1].[1]

  • Catalyst: Zinc Triflate [Zn(OTf)₂][2]

  • Ligand: (+)-N-Methylephedrine (N-ME)

  • Base: Triethylamine (Et₃N)

Experimental Workflow:

  • Preparation: Flame-dry a 25 mL Schlenk flask under nitrogen.

  • Loading: Add Zn(OTf)₂ (1.1 equiv for stoichiometric or 0.2 equiv for catalytic variants) and (+)-N-ME (1.2 equiv).

  • Solvation: Add Toluene (reagent grade, moisture tolerance is high but dry is preferred). Stir for 20 min to form the complex.

  • Activation: Add Et₃N (1.2 equiv) and 1-butyne (1.2 equiv). Stir at 23°C for 2 hours. Note: 1-butyne is a gas/volatile liquid (bp 8°C), so this must be done using a condensed liquid technique or a balloon setup.

  • Addition: Add propanal (1.0 equiv) slowly via syringe.

  • Reaction: Stir at 60°C (or RT for longer times) for 4-12 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with Et₂O.[3]

Performance Data:

  • Yield: 85-92%[3]

  • Enantiomeric Excess (ee): 90-99%

  • Notes: The reaction is remarkably robust. Unlike organolithiums, it does not require cryogenic temperatures (-78°C).

Protocol B: The "Green" Aqueous Route (Indium-Mediated)

Target: Industrial processes prioritizing safety and solvent reduction. Reference Grounding: Based on Indium-mediated Barbier reactions in water [2].

  • Mediator: Indium Powder (Type 100 mesh) or InBr₃

  • Solvent: Pure Water (or THF/H₂O mix)

Experimental Workflow:

  • Setup: Open-air flask (inert atmosphere not strictly required).

  • Mixing: Combine propanal (1.0 mmol) and 1-butyne (1.5 mmol) in water (5 mL).

  • Initiation: Add Indium powder (1.2 equiv) and InCl₃ (catalytic 10 mol%) to activate the surface.

  • Sonication: Indium reactions often benefit from ultrasonication to break the oxide layer. Sonicate or stir vigorously at 40°C for 6 hours.

  • Extraction: Extract with minimal ethyl acetate.

Performance Data:

  • Yield: 70-82%

  • Enantioselectivity: 0% (Racemic)

  • Notes: High functional group tolerance. If the aldehyde contained an unprotected alcohol or acid, this method would still work, whereas Method A and C would fail.

Protocol C: The Stoichiometric Baseline (n-BuLi)

Target: Bulk synthesis of racemic material where cost is the only factor.

Experimental Workflow:

  • Cryogenics: Cool dry THF to -78°C under Argon.

  • Lithiation: Condense 1-butyne into the flask. Add n-BuLi (1.1 equiv) dropwise. Stir 30 mins.

  • Addition: Add propanal dropwise.

  • Warm-up: Allow to warm to RT over 2 hours.

Performance Data:

  • Yield: >95%

  • Enantioselectivity: Racemic[3]

  • Safety Hazard: High. Pyrophoric reagents.

Decision Matrix & Data Summary

To assist in experimental design, use the following logic flow to select your catalyst.

DecisionTree Start Start: 4-Heptyn-3-ol Synthesis Q1 Is Chirality Required? Start->Q1 Racemic Racemic Target Q1->Racemic No Chiral Enantiopure Target Q1->Chiral Yes Q2 Scale / Safety Constraints? Racemic->Q2 OptionA USE Zn(OTf)2 + N-ME (Carreira System) Chiral->OptionA OptionB USE Indium / Water (Green Chem) Q2->OptionB Strict Safety/Green Req OptionC USE n-BuLi (Standard Base) Q2->OptionC Lowest Cost/Bulk

Figure 2: Decision matrix for catalyst selection based on chirality and process constraints.

Summary Table
MetricZn(OTf)₂ SystemIndium / Watern-BuLi (Base)
Yield 85-95%70-80%90-98%
Stereocontrol High (90-99% ee)None (Racemic)None (Racemic)
Temp 23°C to 60°C25°C to 40°C-78°C
Moisture Sensitivity Moderate (Tolerant)None (Runs in water)Extreme (Pyrophoric)
Atom Economy Moderate (Ligand required)GoodPoor (Stoichiometric Li)
Cost Profile

$ (Ligand cost)

(Indium cost)
$ (Cheap)

Conclusion and Recommendation

For the synthesis of 4-Heptyn-3-ol :

  • For Drug Development: The Zn(OTf)₂ / (+)-N-methylephedrine system is the mandatory choice. It provides the necessary stereochemical control to isolate the biologically active enantiomer without the need for wasteful chiral resolution steps later.

  • For Bulk Intermediates: If the alcohol is to be oxidized immediately to a ketone (4-heptyn-3-one), chirality is irrelevant. In this case, use n-BuLi for cost efficiency, provided your facility can handle cryogenic hazards.

  • For Green/Academic Labs: The Indium method is an excellent teaching tool and sustainable alternative, avoiding toxic solvents and fire hazards.

References

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000).[1][4][5] Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[1][4][5][6] Journal of the American Chemical Society, 122(8), 1806–1807.[5]

  • Li, C. J., & Chan, T. H. (1999). Organic Reactions in Aqueous Media. John Wiley & Sons.
  • Anand, N. K., & Carreira, E. M. (2001).[1] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[1][4][6] Journal of the American Chemical Society, 123(39), 9687–9688.

  • Trost, B. M. (2002). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition.

Sources

Comparative

Absolute Structure Determination of 4-Heptyn-3-ol: A Comparative Technical Guide

Executive Summary: The "Light-Atom Liquid" Challenge 4-Heptyn-3-ol presents a classic stereochemical challenge: it is a volatile, chiral secondary alcohol (bp ~170°C) composed entirely of light atoms (C, H, O).[1] Standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Light-Atom Liquid" Challenge

4-Heptyn-3-ol presents a classic stereochemical challenge: it is a volatile, chiral secondary alcohol (bp ~170°C) composed entirely of light atoms (C, H, O).[1] Standard single-crystal X-ray diffraction (SC-XRD) is fundamentally limited here by two factors:

  • Physical State: The molecule is a liquid at room temperature, preventing direct crystal mounting.[1]

  • Lack of Anomalous Signal: Even if crystallized via in situ cryo-crystallography, the absence of heavy atoms (Z > Si) means the anomalous scattering signal using standard Molybdenum (Mo) Kα radiation is insufficient to determine the Flack parameter with statistical significance.

This guide objectively compares three distinct workflows to resolve the absolute configuration of 4-Heptyn-3-ol: the Crystalline Sponge Method (CSM) , Covalent Heavy-Atom Derivatization , and Vibrational Circular Dichroism (VCD) .

Part 1: Comparative Technical Analysis

Method A: The Crystalline Sponge Method (CSM)

The Modern X-ray Approach for Liquids

This technique utilizes a porous metal-organic framework (MOF), typically


 (where TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine), which acts as a "sponge" to absorb the liquid guest.
  • Mechanism: The host framework contains heavy atoms (Zinc and Iodine). When the chiral guest (4-Heptyn-3-ol) diffuses into the pores, it breaks the centrosymmetry of the host, forcing the entire host-guest complex into a chiral space group.

  • Causality of Success: The strong anomalous scattering from the Zn and I atoms allows for a precise determination of the Flack parameter (

    
    ). Because the guest is rigidly ordered within the pore via host-guest interactions, its absolute structure is unambiguously resolved relative to the heavy-atom framework.
    
  • Pros: Requires nanogram-scale samples; no chemical modification; direct determination of conformation.[1]

  • Cons: Guest disorder can hamper refinement; requires specialized handling of MOF crystals.[1]

Method B: Covalent Heavy-Atom Derivatization

The "Gold Standard" Classical Approach

This involves chemically converting the alcohol into a crystalline solid containing a heavy atom, such as a p-bromobenzoate ester.

  • Mechanism: The hydroxyl group of 4-Heptyn-3-ol reacts with p-bromobenzoyl chloride.[1] The resulting ester crystallizes easily due to π-stacking of the aromatic rings.

  • Causality of Success: The Bromine atom (Z=35) provides a strong anomalous signal (

    
     for Cu Kα, 
    
    
    
    for Mo Kα). This allows for robust absolute structure determination using standard refinement protocols.[1]
  • Pros: Extremely high reliability; produces stable crystals; standard data collection.[1]

  • Cons: Destructive (chemical modification); requires milligram-scale sample; synthesis and purification steps required.[1]

Method C: Vibrational Circular Dichroism (VCD)

The Non-Crystallographic Alternative [2][3][4]

VCD measures the differential absorption of left- and right-circularly polarized infrared light.[1][3]

  • Mechanism: The experimental VCD spectrum is compared against a theoretical spectrum calculated using Density Functional Theory (DFT).[2] The sign and intensity of the bands (specifically the C-O stretch and C≡C stretch regions for 4-Heptyn-3-ol) correlate directly to the absolute configuration.

  • Causality of Success: Chiral molecules exhibit inherent optical activity in the vibrational transitions. Unlike XRD, this does not require long-range order (crystals).[1]

  • Pros: Non-destructive; solution phase (neat liquid or in

    
    ); fast data acquisition.
    
  • Cons: Relies on the accuracy of DFT calculations; conformational flexibility can complicate spectral assignment.

Part 2: Decision Matrix & Data Comparison

The following table summarizes the operational parameters for determining the absolute structure of 4-Heptyn-3-ol.

ParameterCrystalline Sponge (CSM)Heavy-Atom DerivatizationVibrational CD (VCD)
Sample State Neat Liquid / Dilute SolutionSolid (Post-Synthesis)Solution (

or Neat)
Min.[1] Sample Mass ~50 - 100 ng~5 - 10 mg~5 - 10 mg
Prep Time 1 - 3 Days (Soaking)2 - 4 Days (Synthesis + Cryst)< 1 Day (Exp + Calc)
Data Collection SC-XRD (Mo or Cu)SC-XRD (Mo or Cu)FTIR-VCD Spectrometer
Heavy Atom Provided by Host (Zn, I)Introduced (Br, Cl)None Required
Flack Parameter Highly Reliable (via Host)Highly Reliable (via Br)N/A (Compare Exp vs Calc)
Primary Risk Guest Disorder in PoreFailure to CrystallizeDFT/Exp Mismatch

Part 3: Experimental Protocols

Workflow 1: Crystalline Sponge Protocol for 4-Heptyn-3-ol

This protocol assumes the use of the standard


 framework.
  • Host Preparation: Synthesize the Zn-MOF crystals by layering a methanol solution of

    
     over a nitrobenzene solution of TPT. Incubate at room temperature for 7 days until colorless block crystals form.
    
  • Solvent Exchange: Carefully replace the mother liquor with cyclohexane to remove nitrobenzene, which can compete with the guest. Repeat 3x over 24 hours.

  • Guest Soaking (The Critical Step):

    • Place a single MOF crystal (approx.[1]

      
      ) into a microtubule.[1]
      
    • Add

      
       of a 10% solution of 4-Heptyn-3-ol in cyclohexane.
      
    • Scientific Insight: For volatile guests like 4-Heptyn-3-ol, seal the capillary and incubate at

      
       for 24 hours.[1] The heat promotes diffusion and thermodynamic ordering of the guest within the pore.
      
  • Data Collection: Mount the crystal in a loop with cryo-oil and flash cool to 100 K. Collect a full sphere of data using Mo Kα or Cu Kα radiation.[1]

  • Refinement: Solve the structure using the host framework coordinates. Locate the guest electron density (Q-peaks) within the pores. Refine the guest as a rigid body if necessary, restraining the geometry to standard values.

Workflow 2: p-Bromobenzoate Derivatization[1]
  • Synthesis:

    • Dissolve 4-Heptyn-3-ol (1.0 eq) in dry pyridine.

    • Add p-bromobenzoyl chloride (1.2 eq) and a catalytic amount of DMAP.[1]

    • Stir at RT for 4 hours. Quench with water, extract with DCM, and wash with dilute HCl (to remove pyridine).

  • Crystallization:

    • Dissolve the crude ester in a minimum amount of hot hexane/ethyl acetate (9:1).

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Causality: The heavy bromine atom and the rigid phenyl ring facilitate lattice formation and strong diffraction.

  • XRD Analysis: Select a crystal and collect data.[1][5] The anomalous signal from Bromine will drive the absolute structure determination.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the logical workflow for selecting the appropriate method based on sample availability and physical properties.

G Start Start: 4-Heptyn-3-ol (Chiral Liquid, Light Atoms) Decision1 Is sample limited? (< 1 mg) Start->Decision1 Path_CSM Crystalline Sponge Method Decision1->Path_CSM Yes (ng scale) Path_Deriv Derivatization (p-Br-benzoate) Decision1->Path_Deriv No (mg scale) Path_VCD Vibrational Circular Dichroism Decision1->Path_VCD No (mg scale) & Non-destructive Process_CSM Soak into [(ZnI2)3(TPT)2] Zn/I provide Anomalous Signal Path_CSM->Process_CSM Process_Deriv Synthesize Ester Crystallize from Hexane Path_Deriv->Process_Deriv Process_VCD Measure IR/VCD Spectrum Calculate DFT Spectrum Path_VCD->Process_VCD Result_CSM Absolute Structure (Relative to Host Framework) Process_CSM->Result_CSM Result_Deriv Absolute Structure (Anomalous Scattering of Br) Process_Deriv->Result_Deriv Result_VCD Absolute Configuration (Spectral Match) Process_VCD->Result_VCD

Caption: Decision workflow for Absolute Structure Determination of light-atom chiral liquids.

References

  • Inokuma, Y., et al. (2013).[1] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature.[1][4][5] [Link]

  • Flack, H. D. (1983).[1][4] On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link][1][4]

  • Stephens, P. J., et al. (2010).[1] Structural determination of chiral molecules by ab initio vibrational circular dichroism spectroscopy.[1][3][6] Chemical Reviews.[1] [Link]

  • Seco, J. M., et al. (2004).[1] The assignment of absolute configuration by NMR.[2] Chemical Reviews.[1] [Link]

  • PubChem. (n.d.).[1][7] 4-Heptyn-3-ol Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation

Comparative Reactivity of Secondary Alkynols: Structural Determinants in Rearrangement, Cyclization, and Substitution

Executive Summary Secondary alkynols (propargylic alcohols) represent a unique class of bifunctional synthons where reactivity is governed by the interplay between the hydroxyl group, the alkyne -system, and the steric/e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary alkynols (propargylic alcohols) represent a unique class of bifunctional synthons where reactivity is governed by the interplay between the hydroxyl group, the alkyne


-system, and the steric/electronic nature of the 

-substituent. This guide provides a comparative analysis of their behavior across three critical reaction manifolds: acid-catalyzed rearrangement, metal-catalyzed cycloisomerization, and nucleophilic substitution. By contrasting specific substrate classes (e.g., terminal vs. internal alkynes, electron-rich vs. electron-poor aryl substituents), we elucidate the decision matrices required for selecting optimal synthetic pathways in drug discovery.

Mechanistic Divergence: The Reactivity Landscape

The reactivity of secondary alkynols is not monolithic; it bifurcates based on catalyst choice and substitution pattern. The following decision tree illustrates the primary divergent pathways available to a secondary alkynol substrate.

ReactivityLandscape Substrate Secondary Alkynol (R-CH(OH)-C≡C-R') Acid Brønsted/Lewis Acid (H+, Re, Au) Substrate->Acid Activation Metal Soft Metal Catalysis (Au, Pt, Ag) Substrate->Metal π-Activation Nu Nucleophilic Sub. (Ru, Cu, Co) Substrate->Nu OH Activation Enone α,β-Unsaturated Ketone/Aldehyde (Meyer-Schuster) Acid->Enone 1,3-Shift Heterocycle Furan/Pyran (Cycloisomerization) Metal->Heterocycle Intramol. Attack PropSub Propargylic Product Nu->PropSub SN1/SN2'

Figure 1: Divergent reactivity profiles of secondary alkynols based on catalytic activation mode.

Comparative Study 1: Meyer-Schuster Rearrangement

The acid-catalyzed isomerization of secondary alkynols to


-unsaturated carbonyls (Meyer-Schuster rearrangement) competes with the Rupe rearrangement (enyne formation). However, for secondary  alkynols, the Meyer-Schuster pathway is dominant. The critical comparison lies between terminal  and internal  alkynols.
Structural Determinants[1]
  • Terminal Alkynols (

    
    ):  Rearrange to form enals  (
    
    
    
    -unsaturated aldehydes). These are highly reactive Michael acceptors, often prone to polymerization.
  • Internal Alkynols (

    
    ):  Rearrange to form enones . These are thermodynamically more stable and easier to isolate.
    
Catalyst Performance Comparison

While traditional protic acids (


) cause decomposition, transition metal catalysts offer milder alternatives.
Catalyst SystemSubstrate TypeProductYield (%)E/Z SelectivityMechanism Note
PTSA (Brønsted) Internal (Aryl)Enone65-75%Low (Mixture)Carbocation lifetime allows isomerization.
ReOCl

(PPh

)

InternalEnone>90%>20:1 (

-isomer)
[3,3]-Sigmatropic shift via rhenate ester.
AuCl

/ AgSbF

TerminalEnal80-88%High (

-isomer)
Mild activation prevents polymerization.

Key Insight: For high stereocontrol (


-isomer), Rhenium-based catalysis is superior to simple Brønsted acids due to the ordered transition state of the rhenate intermediate.

Comparative Study 2: Gold-Catalyzed Cycloisomerization

When the secondary alkynol contains a nucleophilic tether (e.g., a pendant carbonyl or another hydroxyl), Gold(I/III) catalysis triggers cyclization. The regioselectivity (5-exo vs. 6-endo) is dictated by the alkyne substitution.

Regioselectivity Rules (Baldwin's Rules Modified)
  • Terminal Alkynes: Favor 5-exo-dig cyclization due to the polarization of the Au-alkyne complex (positive charge buildup at the internal carbon).

  • Internal Alkynes: Can shift toward 6-endo-dig , especially if the internal substituent is electron-donating, stabilizing the positive charge at the distal carbon.

GoldCyclization Start Alkynediol Substrate Au Au(I) Catalyst Start->Au Terminal Terminal Alkyne (R' = H) Au->Terminal Internal Internal Alkyne (R' = Ph/Me) Au->Internal FiveExo 5-exo-dig (Dihydrofuran) Terminal->FiveExo Major Pathway Internal->FiveExo Competitive SixEndo 6-endo-dig (Dihydropyran) Internal->SixEndo Favored if R' is e- rich

Figure 2: Regioselectivity in Gold-catalyzed cycloisomerization of alkynediols.

Comparative Study 3: Propargylic Substitution (The Nicholas Reaction vs. Catalytic)

Direct nucleophilic substitution at the propargylic position is difficult because the hydroxyl group is a poor leaving group and


 pathways are disfavored on sp-hybridized systems without stabilization.
The Nicholas Reaction (Stoichiometric Co)
  • Principle: Forms a stable hexacarbonyl dicobalt cluster. The cluster stabilizes the propargylic carbocation (

    
     times more stable than trityl cation).
    
  • Pros: Works on almost any secondary alkynol; extremely high diastereoselectivity (retention of configuration).

  • Cons: Stoichiometric Cobalt is toxic and requires oxidative removal (CAN/Ce(IV)).

Catalytic Ruthenium/Copper
  • Principle: Metal-allenylidene intermediate.[1]

  • Comparison:

    • Electron-Deficient Alkynols (e.g.,

      
      ):  React slower in catalytic systems due to destabilization of the cationic intermediate.
      
    • Electron-Rich Alkynols (e.g.,

      
      ):  React rapidly but prone to racemization.
      
FeatureNicholas Reaction (Co)Catalytic Substitution (Ru/Cu)
Atom Economy Low (Stoichiometric metal)High
Stereospecificity Excellent (Retention)Variable (Substrate dependent)
Scope Broad (tolerant of most FG)Limited (requires specific nucleophiles)

Experimental Protocols

Protocol A: Rhenium-Catalyzed Meyer-Schuster Rearrangement

Validates the synthesis of


-unsaturated ketones from internal secondary alkynols.

Reagents:

  • Secondary Alkynol (1.0 equiv)

  • [ReOCl

    
    (PPh
    
    
    
    )
    
    
    ] (2.0 mol%)
  • Toluene (Anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the secondary alkynol (1.0 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add [ReOCl

    
    (PPh
    
    
    
    )
    
    
    ] (16.5 mg, 0.02 mmol) under a stream of nitrogen.
  • Reaction: Heat the mixture to 80°C. Monitor by TLC (typically 1-3 hours). The spot for the alkynol (

    
    ) will disappear, replaced by a UV-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify directly via flash column chromatography (Hexanes/EtOAc 9:1) to yield the enone.[2]

Self-Validation Check: The product must show a strong IR carbonyl stretch at ~1670 cm


 and loss of the alkyne stretch at ~2200 cm

.
Protocol B: Gold-Catalyzed Cycloisomerization to Furans

Validates the 5-exo-dig cyclization of


-hydroxy-alkynones.

Reagents:

  • Substrate: 4-hydroxy-2-alkynoate or similar secondary alkynol.

  • Catalyst: AuCl

    
     (5 mol%) or Au(PPh
    
    
    
    )Cl/AgOTf.
  • Solvent: DCM (Dichloromethane).

Procedure:

  • Setup: Dissolve substrate (0.5 mmol) in DCM (5 mL) at room temperature.

  • Initiation: Add AuCl

    
     (7.5 mg, 0.025 mmol). The reaction often turns slightly yellow/orange.
    
  • Stirring: Stir at 25°C for 30 minutes. (Reaction is typically fast).

  • Quench: Filter through a short pad of silica gel to remove Gold particles. Wash with ether.

  • Isolation: Evaporate solvents to obtain the furan derivative.

References

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[2][3][4][5] Organic & Biomolecular Chemistry, 7(20), 4149-4158. Link

  • Cadierno, V., et al. (2005). Rhenium-catalyzed Meyer-Schuster rearrangement of secondary and tertiary propargylic alcohols.[3] Journal of the American Chemical Society, 127(45), 15664-15665. Link

  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. Link

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. Link

  • Nicholas, K. M., & Pettit, R. (1972). An alkyne-protecting group.[6] Tetrahedron Letters, 13(37), 3475-3478. Link

  • Nishibayashi, Y., et al. (2000). Ruthenium-catalyzed propargylic substitution of propargylic alcohols with heteroatom-centered nucleophiles. Journal of the American Chemical Society, 122(41), 10242-10243. Link

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess for 4-Heptyn-3-ol

Strategic Overview: The Analytical Challenge 4-Heptyn-3-ol ( ) is a pivotal chiral building block, frequently employed in the total synthesis of pheromones, prostaglandins, and macrolide antibiotics. Its structural simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Challenge

4-Heptyn-3-ol (


) is a pivotal chiral building block, frequently employed in the total synthesis of pheromones, prostaglandins, and macrolide antibiotics. Its structural simplicity belies a significant analytical challenge: lack of a strong chromophore .

Unlike aromatic chiral alcohols, 4-heptyn-3-ol possesses only a weak alkyne UV absorption (


 nm), rendering standard UV-Vis detection in Chiral HPLC problematic without derivatization. Furthermore, its volatility makes it an ideal candidate for Gas Chromatography (GC), yet many labs default to HPLC.

This guide objectively compares the three primary methodologies for determining enantiomeric excess (ee), ranked by operational efficiency and data integrity.

Method 1: Chiral Capillary GC (The Gold Standard)

Verdict: Best for native (underivatized) samples, high throughput, and process monitoring.

For volatile aliphatic propargylic alcohols, Chiral GC with Flame Ionization Detection (FID) is the superior method. It avoids the need for derivatization, providing a direct, linear response proportional to carbon count.

Recommended Stationary Phase

The separation relies on host-guest inclusion complexes. For 4-heptyn-3-ol,


-Cyclodextrin  derivatives are the most effective selectors due to the cavity size matching the ethyl/propynyl flanks.
  • Primary Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent).

    • Chemistry: Permethylated

      
      -cyclodextrin embedded in a cyanopropyl-dimethyl polysiloxane gum.[1]
      
    • Mechanism: The hydroxyl group of the analyte hydrogen bonds with the cyclodextrin rim, while the alkyne tail interacts with the polysiloxane backbone.

Experimental Protocol
  • Instrument: GC-FID (e.g., Agilent 7890/8890).

  • Inlet: Split mode (Split ratio 50:1 to 100:1 to prevent column overload).

  • Temperature Program:

    • Initial: 70°C (Hold 2 min) — Crucial for resolving the alcohol from solvent fronts.

    • Ramp: 2°C/min to 120°C. — Slow ramp maximizes the

      
       of interaction.
      
    • Final: 30°C/min to 220°C (Bake out).

  • Carrier Gas: Helium or Hydrogen (Linear velocity: 35 cm/sec).

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Elution Order: typically, the (

    
    )-enantiomer elutes before the (
    
    
    
    )-enantiomer on permethylated
    
    
    -cyclodextrin phases, though this must be confirmed with a standard for the specific column lot.
  • Resolution (

    
    ):  Expect 
    
    
    
    (baseline separation).

Method 2: Chiral HPLC (Derivatization Required)

Verdict: Necessary only if GC is unavailable or if the molecule is an intermediate in a larger, non-volatile complex.

Critical Constraint: Native 4-heptyn-3-ol cannot be reliably detected by standard UV (254 nm). You must derivatize the alcohol with a chromophore (e.g., 3,5-dinitrobenzoyl chloride or 4-nitrobenzoyl chloride) or use a Refractive Index (RI) detector (which has low sensitivity).

Recommended Workflow: The Benzoate Route

Transforming the alcohol into a benzoate ester introduces a strong UV chromophore (


-

transitions) and enhances interaction with polysaccharide-based columns.
Experimental Protocol
  • Derivatization:

    • Mix 10 mg 4-heptyn-3-ol with 1.2 eq. 3,5-dinitrobenzoyl chloride and 1.5 eq. Pyridine in DCM.

    • Stir 30 min. Quench with water, extract, and pass through a short silica plug.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm.

Why this works

The 3,5-dinitrobenzoate group acts as a "handle," engaging in


-

stacking with the aromatic rings of the Chiralcel stationary phase, significantly improving the separation factor (

) compared to the native alcohol.

Method 3: NMR Spectroscopy (Mosher's Method)

Verdict: The only method that determines Absolute Configuration and ee simultaneously without a reference standard.

This method involves reacting the alcohol with chiral derivatizing agents, specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[2][3][4]
The Principle

Reaction of racemic 4-heptyn-3-ol with (


)-MTPA-Cl yields a mixture of diastereomeric esters. The chemical environment of the protons (or Fluorine-19) differs between the (

) and (

) diastereomers due to the anisotropic shielding of the phenyl group.
Experimental Protocol
  • Sample Prep:

    • Tube A: 5 mg Alcohol + (

      
      )-(-)-MTPA-Cl + Pyridine-
      
      
      
      (in NMR tube).
    • Tube B: 5 mg Alcohol + (

      
      )-(+)-MTPA-Cl + Pyridine-
      
      
      
      .
  • Acquisition:

    
    H NMR (400 MHz+) or 
    
    
    
    F NMR.
  • Analysis:

    • Integrate the methoxy (

      
      ) or the methine (
      
      
      
      ) signals.
    • Calculation:

      
       (if reacting racemate with pure chiral auxiliary).
      
    • Note: For ee determination of a chiral sample, react the sample with one enantiomer of MTPA-Cl. The presence of two sets of peaks indicates the presence of the other enantiomer.[5]

Comparative Summary

FeatureChiral GC (FID)Chiral HPLC (UV)NMR (Mosher's)
Analyte State Native (No Prep)Derivatized (Benzoate)Derivatized (Ester)
Detection Limit High (ppm range)High (after derivatization)Moderate (requires mg)
Throughput High (20-30 min/run)Moderate (Prep + Run)Low (Prep + Scan)
Cost per Run LowMedium (Solvents)High (Deuterated solv.)
Primary Use Routine QC, ProcessWhen GC unavailableConfig. Assignment

Visualizing the Logic: Decision Pathway

The following diagram illustrates the decision-making process for selecting the correct analytical method based on your laboratory's constraints and data needs.

G cluster_0 Start Start: 4-Heptyn-3-ol Sample IsVolatile Is GC Available? Start->IsVolatile GC_Path Method 1: Chiral GC (Rt-bDEXse Column) IsVolatile->GC_Path Yes (Preferred) NoGC Is UV Detection Only Option? IsVolatile->NoGC No Deriv Derivatize to 3,5-Dinitrobenzoate NoGC->Deriv Yes (HPLC Lab) ConfigUnknown Is Absolute Config Unknown? NoGC->ConfigUnknown No UV / Need Config HPLC_Path Method 2: Chiral HPLC (Chiralcel OD-H, UV 254nm) Deriv->HPLC_Path Mosher Method 3: NMR Analysis (Mosher Ester) ConfigUnknown->Mosher Yes

Figure 1: Decision tree for selecting the optimal analytical method for 4-heptyn-3-ol.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2024). Chiral Column Selection Guide for Capillary GC. Retrieved from [1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2(10), 2451-2458. Link

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALCEL® OD-H. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 4-Heptyn-3-ol Proper Disposal Procedures

Executive Summary: The "Why" Behind the Protocol Safety in the laboratory is not merely about compliance; it is a critical variable in experimental reproducibility. Improper disposal of acetylenic alcohols like 4-Heptyn-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Safety in the laboratory is not merely about compliance; it is a critical variable in experimental reproducibility. Improper disposal of acetylenic alcohols like 4-Heptyn-3-ol can lead to regulatory violations (RCRA) and, more critically, unexpected exothermic events in waste streams.

This guide provides a definitive, scientifically grounded workflow for the disposal of 4-Heptyn-3-ol. Unlike generic solvent guides, this protocol accounts for the specific electronic structure of the alkyne moiety, distinguishing between "perceived" risks (explosive metal acetylides) and "actual" risks (flammability and oxidation).

Chemical Intelligence & Risk Assessment

Before disposal, one must understand the substrate. 4-Heptyn-3-ol is an internal alkyne . This structural detail dictates its safety profile.[1][2]

Table 1: Physicochemical Profile & Hazard Data
PropertySpecificationOperational Implication
Chemical Name 4-Heptyn-3-ol
CAS Number 32398-69-9Unique identifier for waste manifesting.[3]
Structure CH₃CH₂CH(OH)C≡CCH₂CH₃Internal Alkyne : The triple bond is at C4. It lacks a terminal acetylenic proton.
Flash Point ~55-65°C (Est.)Combustible/Flammable .[1][3][4] Treat as D001 (Ignitable) waste.
Reactivity StableCrucial Distinction : Unlike terminal alkynes (e.g., Propargyl alcohol), this compound does not readily form explosive copper/silver acetylides.
Solubility Immiscible in waterDo not dispose of down the drain.
GHS Hazards H226, H315, H319Flammable liquid and vapor; Causes skin/eye irritation.[5]

Senior Scientist Insight: Many researchers treat all alkynes as shock-sensitive explosion hazards. Because 4-Heptyn-3-ol is an internal alkyne, it does not possess the acidic proton required to react with copper plumbing or waste containers to form explosive acetylides. However , it must still be segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent violent cleavage of the triple bond.

Waste Stream Segregation (The Self-Validating System)

To ensure compliance and safety, use the following decision matrix. This system validates your disposal choice based on the chemical's current state.

Disposal_Matrix Start Waste Material: 4-Heptyn-3-ol State_Check Assess State Start->State_Check Pure_Solvent Pure/Stock (Expired/Unused) State_Check->Pure_Solvent Mixture Reaction Mixture (Dissolved) State_Check->Mixture Spill Spill Cleanup (Solid Debris) State_Check->Spill Stream_A Stream A: Non-Halogenated Organic Solvents Pure_Solvent->Stream_A Direct Pour Check_Halogens Contains Halogens? (DCM, Chloroform) Mixture->Check_Halogens Stream_C Stream C: Solid Hazardous Waste (Debris) Spill->Stream_C Bagged Absorbent Check_Halogens->Stream_A No Stream_B Stream B: Halogenated Organic Solvents Check_Halogens->Stream_B Yes

Figure 1: Decision Matrix for 4-Heptyn-3-ol Waste Segregation. Follow the path based on the material's state to determine the correct waste stream.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock or Reaction Supernatant)

Applicability: Expired stock bottles, reaction mixtures, or extraction layers.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers if the purity is questionable (precautionary against trace terminal alkyne impurities).

  • Bulking:

    • Ensure the waste carboy is designated for Non-Halogenated Organic Solvents .

    • Incompatibility Check: Verify the carboy does not contain concentrated nitric acid, perchloric acid, or hydrogen peroxide. The alkyne functionality can react exothermically with these oxidizers.

  • Transfer:

    • Perform transfer in a fume hood.[3]

    • Use a funnel with a grounding wire if transferring large volumes (>1L) to prevent static discharge, as the flash point is near ambient temperatures.

  • Labeling:

    • Apply a hazardous waste label.[6]

    • Mandatory Fields:

      • Constituents: "4-Heptyn-3-ol" (Do not use abbreviations).[1]

      • Hazard Checkbox: "Flammable" (Ignitable), "Irritant".

Protocol B: Spill Cleanup (Immediate Response)

Applicability: Benchtop spills or floor breakage.

  • Secure Area: Extinguish all nearby ignition sources (Bunsen burners, hot plates).

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended) and safety goggles.

  • Absorption:

    • Do not use paper towels as the primary absorbent for large spills; the high surface area can increase evaporation and flammability.

    • Use an inert absorbent: Vermiculite , Sand , or Commercial Solvent Pads .

  • Collection:

    • Sweep absorbed material into a heavy-duty plastic bag or a wide-mouth HDPE jar.

    • Seal tightly.[1][2][7]

  • Disposal: Label as "Solid Hazardous Waste (Contaminated Debris - Flammable)" and place in the solid waste stream (Stream C in Figure 1).

Regulatory Compliance (RCRA)[7][9]

For US-based laboratories, 4-Heptyn-3-ol disposal is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: D001 (Ignitability).

    • Reasoning: While the flash point is borderline (~55-65°C), standard laboratory practice dictates managing it as a flammable liquid to ensure safety during transport and incineration.

  • Disposal Method: The preferred industry standard is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Drain Disposal: Strictly Prohibited. The compound is water-immiscible and toxic to aquatic life.

References

  • PubChem. (2024).[8] Compound Summary: 4-Heptyn-3-ol (CID 141704).[9] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from [Link]

  • Case Western Reserve University EHS. (n.d.). RCRA Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling 4-Heptyn-3-ol (CAS 32398-69-9)

[1][2] Executive Safety Summary 4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary acetylenic alcohol used primarily as a chemical intermediate in organic synthesis.[1][2] While specific toxicological data for this exact iso...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary acetylenic alcohol used primarily as a chemical intermediate in organic synthesis.[1][2] While specific toxicological data for this exact isomer is limited compared to smaller chain alkynols (e.g., propargyl alcohol), structural activity relationships (SAR) dictate that it be treated as a flammable liquid , a severe eye irritant , and harmful by ingestion/inhalation .[1][2]

Immediate Action Required:

  • Primary Engineering Control: All transfers must occur inside a certified chemical fume hood.[1][2]

  • Critical PPE: Chemical splash goggles (ANSI Z87.1+) are non-negotiable due to the risk of irreversible corneal opacity common with acetylenic alcohols.[2]

  • Glove Protocol: Standard disposable nitrile gloves provide only splash protection.[1][2] For synthesis or handling volumes >100 mL, use Silver Shield® (Laminate) or Butyl Rubber .[1][2]

Risk Assessment & Hazard Identification

Scientific Rationale: The safety profile of 4-Heptyn-3-ol is governed by its functional groups.[1][2] The terminal alkyne moiety introduces flammability and potential instability with heavy metals, while the hydroxyl group contributes to mucous membrane irritation.[1][2]

Hazard ClassClassification (Estimated*)Mechanism of Action
Flammability Category 3 (Flash Point ~50–60°C)Vapor forms explosive mixtures with air.[1][2] Heavier than air vapors may travel to ignition sources.[1][2]
Eye Damage Category 1 / 2A Lipophilic nature allows rapid penetration of the corneal epithelium, causing potential clouding or necrosis.[1][2]
Skin Toxicity Irritant / Harmful Defatting agent.[1][2] Potential for transdermal absorption leading to systemic toxicity (CNS depression).[1][2]
Reactivity High Reacts with oxidizing agents.[1][2][3] Forms explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).[1][2]

*Note: In the absence of a substance-specific GHS monograph, classifications are derived from the Principle of Analogy using homologous acetylenic alcohols (e.g., 1-Octyn-3-ol).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, providing a task-based selection protocol validated for organic solvent handling.

Glove Permeation Logic

Why not just Nitrile? Low-molecular-weight alcohols and alkynes can permeate thin nitrile (<0.12 mm) in under 15 minutes.[1][2]

TaskRecommended MaterialThicknessBreakthrough Time
Analytical Aliquoting (<10 mL)Double Nitrile 5 mil (outer) / 4 mil (inner)~15 mins (Splash only)
Synthesis / Reflux Butyl Rubber 25 mil>480 mins
Spill Cleanup Silver Shield / 4H® (Laminate) Multi-layer>480 mins
Glassware Cleaning Neoprene 30 milGood mechanical protection
Respiratory & Eye Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect vented).[2] Face shields are required over goggles when pouring volumes >1 L.[1][2]

  • Respiratory:

    • Primary: Fume hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2] Note: Do not rely on odor threshold; 4-Heptyn-3-ol has a fatty/pungent odor that may fatigue olfactory nerves.[1][2]

Operational Protocol: Safe Transfer & Synthesis

Scientific Integrity: This workflow minimizes static discharge risks and vapor generation.[1][2]

Step-by-Step Handling Workflow
  • Engineering Check: Verify fume hood flow rate is within operational range.

  • Grounding: If transferring >1 L, ground the receiving vessel to prevent static ignition (MIE for alkynes is low).

  • Inerting: Flush the reaction vessel with Nitrogen or Argon.[1][2] Acetylenic alcohols can form peroxides upon prolonged exposure to air/light.[1][2]

  • Transfer:

    • Small Scale: Use a glass syringe with a Luer-lock tip.[1][2]

    • Large Scale: Use a cannula transfer or peristaltic pump with chemically resistant tubing (Tygon® 2375).[1][2] Avoid pouring to reduce surface area and vapor generation.[1][2]

  • Quenching: Upon completion, rinse all equipment with acetone before removing from the hood.

Visualization: Decision Logic for Handling

The following diagram illustrates the decision-making process for PPE selection and handling based on operational scale.

G Start START: Risk Assessment (4-Heptyn-3-ol) VolumeCheck Check Volume & Task Start->VolumeCheck SmallScale Small Scale (<50 mL) Analytical/Screening VolumeCheck->SmallScale Low Risk LargeScale Large Scale (>50 mL) Synthesis/Reflux VolumeCheck->LargeScale High Risk PPE_Small PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat SmallScale->PPE_Small PPE_Large PPE: Butyl/Laminate Gloves + Face Shield over Goggles + Chem-Resistant Apron LargeScale->PPE_Large HoodCheck Engineering Control: Fume Hood Functional? PPE_Small->HoodCheck PPE_Large->HoodCheck Proceed Proceed with Transfer (Inert Atmosphere) HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No Cleanup Decontamination: Rinse with Acetone -> Dispose as Organic Waste Proceed->Cleanup

Caption: Operational logic flow for determining PPE requirements based on volumetric risk thresholds.

Emergency Response & Disposal

Spill Management

In the event of a spill outside the hood:

  • Evacuate the immediate area (15 ft radius).[1][2]

  • Eliminate all ignition sources (Bunsen burners, hot plates).[1][2]

  • PPE Up: Don Silver Shield gloves and a respirator.[1][2]

  • Absorb: Use vermiculite or activated carbon pads.[1][2] Do not use paper towels (increases flammability surface area).[1][2]

  • Neutralize: No specific neutralizer required; absorb and seal.[1][2]

Waste Disposal
  • Classification: Hazardous Organic Waste (Flammable).[1][2]

  • Segregation:

    • DO NOT MIX with oxidizing acids (Nitric, Perchloric) or heavy metal salts (Silver Nitrate).[1][2]

    • Store in amber glass or HDPE containers.

  • Labeling: "Flammable Liquid - Acetylenic Alcohol - Toxic."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141704, 4-Heptyn-3-ol. Retrieved from [Link][2]

  • Cheméo (2025). 4-Heptyn-3-ol Chemical Properties and Phase Data. Retrieved from [Link]

  • Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Data for Alcohols and Alkynes. (Used for surrogate data derivation).[1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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